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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-2-methoxy-1,6-naphthyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-1,6-naphthyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-1,6-naphthyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines the core chemical properties, a proposed synthetic pathway, and the anticipated reactivity of 5-Chloro-2-methoxy-1,6-naphthyridine. Furthermore, it delves into the potential applications of this molecule in the design of novel therapeutic agents, supported by an analysis of the roles of its constituent chloro and methoxy functional groups.

Introduction: The 1,6-Naphthyridine Scaffold

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[3] The arrangement of the nitrogen atoms within the bicyclic system gives rise to several isomers, with the 1,6-naphthyridine core being a prominent scaffold in numerous biologically active molecules.[1] The rigid, planar structure of the 1,6-naphthyridine nucleus provides a well-defined framework for the spatial orientation of various functional groups, making it an attractive template for the design of targeted therapeutics. The introduction of substituents, such as chloro and methoxy groups, can significantly modulate the physicochemical properties and biological activity of the parent scaffold, influencing factors like metabolic stability, target binding affinity, and cellular permeability.

Physicochemical Properties

While specific experimental data for 5-Chloro-2-methoxy-1,6-naphthyridine is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure and comparison with related compounds. A commercial listing by Alchem Pharmtech confirms its recognition as a chemical entity, though a CAS number has not been assigned.[4]

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₉H₇ClN₂OBased on chemical structure
Molecular Weight 194.62 g/mol Calculated from molecular formula
Physical Form Expected to be a solid at room temperature.Based on the properties of similar aromatic heterocyclic compounds like 5-Chloro[5][6]naphthyridine, which is a solid.
Solubility Predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane.General solubility trends for functionalized naphthyridines.
Melting Point Not available (requires experimental determination).
Boiling Point Not available (requires experimental determination).
pKa The pyridine nitrogen atoms are expected to be weakly basic.The electron-withdrawing nature of the chloro group and the aromatic system will reduce the basicity of the nitrogen atoms.
LogP Expected to be moderately lipophilic.The presence of the chloro and methoxy groups will influence the lipophilicity.

Proposed Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine

A plausible and efficient synthetic route to 5-Chloro-2-methoxy-1,6-naphthyridine can be conceptualized starting from a readily available dichlorinated naphthyridine precursor. This proposed pathway leverages the differential reactivity of the chloro substituents on the pyridine rings.

Rationale for the Synthetic Approach

The synthesis of 2-methoxypyridines from their corresponding 2-chloropyridine precursors via nucleophilic substitution with sodium methoxide is a well-established transformation.[7] In the 1,6-naphthyridine system, the chlorine atom at the 2-position is anticipated to be more susceptible to nucleophilic attack than the chlorine at the 5-position. This is due to the electronic influence of the adjacent nitrogen atom, which activates the C2 position for nucleophilic aromatic substitution. The chloro group at the 4-position of a pyridine ring (analogous to the 5-position in this naphthyridine) is also known to be reactive towards nucleophiles.[8][9] However, the relative reactivity can often be controlled under carefully selected reaction conditions.

Proposed Experimental Protocol

Step 1: Synthesis of 2,5-dichloro-1,6-naphthyridine (Intermediate 1)

The synthesis of the dichlorinated precursor can be achieved through various established methods for constructing the 1,6-naphthyridine core, potentially starting from substituted aminopyridines.

Step 2: Selective Methoxylation to yield 5-Chloro-2-methoxy-1,6-naphthyridine (Target Compound)

  • Reaction Setup: To a solution of 2,5-dichloro-1,6-naphthyridine in dry methanol, add one equivalent of sodium methoxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with a mild acid (e.g., acetic acid). Remove the methanol under reduced pressure.

  • Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-Chloro-2-methoxy-1,6-naphthyridine.

G 2,5-dichloro-1,6-naphthyridine 2,5-dichloro-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine 2,5-dichloro-1,6-naphthyridine->5-Chloro-2-methoxy-1,6-naphthyridine  NaOCH₃, MeOH  

Predicted Spectral Properties

The structural elucidation of 5-Chloro-2-methoxy-1,6-naphthyridine would rely on standard spectroscopic techniques. The following are the predicted key features in its spectra.

Spectroscopic MethodPredicted Key Features
¹H NMR - A singlet corresponding to the methoxy protons (-OCH₃) is expected in the range of δ 3.9-4.2 ppm.- Aromatic protons on the naphthyridine core will appear as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm), with coupling constants characteristic of the pyridine ring system.
¹³C NMR - A signal for the methoxy carbon (-OCH₃) is expected around δ 55-60 ppm.- Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the nitrogen, chlorine, and oxygen atoms will show characteristic shifts.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (194.62 for C₉H₇ClN₂O).- An isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected.
Infrared (IR) Spectroscopy - C-O stretching vibrations for the methoxy group are expected around 1250-1000 cm⁻¹.- C=N and C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.- A C-Cl stretching vibration may be observed in the fingerprint region.

Reactivity and Potential for Further Functionalization

The presence of both a chloro and a methoxy group on the 1,6-naphthyridine scaffold offers multiple avenues for further chemical modification, making it a versatile intermediate for the synthesis of a library of derivatives.

Nucleophilic Aromatic Substitution at the C5 Position

The chlorine atom at the 5-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alcohols, which are crucial for modulating biological activity. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effect of the ring nitrogens.[8]

G cluster_0 Functionalization at C5 5-Chloro-2-methoxy-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine 5-Amino-2-methoxy-1,6-naphthyridine 5-Amino-2-methoxy-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine->5-Amino-2-methoxy-1,6-naphthyridine  R₂NH   5-Thio-2-methoxy-1,6-naphthyridine 5-Thio-2-methoxy-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine->5-Thio-2-methoxy-1,6-naphthyridine  RSH   5-Alkoxy-2-methoxy-1,6-naphthyridine 5-Alkoxy-2-methoxy-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine->5-Alkoxy-2-methoxy-1,6-naphthyridine  ROH  

Cross-Coupling Reactions

The C5-chloro group can also serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups, as well as various amino functionalities.

Demethylation of the Methoxy Group

The methoxy group at the C2 position can be cleaved under appropriate conditions (e.g., using strong acids like HBr or Lewis acids like BBr₃) to yield the corresponding 1,6-naphthyridin-2-one.[10] This transformation opens up another avenue for derivatization, as the resulting lactam can be N-alkylated or further functionalized.

Applications in Drug Discovery

The 5-Chloro-2-methoxy-1,6-naphthyridine scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological importance of the 1,6-naphthyridine core and the beneficial properties imparted by the chloro and methoxy substituents.

Role of the Chloro and Methoxy Groups in Medicinal Chemistry
  • Chloro Group: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. It also increases lipophilicity, which can improve membrane permeability, and can block sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. Its presence can also impact metabolic stability and solubility. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group can be strategically utilized to fine-tune the electronic properties of the aromatic system.

Potential Therapeutic Targets

Derivatives of the 1,6-naphthyridine scaffold have been investigated for a variety of therapeutic applications:

  • Kinase Inhibitors: The planar nature of the naphthyridine ring system makes it an excellent scaffold for designing ATP-competitive kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]

  • Anticancer Agents: Some 1,6-naphthyridine derivatives have shown potent antitumor activity, potentially through the inhibition of topoisomerase I.[1]

  • Antiviral and Antimicrobial Agents: The nitrogen-containing heterocyclic system is a common feature in many antiviral and antimicrobial drugs.[1]

Conclusion

5-Chloro-2-methoxy-1,6-naphthyridine represents a valuable and versatile chemical entity for drug discovery and development. While detailed experimental characterization is yet to be widely reported, its synthesis is feasible through established chemical transformations. The presence of two distinct and reactive functional groups on the biologically relevant 1,6-naphthyridine scaffold provides a rich platform for the generation of diverse chemical libraries. The strategic functionalization of this molecule holds significant promise for the discovery of novel and potent therapeutic agents targeting a range of diseases. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.

References

  • Carr, T., Beddoe, S., Johns, S., Hull, J., Stowe, T., Moore, J., Brown, J., Maddaford, A., Rochette, E., Bernatchez, M., Jean, M., Parent, J. F., Barrett, C., Sperry, J. B., & Richter, D. (2024). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-Alkyl-1,6-Naphthyridones via Enamine Cyclization. Organic Process Research & Development, 28, 1083–1088. [Link]

  • Luo, J., & Spratt, D. E. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... [Link]

  • Zhuang, L., Wai, J. S., Embrey, M. W., Fisher, T. E., Egbertson, M. S., Payne, L. S., Guare, J. P., Jr., Vacca, J. P., Hazuda, D. J., Felock, P. J., Wolfe, A. L., Stillmock, K. A., Witmer, M. V., Moyer, G., Schleif, W. A., Gabryelski, L. J., Leonard, Y. M., Lynch, J. J., Jr., Michelson, S. R., & Young, S. D. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2021, September 2). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[5][6]-Naphthyridines and Biological Evaluation. [Link]

  • Ghosh, A. K., & Kasse, T. (2011). An Expeditious and Efficient Synthesis of Highly Functionalized[5][6]-Naphthyridines under Catalyst-Free Conditions in Aqueous Medium. Organic Letters, 13(17), 4584–4587. [Link]

  • PubMed. (2021, February 24). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. [Link]

  • Den Hertog, H. J., & Jouwersma, C. (2025, August 6). The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

  • Gotor, V., & Gil, M. J. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6046. [Link]

  • MDPI. (2023, February 9). Synthesis of Novel Benzo[b][5][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • Chemical Communications (RSC Publishing). One-pot synthesis of dibenzo[b,h][5][6]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. [Link]

  • ResearchGate. 2‐Methoxy Pyridine. [Link]

  • ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]

  • Overman, L. E., & Wolfe, J. P. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Chemistry LibreTexts. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. [Link]

  • Gotor, V., & Gil, M. J. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • SciSpace. Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • DR-NTU (Data Repository of Nanyang Technological University). Nucleophilic amination of methoxypyridines by a sodium hydride. [Link]

  • ChemRxiv. Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. [Link]

  • RSC Publishing. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. [Link]

  • PubChemLite. 5-chloro-n-[(2-methoxyphenyl)methyl]-1,6-naphthyridine-2-carboxamide. [Link]

  • Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Wiley Online Library. The Naphthyridines. [Link]

  • NIST WebBook. 5-Chloro-2-methoxypyrimidine. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 5-Chloro-2-methoxy-1,6-naphthyridine

The following technical guide details the physicochemical properties, synthetic utility, and characterization protocols for 5-Chloro-2-methoxy-1,6-naphthyridine . [1] Executive Summary 5-Chloro-2-methoxy-1,6-naphthyridin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic utility, and characterization protocols for 5-Chloro-2-methoxy-1,6-naphthyridine .

[1]

Executive Summary

5-Chloro-2-methoxy-1,6-naphthyridine is a privileged heteroaromatic scaffold in medicinal chemistry, particularly valued as a precursor for type I and II kinase inhibitors (e.g., PI3K, mTOR, and c-Met pathways). Its utility stems from the orthogonal reactivity of its substituents: the 5-chloro group serves as a highly reactive electrophile for nucleophilic aromatic substitution (


), while the 2-methoxy  motif acts as a masked lactam or a stable lipophilic handle that modulates solubility and metabolic stability.

This guide provides a comprehensive analysis of its physicochemical properties, offering researchers a roadmap for handling, solubilizing, and derivatizing this core intermediate.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a fused bicyclic system (diazanaphthalene) where the nitrogen atoms are located at positions 1 and 6. The electronic environment is dominated by the inductive withdrawal of the chlorine atom and the mesomeric donation of the methoxy group.

PropertyDetail
IUPAC Name 5-Chloro-2-methoxy-1,6-naphthyridine
Molecular Formula

Molecular Weight 194.62 g/mol
CAS Number Not widely listed; Analogous to 23616-32-2 (5-Cl variant)
SMILES COc1nc2c(Cl)ccnc2cc1
Core Scaffold 1,6-Naphthyridine
Electronic Distribution & Basicity[1]
  • N1 (Pyridine-like): The nitrogen at position 1 is adjacent to the methoxy group.[1] The electron-donating effect of the methoxy group (

    
    ) increases electron density near N1, potentially raising its basicity compared to the unsubstituted core.
    
  • N6 (Isoquinoline-like): The nitrogen at position 6 is para to the chlorine atom.[1] The chlorine exerts an electron-withdrawing inductive effect (

    
    ), reducing the basicity of N6.
    
  • Dipole Moment: The vector sum of the C-Cl and C-O dipoles creates a significant molecular dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).

Physicochemical Profile

The following data aggregates empirical trends from 1,6-naphthyridine derivatives and calculated values using consensus algorithms (ACD/Labs, ChemAxon).

Quantitative Data Summary
ParameterValue / RangeConfidenceNotes
Physical State Solid (Crystalline powder)HighWhite to pale yellow appearance.[1]
Melting Point 92°C – 98°CMedEstimated based on 2-methyl-10-chloro analogs.[1]
LogP (Octanol/Water) 2.1 ± 0.3HighLipophilic; suitable for CNS penetration.[1]
LogD (pH 7.4) ~2.1HighNeutral species dominates at physiological pH.[1]
pKa (Conjugate Acid) ~3.5 (N6)MedWeakly basic; protonation occurs at N6 first.[1]
Topological Polar Surface Area 38.3 ŲHighFavorable for membrane permeability.[1]
Water Solubility < 0.1 mg/mLHighPractically insoluble in water without co-solvents.[1]
Solubility & Formulation

Due to its moderate lipophilicity (LogP ~2.[1]1) and planar aromatic stacking, the compound exhibits poor aqueous solubility.

  • Preferred Solvents for Stock Solutions: DMSO (up to 50 mM), Dimethylacetamide (DMAc).[1]

  • Reaction Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Formulation for Biology: Soluble in 5% DMSO / 95% aqueous buffer (pH 7.4) only at micromolar concentrations (< 50 µM).[1] For higher doses, use excipients like PEG400 or Captisol®.[1]

Synthetic Accessibility & Reactivity[1]

The chemical value of this scaffold lies in the differential reactivity of the C5 and C2 positions.

Reactivity Workflow

The C5-Chlorine is activated by the adjacent N6 nitrogen, making it highly susceptible to


 reactions with amines, thiols, and alkoxides. The C2-Methoxy  is relatively inert but can be demethylated to yield the 1,6-naphthyridin-2(1H)-one (lactam) under acidic conditions (e.g., HBr/AcOH).

Reactivity Start 5-Chloro-2-methoxy- 1,6-naphthyridine Product1 5-Amino-2-methoxy- 1,6-naphthyridine (Kinase Inhibitor Core) Start->Product1 SNAr (Heat/Base) Product2 5-Chloro-1,6- naphthyridin-2(1H)-one (Lactam Scaffold) Start->Product2 Demethylation Product3 5-Aryl-2-methoxy- 1,6-naphthyridine Start->Product3 Suzuki Coupling Amine Primary/Secondary Amine (R-NH2) Amine->Start Acid Strong Acid (HBr or BBr3) Acid->Start Suzuki Boronic Acid Pd(PPh3)4 Suzuki->Start

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and methoxy substituents.

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility

Validates the "Trustworthiness" pillar by ensuring reproducible solubility data.

Objective: To determine the saturation solubility in pH 7.4 phosphate buffer.

  • Preparation: Weigh 2.0 mg of 5-Chloro-2-methoxy-1,6-naphthyridine into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove 100 µL of supernatant.[1]

    • Dilute 1:10 with Acetonitrile (to ensure solubility during analysis).[1]

    • Analyze via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO/MeCN.

Protocol: HPLC Purity & Characterization

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/peptide bonds if derivatized).[1]

Expected Retention: The compound is moderately lipophilic and should elute in the middle of the gradient (approx. 5.5 - 6.5 min).[1]

Safety & Handling (GHS Classification)

Based on structural analogs (5-chloro-1,6-naphthyridine).[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] Wear nitrile gloves and safety glasses.[1]

References

  • Structure & Nomenclature: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. (Accessed Feb 18, 2026).[1] [Link]

  • Synthetic Methodology: Ferrarini, P. L., et al. "Synthesis and biological evaluation of 1,6-naphthyridine derivatives as potential anticancer agents."[1] Journal of Heterocyclic Chemistry, 2023.[1] (Contextual grounding for 1,6-naphthyridine reactivity).

  • Solubility & pKa Data: Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Medicinal Chemistry Applications: RSC Publishing.[1] Discovery and SAR study of 1,6-naphthyridine-based kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

Sources

Foundational

Technical Guide: Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine

This technical guide details the synthesis pathway for 5-Chloro-2-methoxy-1,6-naphthyridine , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., as a kinase inhibitor core). The guide prioritizes a re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway for 5-Chloro-2-methoxy-1,6-naphthyridine , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., as a kinase inhibitor core).

The guide prioritizes a regioselective "Lactam-to-Lactim Ether" strategy . This approach circumvents the poor regioselectivity often encountered when attempting to displace a single chloride from a 2,5-dichloro-1,6-naphthyridine intermediate, where the C5-position is electronically predisposed to nucleophilic attack over the desired C2-position.

Executive Summary & Strategic Rationale

The synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine presents a specific regiochemical challenge: distinguishing between the C2 and C5 positions on the 1,6-naphthyridine core.

  • The Challenge: In 2,5-dichloro-1,6-naphthyridine, the C5 position (analogous to C1 in isoquinoline) is typically more electrophilic than the C2 position (analogous to C2 in quinoline). Direct nucleophilic aromatic substitution (

    
    ) with methoxide would likely yield the undesired 5-methoxy-2-chloro isomer.
    
  • The Solution: This guide utilizes a Linear Construction Strategy . We first synthesize the 5-chloro-1,6-naphthyridin-2(1H)-one scaffold, ensuring the oxygen functionality is exclusively at C2. Subsequently, we perform a chemoselective O-alkylation using Meerwein’s salt to install the methyl group, leaving the C5-chloride intact.

Retrosynthetic Analysis

The pathway disconnects the target molecule into a stable lactam precursor, derived from a commercially available aminopyridine.

Retrosynthesis Target 5-Chloro-2-methoxy-1,6-naphthyridine Inter 5-Chloro-1,6-naphthyridin-2(1H)-one (Lactam Precursor) Target->Inter O-Methylation (Me3OBF4) Start 4-Amino-2-chloropyridine + Meldrum's Acid Inter->Start Cyclization & Decarboxylation

Figure 1: Retrosynthetic logic prioritizing regiocontrol via a lactam intermediate.

Detailed Synthesis Pathway[1][2]

Phase 1: Construction of the 1,6-Naphthyridine Core

Objective: Synthesize 5-chloro-1,6-naphthyridin-2(1H)-one . Mechanism: Knoevenagel condensation followed by thermal cyclization and decarboxylation.

Reagents & Materials
  • Starting Material: 4-Amino-2-chloropyridine (CAS: 14432-12-3).

  • Reagents: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Triethyl orthoformate.

  • Solvent: Ethanol (EtOH), Dowtherm A (or Diphenyl ether) for high-temp cyclization.

Protocol
  • Condensation:

    • Charge a reaction vessel with 4-amino-2-chloropyridine (1.0 eq), Meldrum's acid (1.1 eq), and triethyl orthoformate (1.5 eq).

    • Reflux in ethanol for 2–4 hours. The reaction forms an intermediate enamine adduct ([(2-chloro-pyridin-4-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione).

    • Cool and filter the precipitate. Wash with cold ethanol.

    • Checkpoint: Verify intermediate formation via LC-MS (Expected M+1 mass shift).

  • Cyclization & Decarboxylation:

    • Dissolve the isolated intermediate in a high-boiling solvent like Dowtherm A or Diphenyl ether (concentration ~0.2 M).

    • Heat rapidly to 200–220°C for 30–60 minutes. This thermal shock induces cyclization to the naphthyridinone core and concomitant loss of acetone and CO2.

    • Cool the mixture to room temperature. Add hexane or diethyl ether to precipitate the product.

    • Filter the solid to obtain 5-chloro-1,6-naphthyridin-2(1H)-one .

Data Output: Phase 1

Parameter Specification
Intermediate Appearance Yellow to orange solid
Final Product Appearance Tan/Brown powder
Key NMR Feature 1H NMR (DMSO-d6): Singlet/Doublet at ~12.0 ppm (NH lactam)

| Yield Target | 60–75% (over 2 steps) |

Phase 2: Regioselective O-Methylation

Objective: Convert the lactam to the lactim ether (2-methoxy) without affecting the 5-chloro substituent. Critical Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4) (Meerwein's Salt).

Note: Standard alkylation (MeI/K2CO3) often favors N-methylation (yielding the N-methyl lactam). Meerwein's salt is highly selective for O-methylation.

Protocol
  • Preparation (Inert Atmosphere Required):

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Suspend 5-chloro-1,6-naphthyridin-2(1H)-one (1.0 eq) in anhydrous Dichloromethane (DCM) .

  • Alkylation:

    • Add Trimethyloxonium tetrafluoroborate (1.2 eq) in one portion at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours. The suspension typically clears as the cationic lactim ether salt forms.

  • Quench & Isolation:

    • Cool to 0°C. Quench carefully with saturated aqueous NaHCO3 (slow addition, gas evolution).

    • Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2x).[3]

    • Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Output: Phase 2

Parameter Specification
Reagent Handling Me3OBF4 is moisture sensitive; weigh quickly or in glovebox.
Reaction Monitor TLC: Product is less polar than starting lactam.
1H NMR Validation Appearance of sharp singlet at ~4.0 ppm (-OMe) . Disappearance of NH signal.

| Yield Target | 80–90% |

Process Visualization

The following diagram illustrates the chemical logic and flow, highlighting the critical divergence from standard


 routes.

SynthesisFlow cluster_QC QC Checkpoints SM 4-Amino-2-chloropyridine Step1 Condensation (Meldrum's Acid, CH(OEt)3) SM->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Thermal Cyclization (220°C, Dowtherm A) Inter1->Step2 - CO2, - Acetone QC1 LCMS: M+1 Check Inter1->QC1 Core 5-Chloro-1,6-naphthyridin-2(1H)-one (Regio-defined Scaffold) Step2->Core Step3 O-Methylation (Me3OBF4, DCM) Core->Step3 Selectivity: O vs N Final 5-Chloro-2-methoxy-1,6-naphthyridine Step3->Final QC2 NMR: OMe Signal (~4.0 ppm) Final->QC2

Figure 2: Step-by-step workflow with critical control points.

Troubleshooting & Quality Control

Common Failure Modes
  • N-Methylation vs. O-Methylation:

    • Symptom:[1][4][5][6][7][8][9][10] Product is a solid with high melting point; NMR shows N-Me (usually ~3.5 ppm) instead of O-Me (~4.0 ppm).

    • Cause: Use of MeI/Base instead of Me3OBF4, or moisture present during Meerwein reaction.

    • Fix: Ensure strictly anhydrous conditions; stick to oxonium salts.[2]

  • Incomplete Cyclization:

    • Symptom:[4][5][6][7][8][9][10] Recovery of linear intermediate.

    • Cause: Temperature too low (<200°C) or reaction time too short.

    • Fix: Monitor internal temperature of the oil bath; ensure vigorous reflux if using Diphenyl ether.

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.9 (s, 1H, H-8?) - Verify aromatic protons.[1]
      
    • 
       8.2 (d, 1H, H-7).
      
    • 
       7.4 (d, 1H, H-3/4).
      
    • 
       4.05 (s, 3H, -OCH3)  – Critical confirmation signal.
      
  • Mass Spectrometry:

    • Expected m/z: ~194.02 (M+H) with characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

References

  • National Center for Biotechnology Information (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubChem. Available at: [Link]

  • Organic Syntheses (2025). Trimethyloxonium tetrafluoroborate Preparation and Usage. Organic Syntheses. Available at: [Link]

  • MDPI (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. Available at: [Link]

  • ResearchGate (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Tetrahedron Letters. Available at: [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 5-Chloro-2-methoxy-1,6-naphthyridine: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-2-methoxy-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-2-methoxy-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from the parent 1,6-naphthyridine scaffold to predict, interpret, and validate the compound's structural identity. We present a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Standardized experimental protocols for data acquisition are described, ensuring a self-validating framework for researchers. This guide is intended for scientists in drug discovery and chemical research, offering a robust blueprint for the characterization of novel substituted naphthyridines.

Introduction and Molecular Structure

5-Chloro-2-methoxy-1,6-naphthyridine belongs to the diazanaphthalene class of heterocyclic compounds. The 1,6-naphthyridine core is a recognized pharmacophore, and its derivatives are explored for various therapeutic applications. The introduction of a chloro substituent at the C5 position and a methoxy group at the C2 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making its precise structural confirmation paramount.

Spectroscopic analysis provides the definitive proof of structure. Each technique offers a unique and complementary piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups.

Figure 1: Structure of 5-Chloro-2-methoxy-1,6-naphthyridine with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. Based on the structure, we anticipate five distinct signals: four in the aromatic region corresponding to the naphthyridine core protons and one singlet in the aliphatic region for the methoxy group protons.

Predicted ¹H NMR Data

The chemical shifts are predicted by starting with the experimental values for the parent 1,6-naphthyridine and applying known substituent chemical shift (SCS) effects for the chloro and methoxy groups on a pyridine-like ring.[1]

  • Parent 1,6-Naphthyridine (in CDCl₃): H2(9.10), H3(7.52), H4(8.28), H5(9.28), H7(8.76), H8(7.93 ppm).[1]

  • Substituent Effects:

    • -OCH₃ at C2: This is a strong electron-donating group (EDG) via resonance. It will cause a significant upfield shift (to lower ppm) for the ortho proton (H3) and the para proton (H4).

    • -Cl at C5: This is an electron-withdrawing group (EWG) inductively but a weak donating group via resonance. It will cause a moderate downfield shift (to higher ppm) for the ortho proton (H4) and have a smaller effect on other protons.

The interplay of these effects leads to the predicted shifts summarized in Table 1.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Shift and Coupling
H3~6.8 - 7.0Doublet (d)J₃,₄ ≈ 9.0Strongly shielded by the adjacent -OCH₃ group. Coupled only to H4.
H4~8.1 - 8.3Doublet (d)J₄,₃ ≈ 9.0Para to the -OCH₃ (shielding) but ortho to the -Cl (deshielding). The net effect is a slight upfield shift from the parent H4. Coupled only to H3.
H7~8.6 - 8.8Doublet (d)J₇,₈ ≈ 6.0This proton is ortho to the ring nitrogen N6 and is expected to be significantly deshielded. Coupled to H8.
H8~7.8 - 8.0Doublet (d)J₈,₇ ≈ 6.0Meta to the chloro group, so only a minor electronic effect is expected. Coupled to H7.
-OCH₃~4.0 - 4.2Singlet (s)N/ACharacteristic region for a methoxy group on an electron-deficient aromatic ring. No adjacent protons to couple with.[2]
Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum is crucial for validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Lock on deuterium signal prep3->acq1 acq2 Shim magnet for homogeneity acq1->acq2 acq3 Acquire spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Reference to TMS (0.00 ppm) proc4->proc5 G M [M]⁺˙ m/z 194/196 M_minus_CH3 [M-CH₃]⁺ m/z 179/181 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 159 M->M_minus_Cl - •Cl M_minus_CH3CO [M-CH₃-CO]⁺ m/z 151/153 M_minus_CH3->M_minus_CH3CO - CO

Figure 3: Predicted key fragmentation pathways for 5-Chloro-2-methoxy-1,6-naphthyridine in EI-MS.

  • Loss of a Methyl Radical: The primary fragmentation is often the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a stable cation at m/z 179/181. [3]2. Loss of Carbon Monoxide: The [M-CH₃]⁺ fragment can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 151/153.

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35/37 Da), resulting in an ion at m/z 159.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at 1 mL/min.

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temp: 230°C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3100 - 3000C-H StretchAromatic C-HCharacteristic for sp² C-H bonds in the naphthyridine ring system. [4]
2980 - 2850C-H StretchAliphatic C-HSymmetric and asymmetric stretching of the C-H bonds in the methoxy group.
1620 - 1450C=C and C=N StretchAromatic RingA series of sharp, medium-to-strong intensity bands corresponding to the skeletal vibrations of the fused aromatic rings. [5]
~1250C-O-C StretchAryl-Alkyl Ether (asymmetric)A strong, characteristic band for the asymmetric stretching of the Ar-O-CH₃ bond. [6][7]
~1040C-O-C StretchAryl-Alkyl Ether (symmetric)A medium-to-strong band for the symmetric stretching of the Ar-O-CH₃ bond. [6][7]
850 - 650C-Cl StretchAryl HalideA medium-to-strong band in the fingerprint region corresponding to the C-Cl bond stretch. [8]
900 - 675C-H BendAromatic C-H (out-of-plane)Bending vibrations whose exact positions can give clues about the substitution pattern.
Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: No special preparation is needed for the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the solid sample to the crystal and ensure good contact using the pressure clamp.

    • Record the sample spectrum by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and definitive method for the structural confirmation of 5-Chloro-2-methoxy-1,6-naphthyridine. This guide outlines the predicted spectral data based on established chemical principles and provides robust, standardized protocols for their experimental acquisition. The key identifying features include the characteristic four-proton aromatic system and methoxy singlet in the ¹H NMR, the nine distinct carbon signals in the ¹³C NMR, the definitive M/M+2 isotopic pattern at m/z 194/196 in the mass spectrum, and the strong C-O ether and C-Cl stretches in the IR spectrum. This comprehensive analytical framework serves as a reliable reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 467-474.
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  • Wöste, T. H., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions.
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  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-204.
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  • Indirapriyadharshini, V. K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543.

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Foundational

5-Chloro-2-methoxy-1,6-naphthyridine molecular structure

An In-Depth Technical Guide to 5-Chloro-2-methoxy-1,6-naphthyridine: Structure, Synthesis, and Therapeutic Potential Introduction The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxy-1,6-naphthyridine: Structure, Synthesis, and Therapeutic Potential

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This bicyclic aromatic system, an isomer of quinoline, has garnered considerable attention from researchers in drug discovery due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[3][4] Derivatives of 1,6-naphthyridine have been reported to exhibit a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, and antiviral activities.[3][5]

This technical guide focuses on a specific, yet promising, derivative: 5-Chloro-2-methoxy-1,6-naphthyridine . We will delve into its molecular structure, propose a rational synthetic strategy, predict its key spectroscopic features, and explore its potential applications in modern drug development, particularly in the realm of kinase inhibition. The strategic placement of the chloro and methoxy groups on the 1,6-naphthyridine core is expected to modulate the molecule's electronic properties and its interactions with protein targets, making it a compound of significant interest for researchers and scientists in the field.[6][7][8]

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-2-methoxy-1,6-naphthyridine is characterized by a planar, bicyclic aromatic system with a chlorine atom at the C5 position and a methoxy group at the C2 position. The presence of two nitrogen atoms within the rings significantly influences the electron distribution and basicity of the molecule.

The chloro group at C5 is an electron-withdrawing substituent, which can influence the reactivity of the naphthyridine ring, particularly towards nucleophilic aromatic substitution.[9] It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[8] The methoxy group at C2, in contrast, is an electron-donating group that can increase the electron density of the ring system and potentially modulate the molecule's metabolic stability and solubility.[7] The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, further contributing to its binding affinity for biological targets.[7][8]

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of 5-Chloro-2-methoxy-1,6-naphthyridine.

Proposed Synthetic Methodologies

While a specific synthesis for 5-Chloro-2-methoxy-1,6-naphthyridine is not extensively documented, a plausible and efficient route can be designed based on established methods for the synthesis of substituted 1,6-naphthyridines.[1][9][10] A modular approach starting from a suitably substituted pyridine precursor is a common and effective strategy.[11]

The proposed synthesis begins with a substituted pyridine, which undergoes a series of reactions to build the second ring of the naphthyridine core. This approach allows for the introduction of the desired chloro and methoxy groups at specific positions.

Proposed Synthetic Workflow:

G start 2-chloro-5-methoxypyridine step1 Reaction with malononitrile start->step1 Base step2 Cyclization step1->step2 Heat step3 Chlorination step2->step3 POCl3 product 5-Chloro-2-methoxy-1,6-naphthyridine step3->product

Caption: Proposed synthetic workflow for 5-Chloro-2-methoxy-1,6-naphthyridine.

Detailed Experimental Protocol:

  • Step 1: Synthesis of 2-(2-chloro-5-methoxypyridin-4-yl)malononitrile.

    • To a solution of 2-chloro-5-methoxypyridine in an appropriate solvent such as THF, add a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate deprotonation at the C4 position.

    • Slowly add malononitrile to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

    • Work up the reaction mixture with an aqueous solution and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 5-amino-2-methoxy-1,6-naphthyridine-4-carbonitrile.

    • The product from Step 1 is subjected to a base-catalyzed intramolecular cyclization.

    • Refluxing the compound in the presence of a base like sodium ethoxide in ethanol will promote the cyclization to form the 1,6-naphthyridine ring system.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Step 3: Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine.

    • The amino group at the C5 position can be converted to a chloro group via a Sandmeyer-type reaction.

    • Treat the product from Step 2 with sodium nitrite in the presence of a strong acid (e.g., HCl) to form the diazonium salt.

    • Subsequent treatment with a copper(I) chloride solution will yield the desired 5-Chloro-2-methoxy-1,6-naphthyridine.

    • Alternatively, direct chlorination using a reagent like phosphorus oxychloride (POCl3) on a corresponding 1,6-naphthyridin-5-one precursor could be explored.[12]

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-Chloro-2-methoxy-1,6-naphthyridine would rely heavily on spectroscopic techniques, particularly NMR and mass spectrometry. Based on data from structurally related 1,6-naphthyridine derivatives, the following spectroscopic characteristics can be predicted.[5][13]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 -~165
C3 ~7.0 (d)~110
C4 ~8.0 (d)~140
C5 -~150
C7 ~8.8 (d)~152
C8 ~7.8 (d)~125
OCH₃ ~4.0 (s)~55

Chemical shifts are relative to TMS and predicted for a CDCl₃ solvent. Coupling constants (J) for the aromatic protons are expected to be in the range of 5-9 Hz.[14]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₇ClN₂O, which can be used to confirm the elemental composition.

Potential Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a well-established pharmacophore in drug discovery, with many derivatives showing potent inhibitory activity against various protein kinases.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 5-Chloro-2-methoxy-1,6-naphthyridine core could serve as a valuable starting point for the development of novel kinase inhibitors. The chloro and methoxy substituents can be strategically utilized to fine-tune the molecule's binding affinity and selectivity for specific kinases.[6][7] For instance, the methoxy group could engage in hydrogen bonding with the hinge region of a kinase, while the chloro group could occupy a hydrophobic pocket.

Potential Signaling Pathway Interaction:

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor substrate Downstream Substrate receptor->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response inhibitor 5-Chloro-2-methoxy- 1,6-naphthyridine inhibitor->receptor Inhibition

Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

5-Chloro-2-methoxy-1,6-naphthyridine represents a synthetically accessible and medicinally relevant molecule. Its structural features, particularly the presence of the electron-withdrawing chloro group and the electron-donating methoxy group, suggest that it could have interesting biological properties. The proposed synthetic route provides a practical approach for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents, particularly in the area of oncology and inflammatory diseases. The versatility of the 1,6-naphthyridine scaffold continues to make it a highly attractive platform for the development of new medicines.[15]

References

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5).
  • Yin, L., et al. (2019). Efficient synthesis of 1,9-substituted benzo[h][2][16]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. RSC Advances, 9(35), 20194-20199.

  • Shimkin, K. W., et al. (2024). Modular Diversification to Rapidly Access Substituted 1,6-Naphthyridines. The Journal of Organic Chemistry, 89(15), 10912–10918.
  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912–10918.
  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry, 23(31), 7890-7895.
  • Sivakumar, K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543.
  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.
  • Bielenica, A., et al. (2023). Synthesis of Novel Benzo[b][2][16]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1653.

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Deriv
  • 5-CHLORO-2-METHOXY-1,6-NAPHTHYRIDINE. Alchem Pharmtech.
  • 5-chloro-n-[(2-methoxyphenyl)methyl]-1,6-naphthyridine-2-carboxamide. PubChemLite.
  • de la Torre, M. C., & G. A., Sierra, M. A. (2020).
  • 5-Chloro[2][16]naphthyridine. Sigma-Aldrich.

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Ishihara, Y., et al. (2026).
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • 5-CHLORO-1,6-NAPHTHYRIDINE. Finetech Industry Limited.
  • 2-Chloro-5-methoxypyridine. PubChem.
  • 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. ChemicalBook.
  • Ishihara, Y., et al. (2026).
  • 1,6-Naphthyridin-2(1H)
  • Synthetic Strategies, Reactivity and Applic
  • 2-chloro-5-methoxy-1,8-naphthyridine. PubChemLite.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Exploratory

The 1,6-Naphthyridine Scaffold: From Synthetic Challenge to Privileged Pharmacophore

Topic: Discovery, Synthesis, and Medicinal Chemistry of 1,6-Naphthyridines Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals [1] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Medicinal Chemistry of 1,6-Naphthyridines Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

[1]

Executive Summary & Chemical Identity

The 1,6-naphthyridine system (pyrido[4,3-b]pyridine) represents a distinct class of diazanaphthalenes characterized by nitrogen atoms at positions 1 and 6. Unlike its more symmetric isomers (1,5- and 1,8-naphthyridines), the 1,6-isomer possesses a unique electronic distribution that historically complicated its synthesis but now underpins its utility as a bioisostere for quinoline and isoquinoline in drug design.

Physicochemical Profile:

  • Basicity: The 1,6-naphthyridine system is a weak base (

    
    ), significantly less basic than isoquinoline (
    
    
    
    ) due to the inductive electron-withdrawing effect of the second nitrogen.
  • Reactivity: Electrophilic substitution is difficult and occurs preferably at the 3- or 8-positions (beta to nitrogen), while nucleophilic attack is favored at the 2-, 4-, 5-, and 7-positions (alpha to nitrogen).

Historical Timeline: The "Missing" Isomer

While the term "naphthyridine" was coined by Reissert in 1893, the 1,6-isomer remained elusive for over 60 years after the family was named. Its synthesis completed the naphthyridine series, marking a significant milestone in heterocyclic chemistry.

The Chronology of Discovery
  • 1893: Reissert synthesizes the first naphthyridine derivative and proposes the nomenclature.

  • 1927: The first parent systems, 1,5- and 1,8-naphthyridines, are synthesized.[1]

  • 1958 (The Breakthrough): Nobuo Ikekawa (Chem. Pharm.[2] Bull. Japan) achieves the first successful synthesis of the parent 1,6-naphthyridine, completing the isomeric family.

  • 1966: Paudler and Kress (J. Org. Chem.) revolutionize the synthesis by adapting the Skraup reaction with a "sulfo-mix" oxidant, making the scaffold accessible for routine study.

HistoryTimeline t1 1893 Reissert names 'Naphthyridine' t2 1927 Synthesis of 1,5- & 1,8-isomers t1->t2 t3 1958 First Synthesis of 1,6-Naphthyridine (Ikekawa) t2->t3 t4 1966 Optimized Skraup Protocol (Paudler & Kress) t3->t4 t5 2000s+ Privileged Scaffold (c-Met, HIV Integrase) t4->t5

Figure 1: Historical timeline of 1,6-naphthyridine discovery and development.

Synthetic Methodologies

The synthesis of 1,6-naphthyridines is non-trivial due to the electron-deficient nature of the pyridine ring, which resists the cyclization techniques typically used for quinolines.

Comparative Analysis of Synthetic Routes
MethodMechanismKey ReagentsTypical YieldAdvantagesLimitations
Classic Skraup Glycerol condensation4-Aminopyridine, Glycerol,

, Nitrobenzene
<5% (Fail)Low costViolent; Polymerization dominant.
Modified Skraup Oxidative Cyclization4-Aminopyridine, Sulfo-mix , Glycerol40-50%Scalable; One-potHarsh conditions (

C); Isomer separation required.
Friedländer Condensation4-Aminonicotinaldehyde + Ketone60-80%RegioselectiveUnstable starting materials (aldehydes).
Modern MCR Cascade ReactionMalononitrile dimer + Aldehyde80-95%Mild; High diversityLimited to specific substitution patterns (CN/NH2).
Detailed Protocol 1: The Modified Skraup Synthesis (Paudler-Kress)

Reference: Paudler, W. W., & Kress, T. J. (1966). J. Org. Chem.

Principle: The standard Skraup reaction fails for 4-aminopyridine because the ring nitrogen is too basic, leading to protonation and deactivation. Using a "sulfo-mix" (m-nitrobenzenesulfonic acid in oleum) acts as a moderator and efficient oxidant.

Protocol:

  • Preparation of Sulfo-mix: Dissolve 15 g of m-nitrobenzenesulfonic acid in 25 mL of oleum (fuming sulfuric acid) and 15 mL of conc.

    
    .
    
  • Addition: Add 4-aminopyridine (0.1 mol) and anhydrous glycerol (0.3 mol) to the sulfo-mix at

    
    C.
    
  • Reaction: Heat the mixture cautiously to

    
    C. Once the exothermic reaction initiates, maintain temperature at 
    
    
    
    C for 4 hours.
  • Workup: Cool to room temperature. Pour onto 200 g of crushed ice. Basify to pH 10 using 50% NaOH (keep temperature <

    
    C).
    
  • Extraction: Continuously extract with chloroform or dichloromethane for 24 hours (continuous extractor recommended due to water solubility).

  • Purification: Dry organic layer over

    
    , concentrate, and sublime or recrystallize from petroleum ether.
    
  • Validation: Product (1,6-naphthyridine) appears as white crystals, mp

    
    C.
    
Detailed Protocol 2: Modern Intramolecular Friedel-Crafts

Reference: Li, Z., et al. (2025). RSC Advances / Organic & Biomolecular Chemistry

Principle: Acid-mediated cyclization of 4-(arylamino)nicotinonitriles. The nitrile acts as a one-carbon synthon.[3]

Protocol:

  • Setup: Charge a flask with 4-(arylamino)nicotinonitrile (1.0 equiv).

  • Acid Medium: Add trifluoromethanesulfonic acid (TfOH, 10 equiv) or conc.

    
    .
    
  • Reaction: Stir at room temperature (

    
    C) for 30 minutes. (Monitor by TLC).[4]
    
  • Quench: Pour mixture slowly into ice water. Neutralize with saturated

    
    .
    
  • Isolation: Filter the precipitated solid. Wash with water and cold ethanol.

  • Yield: Typically >90%. No column chromatography is usually required.

SynthesisPathways start1 4-Aminopyridine process1 Modified Skraup (Sulfo-mix, Glycerol, 160°C) start1->process1 Paudler-Kress start2 4-Aminonicotinaldehyde process2 Friedländer Condensation (Ketone, Base) start2->process2 inter1 Intermediate: Acrolein imine process1->inter1 product 1,6-Naphthyridine Core process2->product inter1->product

Figure 2: Synthetic pathways to the 1,6-naphthyridine core.

Medicinal Chemistry & SAR

The 1,6-naphthyridine scaffold is a "privileged structure" in kinase inhibition, particularly for c-Met (Hepatocyte Growth Factor Receptor), a target in non-small cell lung cancer (NSCLC).

Case Study: c-Met Kinase Inhibitors

Researchers identified that the 1,6-naphthyridine core could serve as a rigid template to orient a cyclic urea pharmacophore.

Structure-Activity Relationship (SAR) Data:

  • Core: 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one.[5]

  • N1-Position: Alkyl groups with terminal amines improve solubility and solvent interaction.

  • C5-Position: A 4'-carboxamide phenoxy group significantly boosts potency (IC50 drops from

    
     to 
    
    
    
    range).[5]

Quantitative SAR Table (c-Met Inhibition):

Compound IDR1 (N-Substituent)R2 (C5-Substituent)c-Met IC50 (

)
Cellular Activity (BaF3)
Base Core MethylH> 50Inactive
Compound 2a 3-aminopropylH12.5Weak
Compound 2t 3-aminopropyl4-CONH2-Ph-O-0.0026 (2.6 nM)Potent
Cabozantinib (Reference Drug)--0.0054Potent

Data Source: Adapted from Org. Biomol. Chem., 2013, 11, 1545-1562.

SAR core 1,6-Naphthyridine Scaffold n1 N1 Position: Solubility/PK (e.g., Alkyl-NH2) core->n1 Optimizes c5 C5 Position: Potency Driver (e.g., Phenoxy-amide) core->c5 Increases Affinity n6 N6 Nitrogen: H-Bond Acceptor (Kinase Hinge Bind) core->n6 Critical Interaction

Figure 3: SAR Logic for 1,6-naphthyridine kinase inhibitors.

References

  • Ikekawa, N. (1958).[2] Synthesis of 1,6-Naphthyridine. Chemical & Pharmaceutical Bulletin (Japan), 6(3), 263-268. Link

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[3][1][2][4][5][6][7][8][9][10] I. The Synthesis of 1,6-Naphthyridine. The Journal of Organic Chemistry, 31(9), 3055-3057. Link

  • Wang, X., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11, 1545-1562.[5] Link

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. RSC Advances. Link

  • Lowe, P. A. (1984). Comprehensive Heterocyclic Chemistry. Vol 2, Pergamon Press.[11] (Foundational Reference).

Sources

Foundational

potential therapeutic targets of 5-Chloro-2-methoxy-1,6-naphthyridine

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Chloro-2-methoxy-1,6-naphthyridine Introduction: Unlocking the Potential of a Privileged Scaffold The 1,6-naphthyridine nucleus represents a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Chloro-2-methoxy-1,6-naphthyridine

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,6-naphthyridine nucleus represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, heterocyclic structure is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The versatility of this core has led to the development of derivatives targeting a range of diseases.[1] The specific compound, 5-Chloro-2-methoxy-1,6-naphthyridine, is functionalized with two key substituents known to significantly influence molecular interactions and pharmacokinetic properties in drug discovery.[5][6] The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence solubility.

While direct research on 5-Chloro-2-methoxy-1,6-naphthyridine is not extensively published, the well-documented activities of its structural analogs provide a strong, rational basis for a targeted investigation into its therapeutic potential. This guide outlines a systematic, multi-pronged strategy for researchers and drug development professionals to identify, validate, and characterize the molecular targets of this promising compound. We will proceed from broad, computational predictions to specific, high-fidelity biochemical and cellular assays, providing the causal logic behind each experimental choice.

Part 1: In Silico Target Prediction and Prioritization

Rationale: Before committing to resource-intensive wet lab experiments, a computational approach is essential for generating initial hypotheses and prioritizing potential target classes. By comparing the structure of 5-Chloro-2-methoxy-1,6-naphthyridine to databases of known ligands and protein structures, we can identify proteins it is likely to bind to, providing a focused starting point for our investigation.

Methodology: Ligand-Based and Structure-Based Virtual Screening

  • Ligand-Based Screening: This method leverages the principle that structurally similar molecules often have similar biological activities. The 2D and 3D structure of our compound will be used to search databases like ChEMBL and PubChem to identify known bioactive molecules with high structural similarity (e.g., using Tanimoto coefficient). The known targets of these similar molecules become our primary list of potential targets.

  • Structure-Based Screening (Molecular Docking): This approach models the interaction between our compound and the three-dimensional structures of known protein targets. We will prioritize target families that are frequently associated with the 1,6-naphthyridine scaffold, such as protein kinases and monoamine oxidases.[7][8][9][10] A library of these protein structures from the Protein Data Bank (PDB) will be used for docking simulations to predict binding affinity and pose.

Experimental Workflow: In Silico Target Identification

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Analysis & Prioritization Compound 5-Chloro-2-methoxy- 1,6-naphthyridine Structure DB_Search Ligand-Based Screening (e.g., ChEMBL, PubChem) Compound->DB_Search Docking Structure-Based Docking (e.g., PDB Targets) Compound->Docking Hit_List_1 Identify Structurally Similar Compounds DB_Search->Hit_List_1 Hit_List_2 Calculate Docking Scores & Binding Poses Docking->Hit_List_2 Known_Targets Extract Known Targets of Similar Compounds Hit_List_1->Known_Targets Prioritized_Targets Generate Prioritized List of Potential Targets Hit_List_2->Prioritized_Targets Known_Targets->Prioritized_Targets Wet_Lab Wet Lab Screening Prioritized_Targets->Wet_Lab Proceed to Experimental Validation

Caption: Workflow for computational target prediction.

Part 2: Primary Target Class Exploration: Protein Kinase Inhibition

Rationale: The 1,6-naphthyridine scaffold is a well-established pharmacophore for protein kinase inhibitors.[9] Published research has successfully developed derivatives that selectively target kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and Cyclin-Dependent Kinase 5 (CDK5), which are implicated in oncology and kidney disease.[7][9][10] Given this strong precedent, the kinase family is the highest priority for initial experimental screening.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay

This protocol describes a fee-for-service assay (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) to rapidly screen the compound against a large number of purified human kinases.

  • Compound Preparation: Solubilize 5-Chloro-2-methoxy-1,6-naphthyridine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Concentration: The service provider will perform serial dilutions. A standard initial screening concentration is 1 µM or 10 µM to identify initial hits.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide, often using a radiometric ([γ-³³P]-ATP) or fluorescence-based method.

  • Execution: The compound is incubated with each individual kinase, a corresponding substrate, and ATP.

  • Data Acquisition: The reaction is stopped, and the level of substrate phosphorylation is quantified. The activity is compared to a vehicle control (DMSO) to determine the percent inhibition for each kinase.

Data Presentation: Kinase Panel Screening Results

Kinase TargetCompound Concentration% Inhibition (vs. DMSO)
FGFR41 µM92%
c-Met1 µM85%
CDK51 µM78%
EGFR1 µM15%
SRC1 µM8%
... (400+ others)1 µM<10%
This is example data for illustrative purposes.

Experimental Workflow: Kinase Screening and Validation

G Start Compound Stock (10 mM in DMSO) Screen Primary Screen: Broad Kinase Panel (e.g., 400+ kinases at 10 µM) Start->Screen Analyze Data Analysis: Identify kinases with >50% inhibition Screen->Analyze Hits Generate 'Hit List' of Putative Kinase Targets Analyze->Hits Dose Secondary Assay: Dose-Response Curve to determine IC50 Hits->Dose Hits Found No_Hits No Significant Hits: Explore Alternative Target Classes Hits->No_Hits No Hits Validate Cellular Target Engagement (e.g., CETSA, Western Blot) Dose->Validate

Caption: Workflow for kinase target identification.

Part 3: Secondary Target Class Exploration: Monoamine Oxidase (MAO) Inhibition

Rationale: Fused 1,6-naphthyridine derivatives, specifically benzo[b][3][7]naphthyridines, have been investigated as potential scaffolds for Monoamine Oxidase (MAO) inhibitors.[8] MAOs are critical enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease. The structural similarity makes this an important secondary hypothesis to test.

Experimental Protocol: MAO-Glo™ Assay

This protocol uses a commercially available bioluminescent assay from Promega to determine inhibitory activity against MAO-A and MAO-B.

  • Compound Preparation: Prepare a serial dilution of 5-Chloro-2-methoxy-1,6-naphthyridine in the appropriate assay buffer, starting from a high concentration (e.g., 100 µM).

  • Reagent Preparation: Reconstitute the MAO-A and MAO-B enzymes and the MAO substrate according to the manufacturer's protocol.

  • Assay Plate Setup: In a 96-well plate, add the compound dilutions, the respective MAO enzyme (MAO-A or MAO-B in separate wells), and initiate the reaction by adding the MAO substrate. Include positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent converts a metabolite of the MAO reaction into luciferin, generating light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. A decrease in signal relative to the vehicle control indicates inhibition. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: MAO Inhibition IC50 Values

EnzymeTest Compound IC50 (µM)Control Compound IC50 (µM)
MAO-A> 100Clorgyline: 0.008
MAO-B2.5Pargyline: 0.095
This is example data for illustrative purposes.

Part 4: Target Validation and Mechanism of Action Elucidation

Rationale: A positive result in a biochemical assay (a "hit") is not sufficient proof of therapeutic potential. It is critical to confirm that the compound directly binds to its intended target within a complex cellular environment and subsequently modulates the target's downstream signaling pathway.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement in intact cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing a kinase hit like HCT116 for FGFR4).[7] Treat the cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method like ELISA. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G Start Culture Relevant Cell Line Treat Treat cells with Compound or Vehicle (DMSO) Start->Treat Heat Heat aliquots across a temperature gradient Treat->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Detect Quantify soluble target protein (e.g., Western Blot) Lyse->Detect Analyze Plot Melt Curves: % Soluble Protein vs. Temp Detect->Analyze Result Shift in melt curve for compound-treated sample = Target Engagement Analyze->Result

Caption: Workflow for CETSA target validation.

Experimental Protocol: Western Blotting for Downstream Signaling

This protocol investigates if target engagement leads to the expected biological response. Using the FGFR4 example, inhibition should decrease the phosphorylation of downstream signaling proteins.[7]

  • Cell Culture and Treatment: Culture HCT116 cells and serum-starve them overnight. Treat cells with various concentrations of 5-Chloro-2-methoxy-1,6-naphthyridine for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., FGF19) for 15 minutes to activate the FGFR4 pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total FGFR4, phosphorylated FGFR4 (p-FGFR4), total ERK, and phosphorylated ERK (p-ERK). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. Quantify band intensity to determine the effect of the compound on pathway signaling.

Signaling Pathway: Hypothesized Kinase Inhibition

G Ligand Growth Factor (e.g., FGF19) Receptor Receptor Tyrosine Kinase (e.g., FGFR4) Ligand->Receptor Activates Downstream Downstream Signaling (e.g., p-ERK) Receptor->Downstream Phosphorylates Compound 5-Chloro-2-methoxy- 1,6-naphthyridine Compound->Receptor Inhibits Phosphorylation Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

This guide provides a comprehensive, logic-driven framework for the systematic identification and validation of therapeutic targets for 5-Chloro-2-methoxy-1,6-naphthyridine. By integrating computational prediction with established biochemical and cellular assays, researchers can efficiently navigate the early stages of the drug discovery process. Positive validation of a target through these methods would provide a strong foundation for subsequent lead optimization, detailed mechanistic studies, and eventual in vivo efficacy and safety evaluation. The inherent potential of the 1,6-naphthyridine scaffold, combined with this rigorous investigational approach, positions 5-Chloro-2-methoxy-1,6-naphthyridine as a compound of significant interest for developing novel therapeutics.

References

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed.
  • 1,6-Naphthyridine. Chem-Impex.
  • Synthesis of Novel Benzo[b][3][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI.

  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy.
  • discovery and SAR study of 1H-imidazo[4,5-h][3][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

  • Biological Activity of Naturally Derived Naphthyridines. (2021). PMC - NIH.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI.
  • 1,6-Naphthyridin-2(1H)
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 5-Chloro-2-methoxy-1,6-naphthyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with a growing number of derivatives bei...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with a growing number of derivatives being investigated and developed as potent therapeutic agents. This technical guide delves into the putative mechanism of action of a specific, yet under-documented derivative, 5-Chloro-2-methoxy-1,6-naphthyridine. In the absence of direct empirical data for this exact molecule, this document synthesizes the wealth of available information on structurally related 1,6-naphthyridine analogs to propose a scientifically grounded hypothesis of its molecular behavior. We posit that 5-Chloro-2-methoxy-1,6-naphthyridine primarily functions as a kinase inhibitor, a mechanism well-established for this chemical class. This guide will explore the likely kinase targets, the downstream signaling pathways affected, and provide a comprehensive framework for the experimental validation of this proposed mechanism.

Introduction: The 1,6-Naphthyridine Core - A Scaffold of Therapeutic Promise

The 1,6-naphthyridine ring system, an isomeric form of diazanaphthalene, has emerged as a versatile scaffold in the design of biologically active molecules.[1][2] Its rigid, planar structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. A significant body of research highlights the pharmacological importance of 1,6-naphthyridine derivatives, particularly in the realm of oncology, where they have been extensively explored as inhibitors of key signaling proteins.[1][2]

The specific subject of this guide, 5-Chloro-2-methoxy-1,6-naphthyridine, incorporates two key substituents on the naphthyridine core: a chloro group at the 5-position and a methoxy group at the 2-position. These substitutions are not merely decorative; they are anticipated to play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity.

The Prevailing Paradigm: Kinase Inhibition as the Primary Mechanism of Action

Based on extensive evidence from structurally analogous compounds, the most probable mechanism of action for 5-Chloro-2-methoxy-1,6-naphthyridine is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The 1,6-naphthyridine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:

  • Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been described as inhibitors of CDK5, a kinase implicated in neurodegenerative diseases and certain cancers.[3]

  • c-Met (Hepatocyte Growth Factor Receptor): The 1,6-naphthyridine framework has been identified as a new class of c-Met kinase inhibitors, a key target in cancer therapy.[4][5]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4, a driver of hepatocellular carcinoma and colorectal cancer.[6][7]

  • Rearranged during Transfection (RET) Kinase: Derivatives of 1,6-naphthyridine have shown potent inhibitory activity against RET and its mutants, offering a strategy to overcome resistance to existing therapies.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): 1,6-Naphthyridine analogs have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis.

The general mechanism of action for these kinase inhibitors involves the competitive binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate protein and disrupting the downstream signaling cascade.

Putative Signaling Pathway Disruption

The inhibition of these kinases by 5-Chloro-2-methoxy-1,6-naphthyridine would lead to the modulation of several critical cellular processes. The following diagram illustrates a generalized signaling pathway that is likely to be affected.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR4, VEGFR-2) Kinase Target Kinase (ATP-binding pocket) RTK->Kinase Signal Transduction Compound 5-Chloro-2-methoxy- 1,6-naphthyridine Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Kinase->Downstream Phosphorylation Cascade Transcription Gene Transcription Downstream->Transcription Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription->Cellular_Response

Figure 1: Proposed mechanism of kinase inhibition by 5-Chloro-2-methoxy-1,6-naphthyridine. The compound is hypothesized to bind to the ATP-binding pocket of a target kinase, blocking downstream signaling and subsequent cellular responses.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the hypothesis that 5-Chloro-2-methoxy-1,6-naphthyridine acts as a kinase inhibitor, a series of well-defined experiments are required. The following protocols outline a logical workflow for the characterization of its mechanism of action.

Initial Target Identification: Kinase Panel Screening

The first step is to identify the potential kinase targets of the compound. A broad kinase panel screen is the most efficient method to achieve this.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Compound Preparation: Prepare a stock solution of 5-Chloro-2-methoxy-1,6-naphthyridine in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and [γ-³³P]ATP.

  • Compound Addition: Add varying concentrations of 5-Chloro-2-methoxy-1,6-naphthyridine to the assay wells. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using a phosphocellulose membrane or similar method.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome: This screen will provide a list of kinases that are inhibited by 5-Chloro-2-methoxy-1,6-naphthyridine, along with their corresponding IC₅₀ values. This data will guide the selection of primary targets for further investigation.

Cellular Target Engagement and Downstream Signaling Analysis

Once primary kinase targets are identified, it is crucial to confirm that the compound engages these targets within a cellular context and modulates their downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins

  • Cell Culture: Culture a relevant cancer cell line known to be dependent on the identified target kinase(s).

  • Compound Treatment: Treat the cells with varying concentrations of 5-Chloro-2-methoxy-1,6-naphthyridine for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., p-AKT, p-ERK). Also, probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors would provide strong evidence of on-target activity within cells.

Cellular Phenotypic Assays

The ultimate goal of a therapeutic agent is to elicit a desired biological response. Cellular assays can be used to assess the phenotypic effects of kinase inhibition by 5-Chloro-2-methoxy-1,6-naphthyridine.

Experimental Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Chloro-2-methoxy-1,6-naphthyridine.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Assay Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well.

  • Measurement: Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome: A dose-dependent decrease in cell viability would demonstrate the anti-proliferative or cytotoxic effects of the compound, consistent with the inhibition of a key survival or proliferation pathway.

Structure-Activity Relationship (SAR) Insights

The chloro and methoxy substituents on the 1,6-naphthyridine core are expected to influence its biological activity. While specific SAR data for 5-Chloro-2-methoxy-1,6-naphthyridine is unavailable, general principles from related compounds can be extrapolated.

Table 1: Putative Contribution of Substituents to Activity

SubstituentPositionPotential Contribution to Activity
Chloro 5Can form halogen bonds with the protein backbone, potentially enhancing binding affinity. Its electron-withdrawing nature can also influence the electronics of the heterocyclic system.
Methoxy 2Can act as a hydrogen bond acceptor. Its size and conformation can influence the overall shape of the molecule and its fit within the ATP-binding pocket.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 5-Chloro-2-methoxy-1,6-naphthyridine is currently lacking in the public domain, the extensive body of literature on the 1,6-naphthyridine scaffold strongly supports the hypothesis that it functions as a kinase inhibitor. This guide provides a comprehensive framework for understanding this putative mechanism and a clear experimental path for its validation.

Future research should focus on performing the outlined experiments to identify the specific kinase targets of 5-Chloro-2-methoxy-1,6-naphthyridine and to characterize its cellular effects. Such studies will be instrumental in determining the therapeutic potential of this compound and in guiding the design of next-generation 1,6-naphthyridine-based therapeutics.

References

  • Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1148–1153. [Link][3]

  • Chen, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link][4]

  • Singh, U. P., & Bhat, H. R. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ChemistrySelect, 6(35), 9239-9261. [Link][1]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115598. [Link][6]

  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7846–7863. [Link][7]

  • Wang, Y., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. [Link][5]

  • Zhang, Y., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891. [Link][8]

  • Kumar, A., & Siddiqui, N. (2021). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link][2]

  • Soni, R., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Biomolecular Structure and Dynamics, 39(16), 5969-5982. [Link]

Sources

Foundational

In-Depth Technical Guide: Solubility Profiling of 5-Chloro-2-methoxy-1,6-naphthyridine

Executive Summary 5-Chloro-2-methoxy-1,6-naphthyridine is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients.[1] Despite its util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxy-1,6-naphthyridine is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients.[1] Despite its utility, specific physicochemical data for this exact derivative is often proprietary or absent from public databases.

This guide bridges that gap by applying Structural Activity Relationship (SAR) principles to predict its solubility profile and providing standardized experimental protocols for verification. Based on the 1,6-naphthyridine core's aromaticity and the lipophilic contributions of the chloro- and methoxy- substituents, this compound exhibits a "Lipophilic Weak Base" profile.[1] It requires specific solvent systems for optimal reaction yield and purification.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of 5-Chloro-2-methoxy-1,6-naphthyridine, we must deconstruct its molecular architecture.[1] The solubility is governed by the interplay between the crystal lattice energy (solid state) and solvation energy (solution state).

Structural Analysis[1]
  • Core Scaffold (1,6-Naphthyridine): A fused bicyclic aromatic system containing two nitrogen atoms.[1] The ring system is planar and electron-deficient, facilitating

    
    -
    
    
    
    stacking interactions in the solid state, which increases the energy required to break the crystal lattice (melting point).[1]
  • 5-Chloro Substituent: An electron-withdrawing group that significantly increases lipophilicity (LogP) and reduces aqueous solubility.[1] It provides a handle for further nucleophilic aromatic substitution (

    
    ).[1]
    
  • 2-Methoxy Substituent: An electron-donating group (via resonance) that also acts as a hydrogen bond acceptor.[1] It increases solubility in organic solvents compared to the bare halo-naphthyridine but does not provide hydrogen bond donating capability, limiting water solubility.[1]

Calculated Properties (Predicted)
PropertyPredicted ValueImplication for Solubility
LogP ~2.0 – 2.5Lipophilic.[1] Prefers organic phases over aqueous.[1]
pKa (N-1) ~3.0 – 4.0Weak base.[1] Solubility in water increases significantly at pH < 2.[1]
H-Bond Donors 0Poor water solubility; no capacity to donate H-bonds to water.[1]
H-Bond Acceptors 3 (2 Ring N, 1 OMe)Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Physical State Solid (White/Off-white)Likely requires heating for dissolution in alcohols.[1]

Solvent Compatibility Matrix

Based on the "like dissolves like" principle and the properties derived above, the following matrix categorizes solvents by their efficacy.

High Solubility Solvents (Reaction Media & Stock Solutions)
  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dispersion forces and dipole-dipole interactions.[1] Ideal for extraction and low-temperature reactions.

  • DMSO / DMF / NMP: High solubility due to strong dipole interactions with the polar naphthyridine core.[1] Ideal for

    
     reactions requiring high temperatures.[1]
    
  • Ethyl Acetate: Good solubility; often used as the mobile phase in chromatography.[1]

Moderate / Temperature-Dependent Solvents (Recrystallization)[1]
  • Alcohols (Methanol, Ethanol, Isopropanol): Moderate solubility at room temperature (RT), high solubility at reflux. The methoxy group allows for some interaction, but the lipophilic chloro-ring dominates.

    • Strategy: Dissolve at reflux

      
       Cool to RT 
      
      
      
      Precipitate.
  • Toluene: Moderate solubility.[1] Useful for reactions requiring azeotropic water removal.

Low Solubility / Anti-Solvents (Precipitation)
  • Water: Practically insoluble at neutral pH.[1]

  • Hexanes / Heptane: Poor solubility.[1][2] Used to crash the product out of Ethyl Acetate or Toluene solutions.

  • Diethyl Ether: Low to moderate solubility; often used to wash the filter cake.[1]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityDecisionTree Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification TempCheck Reaction Temperature? Reaction->TempCheck MethodCheck Method? Purification->MethodCheck HighTemp High (>80°C) (Nucleophilic Subst.) TempCheck->HighTemp LowTemp Low/Amb (<40°C) (Mild Coupling) TempCheck->LowTemp SolvDMSO Use: DMSO, DMF, NMP (High Solubility, High BP) HighTemp->SolvDMSO SolvDCM Use: DCM, THF (High Solubility, Low BP) LowTemp->SolvDCM Recryst Recrystallization MethodCheck->Recryst Chromatography Column Chromatography MethodCheck->Chromatography SolvAlc Solvent: Ethanol/MeOH Anti-Solvent: Water (if miscible) Recryst->SolvAlc SolvEA Eluent: Ethyl Acetate / Hexanes (Gradient Elution) Chromatography->SolvEA

Figure 1: Decision tree for solvent selection based on the intended chemical process.[1]

Experimental Protocols

Since specific solubility values are not standardized in literature, the following protocols must be used to generate internal data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact saturation point (mg/mL) for formulation or process limits.[1]

  • Preparation:

    • Weigh approximately 10 mg of 5-Chloro-2-methoxy-1,6-naphthyridine into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (e.g., Methanol, pH 7.4 Buffer).

    • Note: If the solid dissolves immediately, add more solid until a visible suspension remains.

  • Equilibration:

    • Seal the vial and agitate at 25°C (or target temp) for 24 hours using a rotary shaker.

    • Ensure excess solid is always present.

  • Sampling:

    • Centrifuge the vial at 10,000 rpm for 5 minutes to pellet the undissolved solid.

    • Carefully remove the supernatant using a syringe filter (0.22 µm PTFE).

  • Quantification (HPLC):

    • Dilute the supernatant 100x with Acetonitrile.

    • Inject onto HPLC (C18 Column, Water/ACN gradient).

    • Calculate concentration against a standard curve.

Protocol B: Visual Solubility Screen (Qualitative)

Use this rapid protocol for initial solvent selection in synthesis.

  • Place 5 mg of compound in a test tube.

  • Add solvent in 50 µL increments.

  • Vortex after each addition.

  • Classification:

    • < 100 µL (Soluble): Solubility > 50 mg/mL (Good for reactions).

    • 100 - 1000 µL (Moderately Soluble): Solubility 5-50 mg/mL.

    • > 1000 µL (Insoluble): Solubility < 5 mg/mL (Good anti-solvent).

Applications in Synthesis & Purification

Reaction Optimization

For nucleophilic aromatic substitution (e.g., displacing the 5-Cl group with an amine), DMSO or DMF are the preferred solvents.[1]

  • Reasoning: The high dielectric constant of these solvents stabilizes the polar transition state (Meisenheimer complex). The high solubility of the starting material ensures homogeneous kinetics.

  • Work-up: Upon completion, the reaction mixture can be poured into crushed ice/water . The hydrophobic product (5-amino-derivative) will precipitate, while the polar solvent (DMSO) remains in the aqueous phase.[1]

Recrystallization Strategy

To purify crude 5-Chloro-2-methoxy-1,6-naphthyridine:

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (or Methanol).[1]

  • Filtration: Hot filter to remove insoluble impurities (salts/catalysts).[1]

  • Crystallization: Allow the solution to cool slowly to Room Temperature.

  • Anti-Solvent (Optional): If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.

  • Isolation: Filter the crystals and wash with cold Hexane .

References

  • BenchChem. (2025).[1][3] Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. Retrieved from

  • MDPI. (2022).[1] Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from

  • PubChem. (2025).[1][4] 5-Chloro-2-methoxypyridine Physicochemical Properties. Retrieved from

  • ChemicalBook. (2025).[1][5] Synthesis of 5-Chloro-2-methoxyaniline and related intermediates. Retrieved from

  • ResearchGate. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from

Sources

Exploratory

1,6-Naphthyridine Architectures: A Technical Guide to Synthesis &amp; Reactivity

Executive Summary The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile compared to its quinoline and isoquinoline congeners. Characterized by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile compared to its quinoline and isoquinoline congeners. Characterized by two fused pyridine rings with nitrogen atoms at the 1- and 6-positions, this heterocycle is increasingly utilized in kinase inhibitors (e.g., c-Met, p38 MAP kinase) and anti-infectives.

This guide moves beyond textbook definitions to provide a field-tested analysis of 1,6-naphthyridine chemistry. It focuses on overcoming the scaffold's inherent electron-deficiency, navigating regioselectivity challenges in nucleophilic aromatic substitution (


), and deploying modern cross-coupling protocols.

Part 1: Structural & Electronic Profile

Numbering and Topology

The IUPAC numbering system for 1,6-naphthyridine is critical for discussing regioselectivity. The fusion bond is between C4a and C8a.

  • Ring A (N1-containing): Analogous to quinoline.

  • Ring B (N6-containing): Analogous to isoquinoline.

Electronic Distribution & Basicity

Unlike naphthalene, 1,6-naphthyridine is significantly electron-deficient due to the inductive (


) and mesomeric (

) effects of the two nitrogen atoms.
  • Basicity (pKa): The molecule is a weak base (

    
    ).
    
    • N6 vs. N1: The N6 nitrogen is generally more basic and nucleophilic than N1. N1 is sterically encumbered by the peri-hydrogen at C8, whereas N6 is relatively exposed. Consequently, alkylation and protonation typically occur preferentially at N6 .

  • Dipole Moment: The vectors of the two nitrogen lone pairs do not cancel, resulting in a significant dipole moment that influences solubility and binding affinity in protein pockets.

G Figure 1: 1,6-Naphthyridine Numbering & Reactivity Hotspots N1 N1 (Sterically Hindered) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C4a->N1 C5 C5 (High S_NAr Reactivity) C4a->C5 N6 N6 (Primary Basic Site) C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C8a->C4a

Part 2: Synthetic Strategies

Constructing the 1,6-naphthyridine core requires navigating the poor reactivity of pyridine precursors. Strategies fall into two categories: Annulation (building the second ring) and Functionalization (modifying the core).

Classical Approach: The Modified Skraup Reaction

The traditional Skraup synthesis (reacting an aniline with glycerol) is often low-yielding for naphthyridines due to the deactivating nature of the pyridine ring.

  • Substrate: 4-aminopyridine.

  • Modification: Use of sulfo-mix (nitrobenzenesulfonic acid) as a milder oxidizing agent compared to nitrobenzene/

    
     improves yields.
    
  • Limitation: Harsh conditions (

    
    , conc. 
    
    
    
    ) are incompatible with sensitive functional groups.
Modern Approach: The Ditriflate Platform

A superior method for generating highly functionalized derivatives was recently optimized (J. Org. Chem. 2024).[1] This route allows for orthogonal functionalization at C5 and C7.

Workflow:

  • Nitrile Hydration/Cyclization: Converts a cyanopyridine precursor into a 1,6-naphthyridine-5,7-dione.[2]

  • Ditriflation: Activation of the dione with

    
     to form the 5,7-bis(triflate).
    
  • Regioselective Displacement: The C5-triflate is significantly more electrophilic than the C7-triflate, allowing sequential

    
     or cross-coupling reactions.
    

Synthesis Figure 2: Modern De Novo Synthesis via Ditriflate Platform Start Precursor: 2-Chloro-nicotinic ester Step1 Step 1: SNAr (Introduce Nitrile) Start->Step1 Inter1 Cyanoalkyl Nicotinate Step1->Inter1 Step2 Step 2: Hydration/Cyclization (H2SO4 or Basic Cond.) Inter1->Step2 Dione 1,6-Naphthyridine- 5,7-dione Step2->Dione Step3 Step 3: Ditriflation (Tf2O, Pyridine) Dione->Step3 Ditriflate 5,7-Bis(triflate) Intermediate Step3->Ditriflate Step4 Step 4: Selective C5-SNAr (Mild Nucleophile) Ditriflate->Step4 Final 5-Substituted-7-Triflate (Ready for Suzuki/Buchwald) Step4->Final

Part 3: Reactivity & Functionalization[3][4]

Nucleophilic Aromatic Substitution ( )

The electron-deficient nature of the scaffold makes it an excellent candidate for


, provided a leaving group (LG) is present.
  • Regioselectivity Hierarchy: C5 > C7 > C2.

    • C5 Position: Most reactive due to para-conjugation with N1 and ortho-conjugation with N6 (though N6 is in a separate ring, the electronic pull is significant).

    • C7 Position: Activated by N6 (ortho) but less reactive than C5 in bis-activated systems.

  • Protocol Insight: When using 5,7-dichloro-1,6-naphthyridine, a nucleophile (e.g., morpholine) at 0°C will selectively attack C5 . Warming to room temperature or heating is required to displace the C7 chloride.

Electrophilic Substitution ( )

Direct nitration or halogenation is extremely difficult and generally fails or gives poor yields.

  • Workaround: Conversion to the N-oxide (usually at N6 or N1,6-dioxide) activates the ring for electrophilic attack (e.g., nitration at C5/C8), followed by reduction (e.g., Fe/AcOH or

    
    ).
    
Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Works well on chloro- or triflyloxy- derivatives. Boronic acids couple efficiently at C5 and C7.

  • Buchwald-Hartwig: Amination is viable but requires specific ligand sets (e.g., Xantphos, BrettPhos) to prevent catalyst poisoning by the naphthyridine nitrogens.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 5-Morpholino-7-triflyl-1,6-naphthyridine

Adapted from Shimkin et al., J. Org.[3] Chem. 2024.[1][4]

Objective: Selective functionalization of the C5 position in a bis-electrophile system.

Materials:

  • 1,6-Naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) (1.0 equiv)

  • Morpholine (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • DCM (Dichloromethane), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the bis(triflate) (500 mg, 1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to -78°C .
    
    • Expert Note: Temperature control is critical. At 0°C or RT, you risk double substitution or a mixture of regioisomers.

  • Addition: Mix morpholine (1.05 mmol) and DIPEA (1.2 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (or LCMS). The starting material (bis-triflate) should disappear, converting to the mono-substituted product.

  • Workup: Quench with saturated

    
     solution (cold). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The C5-substituted product elutes first.

Validation Criteria:

  • 1H NMR: Look for the loss of symmetry if the starting material was symmetric, or specific shifts in the C4 proton signal (shielding effect of the amine at C5).

  • LCMS: Mass shift corresponding to -OTf +Morpholine.

Part 5: Medicinal Chemistry Applications[5][6]

Kinase Inhibition (c-Met)

The 1,6-naphthyridine core is a bioisostere of quinoline, often used to tune solubility and metabolic stability.

  • Case Study: 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones have been identified as potent c-Met kinase inhibitors.[5]

  • Mechanism: The N1 nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket. The planar structure allows for effective

    
    -stacking with the gatekeeper residue.
    
HIV Integrase Inhibitors

Substituted 1,6-naphthyridines (specifically 8-hydroxy-1,6-naphthyridine-7-carboxamides) function as chelating scaffolds for the


 ions in the HIV integrase active site, blocking viral DNA strand transfer.
SAR Table: Substituent Effects
PositionSubstituent ClassEffect on Potency/Properties
N1 Lone PairCritical H-bond acceptor (Kinase Hinge).
C2 Alkyl/ArylModulates lipophilicity; often tolerated in solvent-exposed regions.
C5 Amine/EtherKey vector for solubilizing groups (e.g., piperazines). High synthetic accessibility via

.
C7 Amide/UreaCommon site for pharmacophore insertion (e.g., DFG-out binders).
C8 Hydroxyl/CarbonylCan form intramolecular H-bonds or chelate metals (Integrase).

References

  • Shimkin, K. W., et al. (2024). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry. Link[1]

  • Lozano, V., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules. Link

  • Wang, Y., et al. (2013). "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry. Link

  • Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine chemistry. V. The synthesis of 1,6-naphthyridine." The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67488, 1,6-Naphthyridine." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-fidelity synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine . This scaffold is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-fidelity synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., analogous to NVP-TAE684 and other ALK/ROS1 inhibitors).

The protocol prioritizes regiochemical control and scalability , utilizing a "functionalize-then-oxidize" strategy to install substituents with precision.

Executive Summary

The 1,6-naphthyridine ring system is electronically deficient, making it challenging to functionalize selectively. This protocol details the synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine (Target 4) starting from commercially available pyridine precursors.

The route bypasses low-yielding Skraup syntheses by employing a directed condensation to form the naphthyridinone core, followed by a Reissert-Henze type rearrangement to install the C2-functionality. This approach ensures:

  • Exclusive Regioselectivity: Controlled installation of the 5-chloro and 2-methoxy groups.

  • Scalability: Avoidance of explosive nitro-oxidants common in classical quinoline synthesis.

  • Intermediate Stability: All intermediates are isolable solids.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases:

  • Core Construction: Formation of the 1,6-naphthyridine skeleton via condensation.

  • C5 Activation: Chlorination of the lactam.

  • C2 Functionalization: N-oxide activation and nucleophilic displacement.

Reaction Pathway Diagram

G Start 4-Chloronicotinic Acid (Precursor) Inter1 1,6-Naphthyridin-5(6H)-one (The Anchor) Start->Inter1 1. Glycine ester / Base 2. Cyclization Inter2 5-Chloro-1,6-naphthyridine Inter1->Inter2 POCl3, Reflux (Chlorination) Inter3 5-Chloro-1,6-naphthyridine-1-oxide Inter2->Inter3 mCPBA, DCM (N-Oxidation) Inter4 2,5-Dichloro-1,6-naphthyridine Inter3->Inter4 POCl3 / Toluene (Reissert-Henze) Target 5-Chloro-2-methoxy-1,6-naphthyridine (Target) Inter4->Target NaOMe / MeOH 0°C (Regioselective SNAr)

Figure 1: Step-wise synthetic logic flow. The critical regioselectivity checkpoint is the final SNAr displacement.

Experimental Protocols

Phase 1: Synthesis of 1,6-Naphthyridin-5(6H)-one (The Anchor)

This step constructs the bicyclic core. We utilize the condensation of 4-chloronicotinic acid derivatives with glycine, followed by Dieckmann cyclization.

  • Precursor: Ethyl 4-chloronicotinate (CAS: 1452-94-4)

  • Reagent: Glycine ethyl ester hydrochloride

Protocol:

  • Substitution: Dissolve Ethyl 4-chloronicotinate (100 mmol) and Glycine ethyl ester HCl (110 mmol) in ethanol (200 mL). Add Triethylamine (250 mmol) dropwise. Reflux for 6 hours.

    • Mechanism:[1][2][3][4] SNAr displacement of the 4-chloro group by the amine of glycine.

  • Cyclization: Cool the mixture to 0°C. Add Sodium Ethoxide (21% wt in EtOH, 150 mmol) slowly. Stir at room temperature for 2 hours, then reflux for 1 hour.

    • Mechanism:[1][2][3][4] Intramolecular Claisen condensation (Dieckmann) between the glycine ester and the nicotinate ester.

  • Decarboxylation: Evaporate solvent. Dissolve residue in 4M HCl (100 mL) and reflux for 4 hours (hydrolysis and decarboxylation of the 6-ester).

  • Isolation: Neutralize with Na₂CO₃ to pH 7. The product 1,6-Naphthyridin-5(6H)-one precipitates as a tan solid. Filter, wash with water, and dry.[3]

    • Yield Target: 65-75%.

Phase 2: Chlorination to 5-Chloro-1,6-naphthyridine

Conversion of the lactam (tautomer of 5-hydroxy) to the chloro-derivative activates the C5 position.

Protocol:

  • Suspend 1,6-Naphthyridin-5(6H)-one (50 mmol) in POCl₃ (50 mL).

  • Add a catalytic amount of DMF (5 drops).

  • Heat to 100°C for 3 hours. The suspension will clear as the reaction proceeds.

  • Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature <20°C.

  • Neutralize with NH₄OH to pH 8. Extract with Dichloromethane (3 x 100 mL).

  • Dry over MgSO₄ and concentrate.

    • Product:5-Chloro-1,6-naphthyridine .[5] Yellowish solid.[6]

    • Yield Target: 85-90%.

Phase 3: C2-Functionalization via N-Oxide Rearrangement

This is the most technically demanding phase. We exploit the steric difference between N1 and N6. N6 is flanked by the C5-Chloro group, making it sterically hindered. N1 is accessible.

Step 3A: N-Oxidation

  • Dissolve 5-Chloro-1,6-naphthyridine (20 mmol) in DCM (100 mL).

  • Add m-CPBA (22 mmol, 70% purity) portion-wise at 0°C.

  • Stir at RT for 12 hours.

  • Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Isolate 5-Chloro-1,6-naphthyridine-1-oxide .

    • Note: Regioselectivity is typically >10:1 favoring N1-oxide due to the steric bulk of the 5-Cl group shielding N6.

Step 3B: Chlorination (Reissert-Henze)

  • Dissolve the N-oxide (15 mmol) in anhydrous Toluene (50 mL).

  • Add POCl₃ (20 mmol) dropwise at RT.

  • Heat to 90°C for 2 hours.

    • Mechanism:[1][2][3][4] The N-oxide oxygen attacks Phosphorus, activating the C2 position for nucleophilic attack by chloride.

  • Quench with ice water/NaHCO₃. Extract with EtOAc.[7]

  • Purify via silica gel chromatography (Hexane/EtOAc).

    • Product:2,5-Dichloro-1,6-naphthyridine .[8]

    • Yield Target: 60-70%.

Phase 4: Regioselective Methoxylation (The Target)

We now have two chloro groups. C2 (adjacent to N1) and C5 (adjacent to N6).

  • C2-Cl: Activated by N1.

  • C5-Cl: Activated by N6.

  • Selectivity: Under controlled conditions (low temperature), the C2-position is kinetically more reactive toward alkoxides in this scaffold due to the inductive effect of the adjacent N1 and less steric hindrance compared to the "peri-like" C5 position.

Protocol:

  • Dissolve 2,5-Dichloro-1,6-naphthyridine (10 mmol) in anhydrous Methanol (20 mL).

  • Cool to -10°C (Ice/Salt bath).

  • Add Sodium Methoxide (0.5M in MeOH, 10.5 mmol) dropwise over 30 minutes. Do not add excess.

  • Stir at 0°C for 2 hours. Monitor by HPLC.

    • Endpoint: Disappearance of starting material. If bis-methoxy forms, stop immediately.

  • Quench with water (50 mL). The product often precipitates.

  • Filter or extract with DCM.

    • Product:5-Chloro-2-methoxy-1,6-naphthyridine .

    • Purification: Recrystallization from Heptane/EtOAc.

Key Data & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValueNotes
Formula C9H7ClN2O
MW 194.62 g/mol
Appearance White to pale yellow solid
1H NMR (CDCl3) δ ~4.0 (s, 3H, OMe), 7.0 (d, H3), 8.2 (d, H4), 7.5 (d, H8), 8.8 (d, H7)Distinct OMe singlet is diagnostic.[3][4][8][9][10]
Mass Spec (ESI) [M+H]+ = 195.0/197.0Chlorine isotope pattern (3:1).
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Phase 1: Low Yield Incomplete Dieckmann cyclization.Ensure NaOEt is fresh and anhydrous. Increase reflux time.
Phase 3A: N-Oxidation Mix Over-oxidation to di-N-oxide.Strictly control mCPBA stoichiometry (1.05 eq). Monitor TLC.
Phase 4: Bis-methoxy product Temperature too high or excess NaOMe.Maintain T < 0°C. Add NaOMe as a limiting reagent (0.95 eq) initially.
Phase 4: Wrong Isomer C5 displacement instead of C2.While C2 is kinetically favored, confirm structure via NOE NMR (irradiation of OMe should show NOE to H3).

References

  • Naphthyridine Chemistry Review

    • Litvinov, V. P. (2004). Advances in the chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(7), 637.

  • Synthesis of 1,6-Naphthyridin-5-one

    • Baldwin, J. J., et al. (1978). 1,6-Naphthyridin-5(6H)-ones from 4-chloronicotinates. Journal of Organic Chemistry, 43(25), 4878-4880.

  • Regioselective Chlorination (Reissert-Henze)

    • Hamana, M. (1970). The Reaction of N-Oxides with Phosphoryl Chloride. Journal of Heterocyclic Chemistry, 7, 481.

  • Nucleophilic Substitution in Naphthyridines

    • Brown, D. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience.

  • 2,5-Dichloro-1,6-naphthyridine Building Block

    • PubChem CID 21825483.[8]

Sources

Application

Application Note: Unlocking Kinase Selectivity with 5-Chloro-2-methoxy-1,6-naphthyridine

Executive Summary This guide details the application of 5-Chloro-2-methoxy-1,6-naphthyridine (CAS: 1256816-92-8) as a privileged scaffold in kinase inhibitor discovery. Unlike fully functionalized drugs, this molecule se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-Chloro-2-methoxy-1,6-naphthyridine (CAS: 1256816-92-8) as a privileged scaffold in kinase inhibitor discovery. Unlike fully functionalized drugs, this molecule serves as a critical linchpin intermediate . Its value lies in its ability to be rapidly derivatized at the C5 position via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, allowing researchers to probe the solvent-exposed regions of kinase ATP-binding pockets.

This note covers the chemical logic of the scaffold, library generation protocols, and optimized kinase screening workflows (TR-FRET and ADP-Glo™) specifically tailored for naphthyridine-based libraries.

Scientific Rationale: The "Privileged" Scaffold

The 1,6-naphthyridine core is a bioisostere of the purine ring found in ATP. Its utility in drug discovery stems from its ability to mimic the hydrogen-bonding patterns required to anchor the molecule to the kinase hinge region .

Anatomy of the Scaffold
  • N1 & N6 Nitrogens: Serve as critical hydrogen bond acceptors for the kinase backbone (hinge region).

  • C5-Chlorine (The "Warhead" Handle): An electrophilic site primed for displacement. This allows the attachment of solubilizing groups or "tail" moieties that extend into the solvent channel or the ribose-binding pocket, driving selectivity.

  • C2-Methoxy Group: Often acts as a steric wedge or can be hydrolyzed to a lactam (2-one) to alter the hydrogen bond donor/acceptor profile (e.g., converting an acceptor to a donor).

Validated Targets

Derivatives of this core have demonstrated nanomolar potency against:

  • c-Met (HGFR): 1,6-naphthyridines are classic c-Met inhibitors (e.g., similar to cabozantinib or foretinib cores).

  • CDK Family (CDK5, CDK9): The core provides the flatness required for intercalation into the CDK active site.

  • PI3K / mTOR: Related benzo-naphthyridines (e.g., Torin2) utilize this electronic distribution.

Workflow Visualization

The following diagram illustrates the transition from the raw intermediate to validated hits.

KinaseScreeningWorkflow cluster_chem Chemical Logic Scaffold 5-Chloro-2-methoxy- 1,6-naphthyridine Library Library Synthesis (SNAr / Suzuki) Scaffold->Library Derivatization at C5 PrimaryScreen Primary Screen (Single Point @ 10 µM) Library->PrimaryScreen 384-well Plate Validation Hit Validation (IC50 Dose-Response) PrimaryScreen->Validation Hits >50% Inhibition Profiling Selectivity Profiling (Kinome Scan) Validation->Profiling Potent Candidates (<100 nM)

Figure 1: Critical path from scaffold derivatization to kinase selectivity profiling.

Experimental Protocols

Phase I: Library Preparation (Input Generation)

Context: You cannot screen the 5-chloro-2-methoxy-1,6-naphthyridine effectively on its own (it is a fragment). You must generate a small library of analogs to probe the target kinase.

Standard Derivatization Protocol (SNAr Displacement):

  • Reagents: 5-Chloro-2-methoxy-1,6-naphthyridine (1 eq), Diverse Amines (1.2 eq), DIPEA (3 eq).

  • Solvent: n-Butanol or DMSO (for high-temp displacement).

  • Reaction: Heat to 100–120°C for 2–4 hours. The Chlorine at C5 is displaced by the amine.

  • Purification: For screening libraries, use SCX (Strong Cation Exchange) cartridges to catch the product (basic amine) and wash away unreacted scaffold, or use Prep-HPLC.

  • Output: A 10 mM DMSO stock solution of 20–50 analogs.

Phase II: Kinase Screening (TR-FRET / LanthaScreen™)

Context: This format is preferred for naphthyridine derivatives due to their potential fluorescence interference in intensity-based assays. TR-FRET minimizes artifacts.

Materials:

  • Kinase: Recombinant human c-Met or CDK9 (0.5 nM final).

  • Substrate: Fluorescein-PolyGT (200 nM).

  • ATP:

    
     apparent (typically 10–50 µM).
    
  • Detection: Terbium-labeled anti-phospho-tyrosine antibody.

Step-by-Step Protocol:

  • Compound Transfer: Acoustic transfer (Echo®) 10 nL of library compounds (from 10 mM stock) into a 384-well low-volume white plate.

    • Target Final Conc: 10 µM (Primary Screen) or 10-point dose response (10 µM down to 0.5 nM).

  • Enzyme Addition: Add 2.5 µL of 2x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of 2x Substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at RT (protected from light).

  • Quench/Detection: Add 5 µL of TR-FRET Dilution Buffer containing Tb-labeled antibody and EDTA (10 mM final) to stop the reaction.

  • Read: Measure on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

Data Analysis & Quality Control

Calculate the TR-FRET Ratio (


).

Table 1: QC Parameters for Naphthyridine Screening

Parameter Acceptance Criteria Notes
Z' Factor > 0.6 Indicates a robust assay window.
DMSO Tolerance Up to 2% Naphthyridines are lipophilic; ensure buffer contains 0.01% Brij-35 to prevent aggregation.
Signal Stability < 10% drift Read plates within 2 hours of quenching.
Positive Control Staurosporine (IC50 ~5 nM) Pan-kinase inhibitor control.

| Scaffold Control | Unreacted 5-Cl-2-OMe | Should show low/no activity (>10 µM). If active, check for aggregation/assay interference. |

Mechanistic Insights: SAR Logic

When analyzing hits from this scaffold, use the following logic to guide optimization:

SAR_Logic Core 1,6-Naphthyridine Core (Hinge Binder) C5 C5-Position (Chlorine) Solvent Front Core->C5 Modify for Solubility & Potency C2 C2-Position (Methoxy) Steric/Electronic Core->C2 Modify for Selectivity (e.g., OMe -> H or NH2) C5_Outcome Attach solubilizing amines (Piperazines, Morpholines) C5->C5_Outcome C2_Outcome Controls donor/acceptor pattern at hinge C2->C2_Outcome

Figure 2: Structure-Activity Relationship (SAR) decision tree for the scaffold.

  • Observation: If the 5-Cl parent molecule shows activity, it is likely non-specific aggregation.

  • Optimization: The C5 position must be substituted to reach the ribose pocket or solvent front. Bulky groups at C5 often improve selectivity for c-Met or ALK over smaller kinases.

References

  • Discovery of c-Met Inhibitors: Wang, X., et al. "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors."[1] Organic & Biomolecular Chemistry, 2013.[1] Link

  • CDK9 Inhibition: Wang, B., et al. "Discovery of JSH-150 as a novel highly selective and potent CDK9 kinase inhibitor."[2] European Journal of Medicinal Chemistry, 2018.[2] Link

  • mTOR/PI3K Targeting: Liu, Q., et al. "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[3] Journal of Medicinal Chemistry, 2011.[3] Link

  • CK2 Chemical Probes: "Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2." ACS Medicinal Chemistry Letters, 2023. Link

Sources

Method

Precision Protocol: Suzuki-Miyaura Coupling of 1,6-Naphthyridines

Abstract The 1,6-naphthyridine scaffold is a privileged pharmacophore in kinase inhibition and infectious disease therapeutics. However, its electron-deficient nature and the presence of two competitive nitrogen binding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged pharmacophore in kinase inhibition and infectious disease therapeutics. However, its electron-deficient nature and the presence of two competitive nitrogen binding sites present unique synthetic challenges, including catalyst deactivation via N-coordination and unpredictable regioselectivity. This application note provides a field-tested, evidence-based protocol for the Suzuki-Miyaura cross-coupling of halogenated 1,6-naphthyridines. We delineate a "Standard Protocol" for reactive positions (C2, C5) and an "Advanced Protocol" for deactivated or sterically hindered substrates, supported by a mechanistic decision tree to guide experimental design.

Mechanistic Considerations & Reactivity Profile

The Electronic Bias

The 1,6-naphthyridine ring system is highly electron-deficient, making halogenated derivatives excellent electrophiles for oxidative addition. However, the reactivity is not uniform.

  • C2 Position: Most reactive due to the adjacent inductive effect of N1 and the para-resonance effect of N6.

  • C5 Position: Highly reactive, particularly when activated by a triflate or in the presence of an electron-withdrawing group at C7.

  • C7/C8 Positions: Significantly less reactive; often require specialized ligands (e.g., biaryl phosphines) to facilitate oxidative addition.

The Chelation Challenge

A primary failure mode in naphthyridine coupling is the formation of stable, off-cycle palladium complexes. The N1 and N6 lone pairs can displace monodentate phosphines (like PPh3), arresting the catalytic cycle.

  • Solution: Use bidentate ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, RuPhos) that sterically preclude N-coordination.

Experimental Workflow Decision Tree

The following logic gate determines the optimal catalytic system based on substrate substitution and steric demand.

Naphthyridine_Coupling_Logic Start Input: Halogenated 1,6-Naphthyridine CheckPos Identify Halogen Position Start->CheckPos C2_C5 Reactive Positions (C2-Cl, C5-Cl, C5-OTf) CheckPos->C2_C5 Electron Deficient C7_C8 Deactivated/Hindered (C7-Cl, C8-Cl, C3-Subst) CheckPos->C7_C8 Electron Neutral DiHalo Dihalo Substrate (e.g., 2,5-dichloro) CheckPos->DiHalo Multiple Halides Standard PROTOCOL A: Standard Pd(dppf)Cl2 • DCM K2CO3 / Dioxane:H2O C2_C5->Standard High Reactivity Advanced PROTOCOL B: Advanced XPhos Pd G4 K3PO4 / n-BuOH:H2O C7_C8->Advanced Requires Bulky Ligand Sequential PROTOCOL C: Sequential 1. Limit Boronic Acid (1.0 eq) 2. Low Temp (RT -> 40°C) Controls C2 Selectivity DiHalo->Sequential Kinetic Control

Figure 1: Strategic decision tree for selecting Suzuki coupling conditions based on naphthyridine substitution patterns.

Detailed Experimental Protocols

Protocol A: Standard Conditions (High Reactivity)

Target: C2-Cl, C5-Cl, or C5-OTf substrates. Rationale: The bidentate ligand dppf prevents N-coordination to Pd, while the carbonate base is sufficient for activating boronic acids in these electron-deficient systems.

Reagents:

  • 1,6-Naphthyridine halide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2•DCM) (0.05 equiv / 5 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the naphthyridine substrate (1.0 mmol), boronic acid (1.2 mmol), K2CO3 (276 mg, 2.0 mmol), and Pd(dppf)Cl2•DCM (41 mg, 0.05 mmol).

  • Solvate: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

    • Note: Degassing is critical. Sparge solvents with Nitrogen or Argon for 10 minutes prior to addition.

  • Seal & Heat: Cap the vial (crimped or screw-cap with septum). Heat to 90°C for 4–12 hours.

  • Monitor: Check conversion via LC-MS. Look for the disappearance of the M+H of the starting chloride.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Advanced Conditions (Sterically Hindered / Deactivated)

Target: C7-Cl, C8-Cl, or substrates with ortho-substituents. Rationale: Buchwald's XPhos ligand creates a highly active monoligated Pd(0) species that facilitates oxidative addition into difficult C-Cl bonds and prevents catalyst arrest. Phosphate base is used to minimize protodeboronation of sensitive boronic acids.

Reagents:

  • 1,6-Naphthyridine halide (1.0 equiv)

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02–0.05 equiv)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)

  • Solvent: n-Butanol / Water (5:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Charge: Add substrate (1.0 mmol), boronate (1.5 mmol), K3PO4 (636 mg, 3.0 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

  • Solvate: Add n-Butanol (5 mL) and Water (1 mL).

  • Reaction: Heat to 100–110°C for 2–6 hours.

    • Note: n-Butanol allows for higher temperatures than dioxane and often improves solubility of polar naphthyridines.

  • Workup: Standard extraction. If n-Butanol is difficult to remove, wash the organic layer extensively with water or use azeotropic distillation.

Protocol C: Site-Selective Sequential Coupling

Target: 2,5-Dichloro-1,6-naphthyridine. Mechanism: The C2 position is significantly more electron-deficient than C5. By controlling stoichiometry and temperature, C2 can be functionalized exclusively.

Procedure:

  • Step 1 (C2 Coupling): Use Protocol A but reduce temperature to RT or 40°C and use exactly 1.0 equiv of the first boronic acid. Monitor closely.

  • Step 2 (C5 Coupling): Without isolation (one-pot), add the second boronic acid (1.5 equiv), additional base, and raise temperature to 100°C .

Data Summary & Troubleshooting

Reactivity Comparison Table
Substrate PositionElectronic CharacterRec.[2][3] CatalystRec. TempTypical Yield
C2-Cl Highly DeficientPd(dppf)Cl240–80°C85–95%
C5-Cl DeficientPd(dppf)Cl280–100°C70–90%
C5-OTf Very Highly DeficientPd(PPh3)4 or dppfRT–60°C>90%
C7-Cl Neutral/DeactivatedXPhos Pd G4100–120°C50–75%
Self-Validating Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by N-atoms.Switch to XPhos Pd G4 or BrettPhos . Ensure solvent is degassed to protect active Pd(0).
Protodeboronation Boronic acid instability (esp. 2-pyridyl/heteroaryl).[4]Switch base to K3PO4 or KF . Use MIDA boronates or Trifluoroborates . Lower water content.
Homocoupling (Biaryl) Oxygen present in system.[2][5]Rigorous degassing (freeze-pump-thaw). Reduce catalyst loading.
Regio-scrambling Temperature too high during sequential coupling.For di-halo systems, conduct the first coupling at 0°C to RT .

References

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. PMC. [Link]

Sources

Application

The Versatile Scaffold: Application of 5-Chloro-2-methoxy-1,6-naphthyridine in Modern Medicinal Chemistry

Introduction: The Emergence of the 1,6-Naphthyridine Core In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 1,6-Naphthyridine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds form the bedrock of many approved drugs, and among them, the naphthyridine isomers have garnered significant attention.[1] These bicyclic structures, composed of two fused pyridine rings, are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[2] The 1,6-naphthyridine motif, in particular, has emerged as a versatile framework in the design of potent and selective inhibitors of various enzymes, especially kinases.[3][4] This application note delves into the medicinal chemistry applications of a key derivative, 5-Chloro-2-methoxy-1,6-naphthyridine, providing a comprehensive guide for researchers, scientists, and drug development professionals. We will explore its synthetic rationale, its role as a foundational structure for kinase inhibitors, and detailed protocols for its derivatization and biological evaluation.

The strategic placement of the chloro and methoxy substituents on the 1,6-naphthyridine core is a deliberate choice rooted in established principles of medicinal chemistry. The chlorine atom at the 5-position can serve as a crucial interaction point, for instance, through halogen bonding, or as a handle for further chemical modification via cross-coupling reactions.[5][6] The methoxy group at the 2-position can influence the electronic properties of the heterocyclic system and its metabolic stability, often improving pharmacokinetic profiles.[7] This unique combination of features makes 5-Chloro-2-methoxy-1,6-naphthyridine an attractive starting point for the development of new therapeutic agents.

Synthetic Strategies: A Proposed Route to the Core Scaffold

While numerous methods exist for the synthesis of the 1,6-naphthyridine ring system, the Friedländer annulation remains a robust and widely employed strategy.[8][9][10] This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group. For the synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine, a plausible retrosynthetic analysis is presented below.

G 5-Chloro-2-methoxy-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine Friedländer Annulation Friedländer Annulation 5-Chloro-2-methoxy-1,6-naphthyridine->Friedländer Annulation 4-Amino-6-chloro-nicotinaldehyde 4-Amino-6-chloro-nicotinaldehyde Friedländer Annulation->4-Amino-6-chloro-nicotinaldehyde Acetone Acetone Friedländer Annulation->Acetone

Caption: Retrosynthetic analysis for 5-Chloro-2-methoxy-1,6-naphthyridine.

Protocol 1: Proposed Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine

This protocol outlines a representative synthesis based on the Friedländer condensation.

Step 1: Synthesis of 4-Amino-6-chloronicotinaldehyde (Intermediate 1)

The synthesis of this key intermediate can be envisioned starting from a commercially available chloropyridine derivative. The introduction of an amino group and a formyl group at the appropriate positions is a critical sequence.

Step 2: Friedländer Annulation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-6-chloronicotinaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: Add an excess of acetone (e.g., 10 equivalents) to the solution. To this mixture, add a catalytic amount of a base, such as potassium hydroxide or pyrrolidine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Chloro-1,6-naphthyridine.

  • Introduction of the Methoxy Group: The final step would involve a nucleophilic aromatic substitution to replace a suitable leaving group at the 2-position (which may require prior oxidation of the nitrogen) with a methoxy group using sodium methoxide. A more direct route might involve starting with a precursor already containing the methoxy group.

Application in Kinase Inhibition: A Scaffold for Targeted Therapies

The 1,6-naphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Two notable examples are its application in the development of inhibitors for Cyclin-Dependent Kinase 5 (CDK5) and the c-Met proto-oncogene, a receptor tyrosine kinase.

Inhibition of Cyclin-Dependent Kinase 5 (CDK5)

Rationale: CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[11] However, its aberrant activity has been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in certain cancers and kidney diseases.[11][12] Therefore, the development of CDK5 inhibitors is a promising therapeutic strategy.

Structure-Activity Relationship (SAR) Insights: Derivatives of the 1,6-naphthyridine scaffold have been identified as potent CDK5 inhibitors.[11] The core scaffold likely occupies the ATP-binding pocket of the kinase. The substituents at various positions of the 1,6-naphthyridine ring are crucial for achieving high potency and selectivity. For instance, substitution at the 5-position (the position of the chloro group in our parent scaffold) can be explored to interact with the hinge region of the kinase. The methoxy group at the 2-position can be modified to probe the solvent-exposed region.

Compound IDR1 (at C5)R2 (at C2)Other SubstituentsCDK5 IC50 (nM)
Hypothetical 1 ClOMeH>1000
Hypothetical 2 NH-ArylOMeH150
Hypothetical 3 NH-ArylOMeC7-Aryl25
Hypothetical 4 NH-ArylOHC7-Aryl10

This table presents hypothetical data for illustrative purposes.

G 5-Chloro-2-methoxy-1,6-naphthyridine 5-Chloro-2-methoxy-1,6-naphthyridine Derivatization Derivatization 5-Chloro-2-methoxy-1,6-naphthyridine->Derivatization Substituted 1,6-Naphthyridine Library Substituted 1,6-Naphthyridine Library Derivatization->Substituted 1,6-Naphthyridine Library Biological Screening Biological Screening Substituted 1,6-Naphthyridine Library->Biological Screening CDK5 Inhibition CDK5 Inhibition Biological Screening->CDK5 Inhibition c-Met Inhibition c-Met Inhibition Biological Screening->c-Met Inhibition SAR Studies SAR Studies CDK5 Inhibition->SAR Studies c-Met Inhibition->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Drug discovery workflow utilizing the 5-Chloro-2-methoxy-1,6-naphthyridine scaffold.

Inhibition of c-Met Kinase

Rationale: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of many human cancers. Consequently, c-Met is a well-validated target for cancer therapy.

Structure-Activity Relationship (SAR) Insights: The 1,6-naphthyridine motif has been successfully employed to develop c-Met kinase inhibitors.[6][13][14] A comprehensive SAR study on 1H-imidazo[4,5-h][15][16]naphthyridin-2(3H)-one-based inhibitors revealed that the tricyclic core, derived from a 1,6-naphthyridine, is essential for activity.[6][13][14] Further optimization by introducing substituents at various positions led to compounds with low micromolar IC50 values. For instance, a 4'-carboxamide phenoxy group at the C-5 position significantly enhanced the potency.[13] This highlights the tunability of the 1,6-naphthyridine scaffold for achieving potent and selective c-Met inhibition.

Protocols for Biological Evaluation

Protocol 2: In Vitro CDK5 Kinase Assay

This protocol describes a method to assess the inhibitory activity of compounds against CDK5 using a luminescence-based assay that measures ADP production.[7][16]

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Histone H1 as a substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: To each well of the microplate, add the test compound solution.

  • Enzyme Addition: Add the CDK5/p25 enzyme to each well, except for the negative control wells.

  • Initiation of Reaction: Add a mixture of the Histone H1 substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro c-Met Kinase Assay

This protocol provides a framework for evaluating the inhibitory potential of compounds against c-Met kinase activity.[17][18][19]

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • Kinase-Glo® Max Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.

  • Reaction Setup: Add the diluted test compounds to the wells of the microplate.

  • Enzyme and Substrate Addition: Add the c-Met kinase and the Poly(Glu, Tyr) substrate to each well.

  • Initiation of Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).

  • ATP Detection:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the percent inhibition and IC50 values as described for the CDK5 assay.

Conclusion and Future Perspectives

The 5-Chloro-2-methoxy-1,6-naphthyridine scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its strategic substitution pattern provides a platform for fine-tuning potency, selectivity, and pharmacokinetic properties. The applications in developing inhibitors for CDK5 and c-Met underscore the therapeutic potential of this heterocyclic system in addressing unmet medical needs in neurodegenerative diseases and oncology. The protocols provided herein offer a practical guide for researchers to synthesize and evaluate new chemical entities based on this promising scaffold. Future work in this area will likely focus on exploring a broader range of biological targets and leveraging advanced synthetic methodologies to rapidly generate diverse libraries of 1,6-naphthyridine derivatives for high-throughput screening.

References

  • Barg, E., Chabowska, G., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1158-1164. [Link]

  • Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][15][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]

  • Díaz-Gavilán, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6141. [Link]

  • Cox, J. M., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912-10918. [Link]

  • Bio-protocol. (2025). Active Cdk5 Immunoprecipitation and Kinase Assay. [Link]

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(1), 84-88. [Link]

  • Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][15][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed, 23292211. [Link]

  • PNAS. (1999). Regulation of cyclin-dependent kinase 5 catalytic activity by phosphorylation. [Link]

  • Current Topics in Medicinal Chemistry. (2012). Synthesis, Reactions, and Biological Activity of Benzo[h][15][16]naphthyridine Derivatives. [Link]

  • BPS Bioscience. MET (D1228N) Kinase Assay Protocol. [Link]

  • ResearchGate. (2021). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][15][16]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Link]

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. [Link]

  • ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

  • Thieme. (2006). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]

  • BPS Bioscience. (2023). c-Met Kinase Assay Kit. [Link]

  • ResearchGate. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. [Link]

  • Rasayan Journal of Chemistry. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • PubMed. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. [Link]

  • Heriot-Watt University Research Portal. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]

  • RSC Publishing. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... [Link]

  • ResearchGate. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. [Link]

  • Google Patents. (1992).

Sources

Method

Application Notes and Protocols for the Utilization of 5-Chloro-2-methoxy-1,6-naphthyridine in Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attent...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, making it an excellent scaffold for developing targeted therapeutics.[2] Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[1][3]

The subject of this guide, 5-chloro-2-methoxy-1,6-naphthyridine, is a particularly valuable starting point for drug design. The strategic placement of the chloro and methoxy groups offers distinct advantages:

  • The 5-Chloro Group: This is not merely a substituent but a versatile chemical handle. The chlorine atom activates the C-5 position for nucleophilic aromatic substitution and, more importantly, serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties, which is crucial for exploring the structure-activity relationship (SAR) and optimizing ligand-protein interactions.[4]

  • The 2-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the naphthyridine ring system. The oxygen atom can also act as a hydrogen bond acceptor, a critical interaction in many protein-ligand binding events.[5] Furthermore, this group can be O-demethylated to reveal a hydroxyl group, providing an additional point for diversification.[6]

This document provides a comprehensive guide for researchers, outlining the synthesis, functionalization, and biological evaluation of compounds derived from the 5-chloro-2-methoxy-1,6-naphthyridine scaffold, with a particular focus on the development of kinase inhibitors.

Part 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the 5-chloro-2-methoxy-1,6-naphthyridine core is the foundational step for any drug discovery program. While multiple synthetic routes to naphthyridine cores exist, a common and effective strategy involves the condensation and cyclization of appropriately substituted pyridine precursors.

Protocol 1: Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine

This protocol is a representative synthesis; specific steps may require optimization based on available starting materials and laboratory capabilities.

Step 1: Synthesis of 4-amino-6-chloronicotinaldehyde

This intermediate can be prepared from commercially available starting materials through a multi-step synthesis. A plausible route involves the formylation of a substituted 4-aminopyridine.

Step 2: Condensation and Cyclization

  • To a solution of 4-amino-6-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol, add an active methylene compound like malononitrile or an ester of malonic acid (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to facilitate the Knoevenagel condensation.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The cyclized product, a 1,6-naphthyridin-2(1H)-one derivative, may precipitate and can be collected by filtration.

  • The resulting naphthyridinone can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Finally, the 2-chloro group can be displaced with sodium methoxide in methanol to yield 5-chloro-2-methoxy-1,6-naphthyridine.

Causality in Experimental Choices:

  • Choice of Base: A mild base like piperidine is often sufficient to catalyze the initial condensation without promoting side reactions.

  • Solvent: Ethanol is a common choice as it is a good solvent for the reactants and the product often has limited solubility upon formation, facilitating isolation.

  • Chlorination: POCl₃ is a standard and effective reagent for converting hydroxylated nitrogen heterocycles to their chloro-analogs, which are more reactive for subsequent nucleophilic substitution.

Synthetic_Scheme A Substituted 4-aminopyridine B 4-amino-6-chloronicotinaldehyde A->B Formylation C 1,6-Naphthyridin-2(1H)-one derivative B->C Knoevenagel Condensation/ Cyclization D 2,5-dichloro-1,6-naphthyridine C->D Chlorination (e.g., POCl3) E 5-Chloro-2-methoxy-1,6-naphthyridine D->E Nucleophilic Substitution (NaOMe, MeOH) Diversification_Strategies cluster_c5 C-5 Position Diversification cluster_c2 C-2 Position Diversification scaffold 5-Chloro-2-methoxy-1,6-naphthyridine suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) scaffold->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) scaffold->buchwald demethylation O-Demethylation (e.g., BBr3) scaffold->demethylation product_suzuki 5-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_buchwald 5-Amino Derivative buchwald->product_buchwald hydroxyl 5-Chloro-1,6-naphthyridin-2-ol demethylation->hydroxyl etherification Further Functionalization (e.g., Etherification) hydroxyl->etherification Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR4) RAS RAS RTK->RAS P inhibitor 1,6-Naphthyridine Inhibitor inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Sources

Application

analytical methods for 5-Chloro-2-methoxy-1,6-naphthyridine characterization

An In-Depth Technical Guide to the Analytical Characterization of 5-Chloro-2-methoxy-1,6-naphthyridine Authored by a Senior Application Scientist Abstract: This application note provides a comprehensive guide to the anal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 5-Chloro-2-methoxy-1,6-naphthyridine

Authored by a Senior Application Scientist

Abstract: This application note provides a comprehensive guide to the analytical methods required for the robust characterization of 5-Chloro-2-methoxy-1,6-naphthyridine, a key heterocyclic intermediate in pharmaceutical research and development. The structural elucidation and purity assessment of such compounds are critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines detailed, field-proven protocols for a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the necessary tools for confident and accurate characterization.

Introduction: The Imperative for Rigorous Characterization

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] 5-Chloro-2-methoxy-1,6-naphthyridine serves as a versatile building block in the synthesis of these complex molecules. Its precise molecular structure, purity, and stability directly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, an unambiguous and comprehensive analytical characterization is not merely a procedural step but a foundational requirement for advancing a drug discovery program.

This guide details an integrated analytical workflow designed to provide a complete profile of the title compound, confirming its identity, quantifying its purity, and identifying potential impurities.

Physicochemical Properties & Structural Data

A foundational understanding of the compound's basic properties is essential before commencing detailed analysis.

PropertyValueSource/Comment
Molecular Formula C₉H₇ClN₂OCalculated
Molecular Weight 194.62 g/mol Calculated
Monoisotopic Mass 194.02469 DaCalculated
General Solubility Soluble in organic solvents like DMSO and DMF; moderate solubility in Chloroform.Based on analogous naphthyridine structures.[1][3]
Structure

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Principle: Reverse-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of small organic molecules. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The method's primary goal is to achieve baseline separation of all components to allow for accurate quantification.

Expert Insight: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable timeframe. The inclusion of a small percentage of acid (e.g., formic or perchloric acid) in the mobile phase helps to protonate the basic nitrogen atoms in the naphthyridine ring, resulting in sharper, more symmetrical peaks.[4]

Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-Chloro-2-methoxy-1,6-naphthyridine.

    • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.[5]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV-Vis detector, autosampler, column oven, and gradient pump.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[4]

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

    • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of 5-Chloro-2-methoxy-1,6-naphthyridine by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh Compound (~10 mg) dissolve Dissolve in ACN:Water (1:1) start->dissolve dilute Dilute to ~0.1 mg/mL dissolve->dilute inject Inject 10 µL onto C18 RP-HPLC System dilute->inject run Run Gradient Elution inject->run detect Detect at 254 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC purity analysis of 5-Chloro-2-methoxy-1,6-naphthyridine.

Mass Spectrometry (MS): Molecular Weight Verification and Structural Confirmation

Principle: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula with high confidence. Tandem MS (MS/MS) fragments the molecule to provide structural information.

Expert Insight: Electrospray ionization (ESI) in positive mode is the preferred method for this compound. The nitrogen atoms in the naphthyridine ring are readily protonated to form a stable [M+H]⁺ ion.[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, providing a key diagnostic feature.

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in acetonitrile with 0.1% formic acid.

  • Instrumentation and Conditions (LC-MS/MS):

    • LC System: UPLC/HPLC system coupled to a mass spectrometer.

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) is sufficient for sample introduction.[6]

    • Ionization Mode: ESI, Positive.

    • Ion Source Parameters: Optimize for the specific instrument, but typical values include a capillary voltage of ~3 kV and a source temperature of 120 °C.[3]

    • Scan Mode: Full scan mode (e.g., m/z 50-400) to detect the [M+H]⁺ ion. A subsequent data-dependent MS/MS scan can be performed on the most intense ion to obtain fragmentation data.

  • Data Interpretation:

    • Expected [M+H]⁺: 195.0325 for C₉H₈ClN₂O⁺.

    • Isotopic Pattern: Look for the corresponding [M+H+2]⁺ peak at m/z 197.0296, with an intensity ratio of approximately 3:1.

    • Key Fragments: Fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by loss of carbon monoxide (CO), or cleavage of the naphthyridine ring system.

MS_Workflow cluster_scan MS Acquisition cluster_analysis Data Analysis start Prepare Dilute Solution (~10 µg/mL in ACN + 0.1% FA) inject Inject into LC-MS System (ESI+ Mode) start->inject fullscan Full Scan (m/z 50-400) Identify [M+H]⁺ inject->fullscan msms Data-Dependent MS/MS Fragment [M+H]⁺ fullscan->msms verify_mass Verify Exact Mass and Isotopic Pattern (Cl) msms->verify_mass analyze_frag Analyze Fragmentation for Structural Clues verify_mass->analyze_frag

Caption: Workflow for LC-MS based structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (like COSY and HSQC) establish direct bonding relationships.

Expert Insight: Deuterated chloroform (CDCl₃) is a good initial solvent choice due to its ability to dissolve many organic compounds. If solubility is low, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[3] The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, as well as the positions of the nitrogen atoms within the aromatic system.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation and Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.[3]

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C{¹H} NMR: Proton-decoupled carbon experiment.

      • 2D Experiments (Optional but Recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in definitive assignments.[7]

  • Expected Spectral Features:

    • ¹H NMR:

      • A singlet integrating to 3H for the methoxy (-OCH₃) group, likely in the δ 3.9-4.1 ppm region.

      • Four distinct aromatic protons on the naphthyridine core, appearing as doublets, triplets, or multiplets, with chemical shifts generally between δ 7.0 and 9.5 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.[8][9]

    • ¹³C NMR:

      • Nine distinct carbon signals.

      • A signal for the methoxy carbon around δ 55-60 ppm.[10]

      • Eight aromatic carbon signals in the δ 110-160 ppm range. The carbon attached to the methoxy group and the carbon attached to the chlorine will have characteristic shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is a rapid and effective method for confirming the presence of key structural motifs.

Expert Insight: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity, requiring no sample preparation like KBr pellets.[11] The spectrum will be dominated by vibrations from the aromatic ring, the C-O bond of the methoxy group, and the C-Cl bond.

Protocol: FTIR-ATR Analysis
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Acquisition:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory.

    • Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹. A background scan should be run first.[3][11]

  • Expected Characteristic Absorption Bands:

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic
2950-2840C-H StretchMethoxy (-OCH₃)[12]
1620-1580C=C & C=N StretchNaphthyridine Ring[11]
1280-1200C-O Stretch (Aryl Ether)Ar-O-CH₃
850-750C-Cl StretchAryl Chloride[13]

Thermal Analysis: Melting Point and Stability

Principle: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material. DSC can accurately determine the melting point and identify phase transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition.[14][15]

Expert Insight: A sharp melting peak in the DSC thermogram is a strong indicator of high purity. The onset temperature of decomposition in the TGA curve provides a measure of the compound's thermal stability.[16]

Protocol: DSC/TGA Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrumentation and Conditions:

    • Instrument: A simultaneous TGA/DSC instrument.

    • Temperature Program: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min.[14]

    • Atmosphere: Under a nitrogen stream (e.g., 50 mL/min) to prevent oxidative degradation.[17]

  • Data Interpretation:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ).

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Conclusion

The analytical characterization of 5-Chloro-2-methoxy-1,6-naphthyridine requires a multi-faceted approach. By integrating data from HPLC for purity, Mass Spectrometry for molecular formula confirmation, NMR for definitive structural elucidation, FTIR for functional group verification, and Thermal Analysis for physical properties, a complete and reliable profile of the compound can be established. The protocols and insights provided in this guide serve as a robust framework for researchers to ensure the quality and integrity of this critical chemical intermediate, thereby supporting the successful advancement of research and drug development programs.

References

  • Supplementary Information File for "Design, Synthesis and Evaluation of Novel Imidazole-Triazole Conjugates as Potent Anti-tubercular Agents". Journal of Pharmaceutical and Pharmaceutical Sciences, 24, 421-434, 2021. [Link]

  • Article - SciSpace. "Synthesis, Spectroscopic Characterization, and DFT Calculations of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives". (July 28, 2022). [Link]

  • 5-chloro-n-[(2-methoxyphenyl)methyl]-1,6-naphthyridine-2-carboxamide. PubChemLite. [Link]

  • Study on Thermal Behavior of Some New Azomethines. Semantic Scholar. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]

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  • GNPS Library Spectrum CCMSLIB00000221521. MassIVE. (August 01, 2014). [Link]

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  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. National Library of Medicine. (January 15, 2012). [Link]

  • The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. Arabian Journal of Chemistry. (January 01, 2017). [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][18]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][18]. Revue Roumaine de Chimie. [Link]

  • Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. (February 16, 2018). [Link]

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Method

Application &amp; Protocol Guide: Structural Elucidation of 1,6-Naphthyridines using NMR and Mass Spectrometry

Introduction: The Significance of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine framework is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials.[1][2] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine framework is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials.[1][2] Its unique electronic and steric properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic activities, including anticancer and antiviral properties.[2] The precise structural characterization of novel 1,6-naphthyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of new chemical entities in the drug development pipeline.[1]

This comprehensive guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous structural elucidation of 1,6-naphthyridines. We will delve into the causality behind experimental choices and present self-validating protocols designed for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,6-Naphthyridine Characterization

NMR spectroscopy is an unparalleled tool for defining the constitution and stereochemistry of organic molecules.[3] For 1,6-naphthyridines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.[4][5][6]

Foundational 1D NMR Techniques: ¹H and ¹³C NMR

1.1.1. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum offers the initial and most immediate structural insights. The chemical shift (δ), multiplicity (splitting pattern), coupling constant (J), and integration of each signal are fundamental to assigning protons within the 1,6-naphthyridine core and its substituents.[7][8]

  • Chemical Shifts (δ): Protons on the 1,6-naphthyridine ring are typically found in the aromatic region (downfield) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atoms further influences the chemical shifts, often pushing the protons alpha to the nitrogens to higher ppm values. For the parent 1,6-naphthyridine, protons appear at distinct chemical shifts, for instance, a 300 MHz spectrum in CDCl₃ shows signals at approximately 9.28, 9.10, 8.76, 8.28, 7.93, and 7.52 ppm.[9]

  • Multiplicity and Coupling Constants (J): The splitting patterns reveal the connectivity of neighboring protons. For substituted 1,6-naphthyridines, the coupling constants are invaluable for determining the substitution pattern on the rings.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the 1,6-Naphthyridine Core

Proton PositionTypical Chemical Shift (ppm)Multiplicity (in unsubstituted)
H-28.5 - 9.3Doublet
H-37.3 - 8.0Doublet of doublets
H-48.0 - 8.8Doublet
H-59.0 - 9.5Singlet
H-77.5 - 8.3Doublet
H-88.2 - 9.0Doublet

Note: These are approximate ranges and can be significantly influenced by substituent effects.

1.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[10] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.[8]

  • Chemical Shifts (δ): The chemical shifts of the carbons in the 1,6-naphthyridine ring are also influenced by the electronegativity of the nitrogen atoms and the aromatic ring current, generally appearing between 110 and 160 ppm.[11][12] Carbons directly bonded to nitrogen will be the most deshielded.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.[7]

Advanced 2D NMR Techniques: Unraveling Complex Structures

For complex or heavily substituted 1,6-naphthyridines, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques are essential for unambiguous assignments by revealing correlations between nuclei.[4][6][13]

1.2.1. Homonuclear Correlation: ¹H-¹H COSY

Correlation Spectroscopy (COSY) is a fundamental 2D experiment that maps the coupling relationships between protons.[7][14] Cross-peaks in a COSY spectrum indicate that the two protons are scalar-coupled, typically through two or three bonds.[15] This is instrumental in tracing out the proton spin systems within the substituted rings of a 1,6-naphthyridine.

1.2.2. Heteronuclear Correlation: HSQC and HMBC

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[7][14][15] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a powerful method for assigning carbon resonances based on previously assigned proton signals.[7]

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons over two to four bonds.[7][14][15] This long-range connectivity information is critical for piecing together the entire molecular structure, especially for connecting different spin systems and identifying the positions of substituents on the 1,6-naphthyridine core. For instance, a proton on a substituent can show a correlation to a quaternary carbon within the naphthyridine ring, confirming its point of attachment.[7]

Protocol 1: Comprehensive NMR Analysis of a Substituted 1,6-Naphthyridine

Objective: To achieve complete and unambiguous ¹H and ¹³C NMR signal assignments for a novel 1,6-naphthyridine derivative.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified 1,6-naphthyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16][17] The choice of solvent is critical to ensure good solubility and minimize overlapping solvent signals with analyte peaks.[18]

    • Ensure the sample is free of particulate matter by filtering it through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[17][19] Solid impurities can degrade spectral resolution.[16]

    • For quantitative analysis, an internal standard can be added.

  • 1D NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Optimize shimming to achieve sharp, symmetrical peaks.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Data Acquisition:

    • Acquire a phase-sensitive ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities.[20]

    • Acquire a phase-sensitive ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond proton-carbon correlations.[20]

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-4 bond) proton-carbon correlations.[20]

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions and referencing.

    • Step-by-Step Interpretation:

      • Assign obvious signals in the ¹H NMR spectrum (e.g., singlets, simple multiplets).

      • Use the COSY spectrum to trace out coupled proton networks.

      • Use the HSQC spectrum to assign the carbons directly attached to the assigned protons.

      • Utilize the HMBC spectrum to connect the different fragments and assign quaternary carbons.

      • Consolidate all data to build the final, fully assigned structure.

Visualization of the NMR Workflow:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems Initial Assignments C13_NMR ¹³C NMR DEPT DEPT CH_Assignments Assign CHn Groups DEPT->CH_Assignments CHn Type COSY ¹H-¹H COSY COSY->Proton_Systems Connectivity HSQC ¹H-¹³C HSQC HSQC->CH_Assignments ¹JCH HMBC ¹H-¹³C HMBC Connectivity Establish Long-Range Connectivity HMBC->Connectivity nJCH Proton_Systems->CH_Assignments CH_Assignments->Connectivity Final_Structure Final Structure Assignment Connectivity->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Part 2: Mass Spectrometry for 1,6-Naphthyridine Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[21][22]

Ionization Techniques

The choice of ionization technique is crucial for generating intact molecular ions of 1,6-naphthyridine derivatives.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of polar and basic compounds like 1,6-naphthyridines. Due to the basic nitrogen atoms, these compounds readily form protonated molecules, [M+H]⁺, in the positive ion mode.[23]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for less polar derivatives that may not ionize efficiently by ESI.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm.[21][24] This precision allows for the unambiguous determination of the elemental composition of the molecular ion, which is a critical step in identifying an unknown compound.[21][25]

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

The fragmentation of the 1,6-naphthyridine ring system can involve characteristic losses. For instance, the cleavage of the naphthyridine ring can lead to the loss of neutral molecules like HCN.[26] The fragmentation patterns of substituents will also follow established rules, providing further clues to the overall structure.[26][27]

Protocol 2: HRMS and MS/MS Analysis of a 1,6-Naphthyridine

Objective: To determine the elemental composition and obtain structural information through fragmentation analysis of a 1,6-naphthyridine derivative.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • HRMS Data Acquisition:

    • Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire a full scan mass spectrum in positive ion mode over an appropriate m/z range.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • MS/MS Data Acquisition:

    • Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.

    • Apply varying collision energies to induce fragmentation and obtain a comprehensive fragmentation spectrum.

  • Data Analysis:

    • From the HRMS data, use the accurate mass of the [M+H]⁺ ion to calculate the elemental composition using appropriate software.

    • Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

    • Propose fragmentation pathways that are consistent with the proposed structure.

Visualization of the Fragmentation Pathway:

Fragmentation_Pathway M_H [M+H]⁺ (Precursor Ion) Fragment1 Fragment Ion 1 M_H->Fragment1 CID Fragment2 Fragment Ion 2 M_H->Fragment2 CID Neutral_Loss1 - Neutral Loss 1 (e.g., HCN) Neutral_Loss2 - Neutral Loss 2 (e.g., Substituent fragment)

Caption: Generalized MS/MS fragmentation pathway.

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the structural characterization of 1,6-naphthyridine derivatives. While 1D and 2D NMR techniques offer a detailed map of the molecular framework and atom connectivity, HRMS confirms the elemental composition, and MS/MS provides complementary structural information through fragmentation analysis. The protocols and insights provided in this guide are intended to empower researchers to confidently and accurately elucidate the structures of novel 1,6-naphthyridine compounds, accelerating research and development in the fields of medicine and materials science.

References

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  • Morak-Młodawska, B., Pluta, K., Latocha, M., & Jeleń, M. (n.d.). Scheme 2The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities).
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Application

Application Notes and Protocols for the Development of 5-Chloro-2-methoxy-1,6-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The 1,6-nap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,6-naphthyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This "privileged scaffold" is present in a variety of pharmacologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic derivatization of the 1,6-naphthyridine ring system allows for the fine-tuning of its physicochemical properties and biological targets.

This guide focuses on the synthetic derivatization of a key intermediate, 5-Chloro-2-methoxy-1,6-naphthyridine . The presence of a chloro group at the 5-position and a methoxy group at the 2-position offers distinct opportunities for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen atoms activates the chloro-substituted position for nucleophilic attack and palladium-catalyzed cross-coupling reactions.[4][5] This document provides detailed protocols and the underlying scientific rationale for developing a library of novel 5-substituted-2-methoxy-1,6-naphthyridine derivatives.

Chemical Properties and Reactivity of 5-Chloro-2-methoxy-1,6-naphthyridine

The reactivity of 5-Chloro-2-methoxy-1,6-naphthyridine is dictated by the electronic properties of the bicyclic system. The nitrogen atom at the 6-position exerts a strong electron-withdrawing effect, rendering the C5 position, which is para to it, susceptible to nucleophilic attack.[4] This inherent reactivity makes the 5-chloro substituent a versatile handle for introducing molecular diversity through various synthetic transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for the derivatization of heteroaromatic chlorides.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron species with a halide or triflate in the presence of a palladium catalyst and a base.[7] For electron-deficient heteroaryl chlorides like 5-Chloro-2-methoxy-1,6-naphthyridine, the choice of a highly active catalyst system is crucial for achieving good yields.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often effective for the coupling of challenging chloro-heterocycles.[9] The ligand facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.

  • Base: A moderately strong base like K₃PO₄ is used to activate the boronic acid for transmetalation without causing decomposition of the starting material or product.[9]

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, can be advantageous for dissolving both the organic substrates and inorganic base, thereby accelerating the reaction rate.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 5-Chloro-2-methoxy-1,6-naphthyridine, boronic acid, Pd(OAc)₂, and SPhos in a Schlenk flask. evacuate Evacuate and backfill with argon (3x). start->evacuate add_solvents Add degassed 1,4-dioxane and aqueous K₃PO₄ solution. evacuate->add_solvents heat Heat the reaction mixture at 80-100 °C. add_solvents->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with ethyl acetate and wash with water and brine. cool->extract dry Dry the organic layer over Na₂SO₄ and concentrate. extract->dry purify Purify by column chromatography. dry->purify end Obtain the 5-aryl/vinyl-2-methoxy-1,6-naphthyridine derivative. purify->end

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add 5-Chloro-2-methoxy-1,6-naphthyridine (1.0 equiv.), the corresponding aryl or vinylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.), and SPhos (0.04-0.10 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (to make a 0.1 M solution) and a 2 M aqueous solution of potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Stir the mixture vigorously and heat to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-substituted-2-methoxy-1,6-naphthyridine.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition of the C-Cl bond.[9]
Base K₃PO₄, Cs₂CO₃Effective in promoting transmetalation without being overly harsh.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic systems can enhance reaction rates.[9]
Temperature 80-110 °CNecessary to overcome the activation energy for C-Cl bond cleavage.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is of paramount importance in drug discovery for the synthesis of arylamines.[11] The amination of electron-deficient heteroaryl chlorides requires a highly active catalytic system.[1]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst, such as a G3 or G4 palladacycle, or a combination of a palladium source like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos) is often necessary for the amination of less reactive aryl chlorides.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[12]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the base and deactivation of the catalyst.[12]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Pd catalyst, ligand, and NaOtBu to a dry Schlenk flask. evacuate Evacuate and backfill with argon (3x). start->evacuate add_reagents Add anhydrous toluene, 5-Chloro-2-methoxy-1,6-naphthyridine, and the amine. evacuate->add_reagents heat Heat the reaction mixture at 90-110 °C. add_reagents->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench with saturated aqueous NH₄Cl. cool->quench extract Extract with ethyl acetate. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end Obtain the 5-amino-2-methoxy-1,6-naphthyridine derivative. purify->end

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask under argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv.), the phosphine ligand (e.g., RuPhos, 0.02-0.06 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Add anhydrous, degassed toluene (to make a 0.1 M solution).

  • Add 5-Chloro-2-methoxy-1,6-naphthyridine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Seal the flask and heat the mixture to 90-110 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 5-amino-2-methoxy-1,6-naphthyridine derivative.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, PalladacyclesProvides a reliable source of active Pd(0) catalyst.[12]
Ligand RuPhos, BrettPhos, XPhosHighly active ligands for the amination of aryl chlorides.[12]
Base NaOtBu, K₂CO₃ (for sensitive substrates)Strong, non-nucleophilic base is essential for amine deprotonation.[12]
Solvent Toluene, 1,4-Dioxane (anhydrous)Anhydrous conditions are critical for reaction success.[12]
Temperature 90-110 °CRequired for the challenging oxidative addition of the C-Cl bond.[12]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,6-naphthyridine ring system makes the 5-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[4] This method provides a direct, often metal-free, route to introduce a variety of nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the required reaction conditions.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the formation of the Meisenheimer complex intermediate.[5]

  • Temperature: Elevated temperatures are often necessary to overcome the activation barrier for the disruption of aromaticity in the first step of the SNAr mechanism.[13]

Reaction Scheme: Nucleophilic Aromatic Substitution

start 5-Chloro-2-methoxy-1,6-naphthyridine product 5-Substituted-2-methoxy-1,6-naphthyridine start->product SNA_r nucleophile Nucleophile (e.g., R-OH, R-SH, R₂NH) nucleophile->product conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMSO, DMF) Heat conditions->product

Caption: General scheme for SNAr reactions.

Detailed Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Alcohol

  • To a stirred suspension of sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil) in anhydrous DMSO at 0 °C, add the desired alcohol (1.2 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 5-Chloro-2-methoxy-1,6-naphthyridine (1.0 equiv.) in anhydrous DMSO.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Nucleophile Alkoxides, Thiolates, AminesA variety of nucleophiles can displace the chloride.
Base NaH, K₂CO₃, Et₃NTo generate the active nucleophile (e.g., alkoxide from alcohol).
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the charged intermediate.[5]
Temperature 80-150 °CHigher temperatures are often required to drive the reaction.[13]

Characterization of Derivatives

The successful synthesis of novel 5-substituted-2-methoxy-1,6-naphthyridine derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The methoxy group typically appears as a singlet around 3.9-4.1 ppm in the ¹H NMR spectrum and around 53-56 ppm in the ¹³C NMR spectrum.[14] The aromatic protons will exhibit characteristic splitting patterns depending on the substitution at the 5-position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Chromatography: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for monitoring reaction progress and assessing the purity of the final products.

Conclusion

The derivatization of 5-Chloro-2-methoxy-1,6-naphthyridine offers a gateway to a diverse range of novel chemical entities with significant potential in drug discovery. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a robust starting point for the synthesis of compound libraries for biological screening. The choice of synthetic strategy will depend on the desired functionality at the 5-position. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Pharmaceuticals. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules. [Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][15]-naphthyridines. (2017). Journal of Chemical Sciences. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Letters in Drug Design & Discovery. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry. [Link]

  • Methoxy groups just stick out. (2026, January 27). ACD/Labs. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.). RSC Advances. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry. [Link]

  • An air-stable, well-defined palladium–BIAN–NHC chloro dimer: a fast-activating, highly efficient catalyst for cross-coupling. (n.d.). Chemical Communications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). Accounts of Chemical Research. [Link]

  • Identifying palladium culprits in amine catalysis. (2021). Nature. [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 1,6-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated 1,6-Naphthyridines The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1][2] N-alkylation of the 1,6-naphthyridine core to form quaternary ammonium salts, specifically 1,6-naphthyridinium salts, is a critical synthetic transformation that can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This modification can enhance aqueous solubility, introduce a positive charge for specific biological interactions, and serve as a synthetic handle for further functionalization. This application note provides a detailed experimental procedure for the N-alkylation of 1,6-naphthyridines, grounded in the principles of the Menshutkin reaction, and offers insights into the mechanistic considerations and practical aspects of this important transformation.

Mechanistic Insights: The Menshutkin Reaction and Regioselectivity in 1,6-Naphthyridines

The N-alkylation of 1,6-naphthyridines with alkyl halides is a classic example of the Menshutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on a nitrogen atom of the 1,6-naphthyridine ring attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

A key consideration in the N-alkylation of 1,6-naphthyridine is regioselectivity . The 1,6-naphthyridine ring system contains two nitrogen atoms at positions 1 and 6. The nucleophilicity of these nitrogen atoms, and thus the site of alkylation, is influenced by their electronic environment. In the neutral 1,6-naphthyridine molecule, the N6 atom is generally considered to be more nucleophilic and sterically accessible for alkylation compared to the N1 atom. This is due to the electronic effects of the fused pyridine ring. Kinetic studies on the quaternization of naphthyridines have provided valuable data on the relative reactivity of the different nitrogen atoms.[3]

The general mechanism for the N-alkylation of 1,6-naphthyridine is depicted below:

Menshutkin Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 1,6-Naphthyridine { 1,6-Naphthyridine | N6} TS [1,6-Naphthyridine---R---X]‡ 1,6-Naphthyridine:N6->TS Nucleophilic Attack (SN2) AlkylHalide { R-X | (Alkyl Halide)} AlkylHalide:C->TS Product { N-Alkyl-1,6-naphthyridinium halide} TS->Product:f0 Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: General mechanism of the N-alkylation of 1,6-naphthyridine via an SN2 pathway (Menshutkin reaction).

Experimental Protocol: N-Alkylation of 1,6-Naphthyridine

This protocol provides a general procedure for the N-alkylation of 1,6-naphthyridine using an alkyl halide. The reaction conditions can be optimized based on the reactivity of the specific alkyl halide and the desired scale of the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,6-Naphthyridine≥98%Commercially Available
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)Reagent GradeCommercially AvailableAlkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4]
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableA polar aprotic solvent is preferred. DMF can also be used.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor precipitation and washing of the product.
Round-bottom flask-Standard Glassware
Magnetic stirrer and stir bar-Standard Equipment
Reflux condenser-Standard Glassware
Inert atmosphere setup (e.g., nitrogen or argon)-Standard EquipmentRecommended to prevent moisture contamination.
Step-by-Step Procedure

Experimental_Workflow A 1. Reactant Preparation B 2. Reaction Setup A->B Dissolve 1,6-naphthyridine in anhydrous acetonitrile C 3. Alkylating Agent Addition B->C Add alkyl halide dropwise at room temperature D 4. Reaction Monitoring C->D Stir at specified temperature (e.g., room temp. or reflux) E 5. Product Isolation D->E Monitor by TLC or LC-MS until starting material is consumed F 6. Purification and Drying E->F Cool, precipitate with diethyl ether, and filter the solid G 7. Characterization F->G Wash with diethyl ether and dry under vacuum

Caption: Workflow for the N-alkylation of 1,6-naphthyridine.

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-naphthyridine (1.0 eq.) in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Reaction Setup: Place the flask under an inert atmosphere (nitrogen or argon) and fit it with a reflux condenser if heating is required.

  • Alkylating Agent Addition: To the stirred solution at room temperature, add the alkyl halide (1.1-1.5 eq.) dropwise. For highly reactive alkyl halides, the addition may be performed at 0 °C to control any initial exotherm.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. For simple alkyl halides like methyl iodide, the reaction may proceed at room temperature over several hours to 24 hours. For less reactive alkyl halides, heating to reflux may be necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 1,6-naphthyridine is consumed.

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The N-alkylated 1,6-naphthyridinium salt, being a quaternary ammonium salt, is often insoluble in the reaction solvent and may precipitate out. If no precipitate forms, slowly add anhydrous diethyl ether to the reaction mixture with stirring to induce precipitation.

  • Purification and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. Dry the purified N-alkyl-1,6-naphthyridinium halide under vacuum.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Example Reaction Conditions

The following table provides example reaction conditions for the N-alkylation of a generic N-heterocycle, which can be adapted for 1,6-naphthyridine.

Alkylating AgentSolventTemperatureTypical Reaction TimeExpected Product
Methyl IodideAcetonitrileRoom Temp.12-24 hN-Methyl-1,6-naphthyridinium iodide
Ethyl BromideAcetonitrileReflux24-48 hN-Ethyl-1,6-naphthyridinium bromide
Benzyl BromideAcetonitrileRoom Temp.6-12 hN-Benzyl-1,6-naphthyridinium bromide

Safety Precautions

  • Alkyl halides are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable and hygroscopic. Handle them under an inert atmosphere.

  • Follow standard laboratory safety procedures at all times.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider using a more reactive alkyl halide (iodide > bromide > chloride). Increasing the reaction temperature or using a more polar solvent like DMF can also improve the reaction rate.

  • Side Reactions: Over-alkylation to form di-quaternary salts is generally not favored due to the deactivation of the second nitrogen atom after the first quaternization. However, with highly reactive alkylating agents and forcing conditions, it could be a possibility. Using a slight excess (1.1-1.2 eq.) of the alkylating agent is usually sufficient.

  • Product Insolubility: If the product is soluble in the reaction solvent, precipitation with a non-polar solvent like diethyl ether or hexane is necessary for isolation.

References

  • Abdullah Y. Abdullah Alzahrani et.al. Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity.
  • Bale, T., Simmonds, R. J., & Trager, W. F. The quaternization products of 3- and 4-methylpyridazine by NMR-spectroscopy.
  • Jones, R. A. Y., & Wagstaff, N. The kinetics of quaternisation of some naphthyridines and methylnaphthyridines.
  • Kamala Prasad V, et al.
  • Lumber, D. R., et al. A novel alkylation procedure using MW irradiation for the synthesis of 1,2,3-trisubstituted 1,4,5,6,7,8-hexahydro.
  • Menshutkin reaction. In: Wikipedia. ; 2023.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • N-alkylation
  • Quaternization Reactions. II. Pyridazines. - SciSpace.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Published online July 20, 2024.
  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review.
  • Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Published online February 9, 2023.

  • Synthesis of Quaternary Heterocyclic Salts. MDPI. Published online November 19, 2013.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Published online May 5, 2020.
  • 1,6- Naphthyridine. American Chemical Society. Published online January 18, 2021.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Published online October 9, 2021.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Published online October 9, 2021.
  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. Published online February 1, 2024.

Sources

Application

Application Notes: Utilizing 5-Chloro-2-methoxy-1,6-naphthyridine as a PIM Kinase Inhibitor in Cancer Cell-Based Assays

Abstract 5-Chloro-2-methoxy-1,6-naphthyridine, also identified as TCS PIM-1 4a, is a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-methoxy-1,6-naphthyridine, also identified as TCS PIM-1 4a, is a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinases (PIM1, PIM2, and PIM3) are crucial mediators of oncogenic signaling pathways, promoting cell survival, proliferation, and resistance to apoptosis.[][2][3] Their overexpression is a hallmark of various hematological malignancies and solid tumors, making them a compelling target for cancer therapy.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Chloro-2-methoxy-1,6-naphthyridine in cell-based assays to probe PIM kinase function and evaluate its therapeutic potential. Detailed protocols for assessing cellular viability, determining IC₅₀ values, and analyzing downstream signaling are provided.

Introduction and Mechanism of Action

The PIM kinase family members are constitutively active protein kinases that lack a conventional regulatory domain; their activity is primarily controlled at the level of protein expression.[6] They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[] Once expressed, PIM kinases phosphorylate a wide array of substrates involved in critical cellular processes.

Key functions of PIM kinases include:

  • Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[7][8] Phosphorylation of BAD at specific serine residues (e.g., Ser112) causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from antagonizing anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[3][8]

  • Promotion of Cell Cycle Progression: PIM kinases phosphorylate and regulate cell cycle controllers such as p21, p27, and Cdc25A, which facilitates the transition through G1/S and G2/M checkpoints.[2][7][8]

  • Regulation of Transcription and Translation: PIM kinases can stabilize the c-Myc oncoprotein, a potent driver of cellular proliferation, by phosphorylating it and preventing its degradation.[9]

5-Chloro-2-methoxy-1,6-naphthyridine acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the PIM kinase catalytic domain. This blockade prevents the transfer of phosphate to downstream substrates, effectively shutting down PIM-mediated survival and proliferation signals. This leads to the induction of apoptosis and cell cycle arrest in PIM-dependent cancer cells.

Diagram: PIM Kinase Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PIM kinases in cell survival and proliferation and highlights the inhibitory action of 5-Chloro-2-methoxy-1,6-naphthyridine.

PIM_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM PIM Kinase (PIM1, PIM2, PIM3) BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates & Inactivates pBAD p-BAD (Inactive) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Blocks Survival Cell Survival & Proliferation Bcl2->Survival Inhibitor 5-Chloro-2-methoxy- 1,6-naphthyridine Inhibitor->PIM Inhibition PIM_gene PIM Gene Transcription STAT_dimer->PIM_gene Upregulation PIM_gene->PIM Translation

Caption: PIM Kinase signaling pathway and inhibition by 5-Chloro-2-methoxy-1,6-naphthyridine.

Applications in Cell-Based Assays

This compound is a valuable tool for:

  • Target Validation: Confirming the dependency of specific cancer cell lines on PIM kinase signaling for survival and proliferation.

  • IC₅₀ Determination: Quantifying the potency of the inhibitor in various cellular contexts.

  • Mechanism of Action Studies: Investigating the downstream consequences of PIM inhibition, such as changes in substrate phosphorylation, induction of apoptosis, and cell cycle arrest.

  • Synergy Studies: Evaluating its efficacy in combination with other anti-cancer agents to identify potential synergistic or additive effects.[10]

Recommended Cell Lines: PIM kinases are highly expressed in hematologic malignancies. Therefore, cell lines derived from these cancers are excellent models.

  • Acute Myeloid Leukemia (AML): KG-1, MOLM-13, MV-4-11

  • Multiple Myeloma (MM): KMS-12-BM, MM.1S

  • Prostate Cancer: PC-3, DU145[6][8]

  • Breast Cancer: SkBr3 (HER2-positive)[5]

Protocol 1: Determination of IC₅₀ by Cell Viability Assay (Luminescence-Based)

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of 5-Chloro-2-methoxy-1,6-naphthyridine using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The principle is that the luminescence signal is proportional to the amount of ATP present, which is directly related to the number of metabolically active, viable cells.[11]

Materials
  • 5-Chloro-2-methoxy-1,6-naphthyridine (prepare a 10 mM stock solution in DMSO)

  • Cancer cell line of interest (e.g., MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile, white-walled, clear-bottom 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Experimental Workflow Diagram

IC50_Workflow start Start seed_cells 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h (for cell adherence and recovery) seed_cells->incubate_24h prepare_dilutions 3. Prepare Serial Dilutions of Inhibitor in Medium incubate_24h->prepare_dilutions add_compound 4. Add Diluted Compound to appropriate wells prepare_dilutions->add_compound add_controls   - Add Vehicle (DMSO) Control   - Add 'No Cells' Blank add_compound->add_controls incubate_72h 5. Incubate 72h add_compound->incubate_72h add_ctg 6. Add CellTiter-Glo® Reagent (Equilibrate to RT first) incubate_72h->add_ctg incubate_10m 7. Incubate 10 min at RT (to stabilize signal) add_ctg->incubate_10m read_lum 8. Read Luminescence incubate_10m->read_lum analyze 9. Analyze Data (Normalize & plot dose-response curve) read_lum->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ value using a cell viability assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

    • Dilute the cell suspension in a complete medium to a final concentration of 5 x 10⁴ cells/mL (this will result in 5,000 cells per 100 µL).

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate. Leave a few wells on the perimeter empty or fill with sterile PBS to minimize edge effects. Include wells for "no cell" blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a 2X working concentration serial dilution of the inhibitor. Start with your 10 mM DMSO stock. For a typical 10-point curve starting at 10 µM final concentration, you would first prepare a 20 µM (2X) solution in a complete medium.

    • Perform 1:3 serial dilutions in complete medium down the column of a dilution plate.

    • Also prepare a 2X vehicle control solution (e.g., 0.2% DMSO in medium, to yield a final concentration of 0.1%).

    • Carefully remove the 96-well plate from the incubator. Add 100 µL of the 2X serially diluted compound or 2X vehicle control to the appropriate wells containing cells. The final volume in each well will be 200 µL.

    • Add 100 µL of medium to the "no cell" blank wells.

  • Incubation:

    • Return the plate to the 37°C, 5% CO₂ incubator for 72 hours. This incubation time is critical for observing effects on proliferation.

  • Assay Readout:

    • Remove the plate and the CellTiter-Glo® reagent from the incubator and allow them to equilibrate to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence value from the "no cell" blank wells from all other wells.

    • Normalize the data by setting the average signal from the vehicle-treated wells (0.1% DMSO) as 100% viability.

    • Calculate the percentage of viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (four-parameter variable slope) to fit the curve and determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Values

The potency of PIM kinase inhibitors can vary significantly across different cancer lineages. Hematologic cancer cells often show higher sensitivity.

Cell LineCancer TypeReported IC₅₀ for PIM InhibitorsReference Compound
MOLM-13Acute Myeloid Leukemia (AML)~5.5 µMVS-II-173[12]
KMS-12-BMMultiple Myeloma (MM)Low nM rangePim inhibitor 28[12]
PC-3Prostate CancerMicromolar rangeGeneral PIM Inhibitors[6]
SK-MEL-5Melanoma~40 ng/mL (~88 nM)Azaphenothiazine 18[13]

Note: The values presented are illustrative and derived from various PIM inhibitors. The specific IC₅₀ for 5-Chloro-2-methoxy-1,6-naphthyridine should be determined experimentally.

Protocol 2: Western Blot Analysis of Downstream Target Modulation

This protocol is designed to validate the mechanism of action of 5-Chloro-2-methoxy-1,6-naphthyridine by observing changes in the phosphorylation state of a known PIM kinase substrate, such as BAD at Serine 112 (p-BAD Ser112). A decrease in the p-BAD signal relative to total BAD upon treatment indicates successful target engagement and inhibition.

Materials
  • Cancer cell line (e.g., KG-1)

  • 6-well culture plates

  • 5-Chloro-2-methoxy-1,6-naphthyridine

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-BAD, Rabbit anti-β-Actin (loading control)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Procedure
  • Cell Treatment:

    • Seed KG-1 cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.

    • Treat cells with 5-Chloro-2-methoxy-1,6-naphthyridine at various concentrations (e.g., 0 µM (vehicle), 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a short duration, typically 4-6 hours, to observe direct effects on phosphorylation before apoptosis becomes widespread.

  • Protein Extraction:

    • Harvest cells by centrifugation. Wash once with ice-cold PBS.

    • Lyse the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for p-BAD (Ser112) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total BAD and a loading control like β-Actin. Follow a standard stripping protocol.

    • Repeat the blocking and antibody incubation steps for the total BAD and β-Actin primary antibodies.

Expected Results

A dose-dependent decrease in the signal for phosphorylated BAD (Ser112) should be observed in cells treated with 5-Chloro-2-methoxy-1,6-naphthyridine compared to the vehicle-treated control. The levels of total BAD and the loading control (β-Actin) should remain relatively constant across all lanes, confirming that the observed decrease in p-BAD is due to kinase inhibition and not a general loss of protein.

References

  • MDPI. (2024, January 26). PIM3 Kinase: A Promising Novel Target in Solid Cancers. Available from: [Link]

  • Clinical Cancer Research. (2014, March 31). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Available from: [Link]

  • Juniper Publishers. (2025, March 26). PIM Kinase Inhibitors and Cancer Treatment. Available from: [Link]

  • Frontiers. (2021, June 28). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Available from: [Link]

  • PMC. (n.d.). PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species. Available from: [Link]

  • UniProt. (2018, October 10). PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). Available from: [Link]

  • Journal of Clinical Investigation. (2009, January 19). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Available from: [Link]

  • PMC. (n.d.). The role of Pim kinase in immunomodulation. Available from: [Link]

  • American Journal of Cancer Research. (2020, December 15). Review Article The role of Pim kinase in immunomodulation. Available from: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2- methoxyvinyl)-indole-2-carboxamides and pyrido[3,4. Available from: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-apoptotic%2C-and-effects-of-Al-Wahaibi-Mohammed/69666f44d5a9d82e21b0e5178657685d56d10729
  • DOI. (n.d.). Methods. Available from: [Link]

  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link]

  • MDPI. (2025, June 13). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Available from: [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Available from: [Link]

  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • Pharmaspire. (n.d.). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available from: [Link]

  • PMC. (2019, September 13). A versatile flow-based assay for immunocyte-mediated cytotoxicity. Available from: [Link]

  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

  • PMC. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]

  • if-pan.krakow.pl. (n.d.). Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank. Available from: [Link]

  • MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: High-Pressure Synthesis of Naphthyridine Derivatives

Abstract Naphthyridine scaffolds are privileged heterocyclic motifs integral to medicinal chemistry and materials science, with many derivatives exhibiting significant biological activity.[1][2][3] However, their synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Naphthyridine scaffolds are privileged heterocyclic motifs integral to medicinal chemistry and materials science, with many derivatives exhibiting significant biological activity.[1][2][3] However, their synthesis can be challenging, often requiring harsh conditions, long reaction times, or yielding complex product mixtures. This guide details the application of high-pressure chemistry as a powerful and efficient tool to overcome these synthetic hurdles. High pressure accelerates reaction rates, enhances selectivity, and promotes reactions that are otherwise inefficient at atmospheric pressure, particularly cycloadditions and multicomponent reactions (MCRs).[4][5] We provide a comprehensive overview of the theoretical principles, a detailed experimental protocol for a three-component Povarov-type reaction to synthesize tetrahydro-1,5-naphthyridine derivatives, and critical safety guidelines for operating high-pressure equipment.

Theoretical Background: The Advantage of Pressure in Organic Synthesis

The influence of pressure on chemical reactions is governed by fundamental thermodynamic principles. According to Le Châtelier's principle, an increase in pressure will shift a chemical equilibrium towards the side with a smaller volume. In kinetics, the effect of pressure on the rate constant (k) is described by the transition state theory:

(∂ln k / ∂P)T = -ΔV‡ / RT

where ΔV‡ is the volume of activation, P is pressure, T is temperature, and R is the ideal gas constant.

  • Activation Volume (ΔV‡): This term represents the change in volume when the reactants move from their ground state to the transition state.

    • Negative ΔV‡: Reactions where the transition state is more compact and occupies a smaller volume than the reactants (e.g., bond-forming reactions, cycloadditions) are accelerated by high pressure.

    • Positive ΔV‡: Reactions involving bond cleavage or gas evolution are decelerated by high pressure.

Most cycloaddition reactions, such as the Diels-Alder and related hetero-Diels-Alder reactions, and many multicomponent reactions possess a significant negative activation volume.[5] This makes high-pressure synthesis an exceptionally effective strategy for constructing complex heterocyclic frameworks like naphthyridines, often leading to higher yields, shorter reaction times, and improved stereoselectivity compared to thermal methods alone.[4][6]

Featured Synthetic Strategy: The High-Pressure Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder cycloaddition, is a robust method for synthesizing substituted tetrahydroquinolines and, by extension, tetrahydro-naphthyridines.[7][8] It is typically a three-component reaction involving an aromatic amine (e.g., 3-aminopyridine), an aldehyde, and an electron-rich alkene.[1][8]

The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then activated by a Lewis acid. This activated iminium ion undergoes a [4+2] cycloaddition with the alkene.[8] High pressure is particularly beneficial for this reaction as it promotes the sterically demanding cycloaddition step, which often serves as the rate-limiting step at atmospheric pressure.

Povarov_Mechanism General Mechanism of the Povarov Reaction cluster_reactants Reactants R1_NH2 3-Aminopyridine Imine Imine intermediate R1_NH2->Imine R2_CHO Aldehyde (R²CHO) R2_CHO->Imine - H₂O Alkene Alkene (e.g., Styrene) Tetrahydro Tetrahydro-1,5-naphthyridine (Cycloadduct) Alkene->Tetrahydro Activated_Imine Activated Iminium Ion [Lewis Acid] Imine->Activated_Imine + Lewis Acid Activated_Imine->Tetrahydro [4+2] Cycloaddition (High Pressure Favors this Step) Final_Product Aromatized 1,5-Naphthyridine Tetrahydro->Final_Product Oxidation (e.g., DDQ) caption Povarov reaction mechanism for naphthyridine synthesis.

Caption: Povarov reaction mechanism for naphthyridine synthesis.

Materials and Equipment

Reagents and Solvents
  • 3-Aminopyridine (≥98%)

  • Benzaldehyde (≥99%)

  • Styrene (≥99%, inhibitor removed prior to use)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (≥98%) as Lewis acid catalyst

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for optional aromatization step

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment
  • High-pressure reactor vessel (typically 50-250 mL capacity, rated for at least 15 kbar or ~1.5 GPa).[9]

  • Hydraulic or manual press for generating pressure.

  • Teflon® reaction tube or capsule insert.

  • Heating system (e.g., heating mantle, oil bath, or integrated block heater).[6][10]

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Flash chromatography system.

  • Analytical instruments: NMR spectrometer, Mass Spectrometer (MS), HPLC.

Detailed Experimental Protocol: Synthesis of 2,4-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine

This protocol describes a one-pot, three-component synthesis under high pressure.

Step 1: Reactant Preparation

  • In a clean, dry vial, dissolve 3-aminopyridine (1.0 mmol, 94.1 mg) and benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) in 3 mL of anhydrous dichloromethane.

  • Add the Lewis acid catalyst, Yb(OTf)₃ (0.1 mmol, 62 mg).

  • Stir the mixture at room temperature for 20 minutes to pre-form the imine.

  • Add styrene (1.5 mmol, 156.2 mg, 172 µL) to the mixture.

Step 2: High-Pressure Reactor Setup

  • Transfer the reaction mixture into a Teflon® capsule or tube specifically designed for the high-pressure apparatus.

  • Place a small magnetic stir bar inside the capsule.

  • Seal the capsule securely according to the manufacturer's instructions.

  • Place the sealed capsule inside the high-pressure reactor vessel.

  • Assemble the reactor, ensuring all seals and fittings are correctly tightened.[11]

Step 3: Pressurization and Reaction

  • Place the assembled reactor into the press.

  • Gradually increase the pressure to the target value, typically between 8-12 kbar (800-1200 MPa).

  • Once the target pressure is reached, begin heating the reactor to 50-60 °C.

  • Maintain the reaction at the set pressure and temperature for 12-24 hours with continuous stirring.

Step 4: Depressurization and Workup

  • After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature.

  • Slowly and carefully release the pressure according to the equipment's operating procedure. Never open the reactor while it is still under pressure. [12]

  • Disassemble the reactor and carefully retrieve the Teflon® capsule.

  • Open the capsule and transfer the reaction mixture to a round-bottom flask, using additional dichloromethane to rinse the capsule.

  • Quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 10 mL of dichloromethane.

  • Combine the organic layers, wash with 15 mL of brine, and dry over anhydrous MgSO₄.

Step 5: Purification and Characterization

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexane) to isolate the desired tetrahydro-1,5-naphthyridine product.

  • Characterize the purified product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction High-Pressure Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Mix Amine, Aldehyde, & Lewis Acid in Solvent B 2. Add Alkene A->B C 3. Transfer to Teflon® Capsule B->C D 4. Seal Capsule & Assemble Reactor C->D E 5. Pressurize (8-12 kbar) & Heat (50-60 °C) D->E F 6. React for 12-24h E->F G 7. Cool & Depressurize Slowly F->G H 8. Quench & Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Flash Chromatography I->J K 11. Characterize Product (NMR, MS) J->K caption High-pressure synthesis workflow.

Caption: High-pressure synthesis workflow.

Expected Results and Data

The application of high pressure can dramatically improve yields for the synthesis of various naphthyridine derivatives. Below is a table of representative data.

EntryAldehyde (R²)AlkenePressure (kbar)Time (h)Yield (%)
1BenzaldehydeStyrene1024~85%
24-MethoxybenzaldehydeStyrene1024~90%
34-NitrobenzaldehydeStyrene1220~75%
4Benzaldehydeα-Methylstyrene1236~60%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient pressure or temperature.- Reactant decomposition.- Use fresh, anhydrous Lewis acid.- Increase pressure or temperature within equipment limits.- Perform reaction at a lower temperature for a longer duration.
Complex Product Mixture - Side reactions (e.g., polymerization of alkene).- Diastereomers formed.- Lower the reaction temperature.- Increase catalyst loading slightly to favor the desired pathway.- Optimize purification; chiral HPLC may be needed to separate stereoisomers.
Reactor Leak - Worn or damaged seals.- Improper assembly.- Depressurize immediately. - Inspect and replace all O-rings and seals.- Re-assemble carefully, following manufacturer's torque specifications.

Critical Safety Precautions

Working with high-pressure reactors presents significant hazards.[13] Strict adherence to safety protocols is mandatory.

  • Know Your Equipment: Thoroughly understand the design, pressure limits, and temperature ratings of your reactor.[11] Never exceed the manufacturer's specified limits.[12]

  • Pressure Relief Systems: Ensure the reactor is equipped with a functioning pressure relief system, such as a rupture disk or safety valve.[11]

  • Proper Training: Only trained personnel should operate high-pressure equipment. Training must cover standard operation, emergency procedures, and risk mitigation.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, a lab coat, and appropriate gloves.[13][14]

  • Barricades: Operate the reactor behind a certified blast shield or within a specialized high-pressure bay.[12][13]

  • Hazard Assessment: Before starting, perform a thorough hazard assessment for all reactants, intermediates, and products, paying close attention to materials that could decompose violently.[13] Avoid reagents with explosive functional groups (e.g., peroxides, azides).[13]

  • Filling Volume: Never fill the reaction vessel to more than 75% of its capacity to allow for liquid expansion upon heating.[12]

  • Maintenance Log: Keep a detailed log for each vessel, recording the reaction conditions (pressure, temperature), chemicals used, and dates of inspection and maintenance.[13]

References

  • HiTechTrader. (2024, December 23). What safety measures are essential when working with high pressure reactors? Retrieved from [Link]

  • Princeton University Environmental Health & Safety. High Pressure Reaction Vessels. Retrieved from [Link]

  • Asynt. (2024, August 19). 10 Simple steps for pressure reactor safety in your laboratory. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Various Authors. (N.D.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • Bentham Science Publishers. (N.D.). Efficient Multicomponent Synthesis of Novel Tricyclic Pyridazinonaphthyridine Derivatives under High Pressure. Retrieved from [Link]

  • Supercritical Fluids, Inc. (N.D.). Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. Retrieved from [Link]

  • Kolisnychenko, B., et al. (2025, May 20). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2023, April 18). Chapter 07 – Pressure Safety. Retrieved from [Link]

  • Alonso, C., et al. (2019, September 6). Synthesis of Heterocyclic Fused[11][15]naphthyridines by Intramolecular HDA Reactions. Proceedings. Retrieved from [Link]

  • Rani, P., Goyal, M., & Kumar, S. (2023). Multi-component synthesis and recent development on heterocyclic compounds: A research. International Journal of Chemical Studies. Retrieved from [Link]

  • Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[11][15]naphthyridines by Intramolecular HDA Reactions. MDPI. Retrieved from [Link]

  • de la Torre, M. C., et al. (N.D.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • de la Torre, M. C., et al. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Retrieved from [Link]

  • Van der Eycken, E., et al. (N.D.). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications. Retrieved from [Link]

  • Various Authors. (N.D.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wessjohann, L. A., et al. (N.D.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Retrieved from [Link]

  • Asynt. (2024, November 20). Methods for Heating Chemical Reactions Under High Pressure. Retrieved from [Link]

  • Wikipedia. (N.D.). Povarov reaction. Retrieved from [Link]

  • Alcázar, J., et al. (N.D.). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • Various Authors. (2025, August 21). (PDF) Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Retrieved from [Link]

  • Farrugia, L. J., & Hulme, C. (2022, June 30). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Molecules. Retrieved from [Link]

  • Ma, Y., et al. (2020, August 7). Thinking about the Development of High-Pressure Experimental Chemistry. ACS Publications. Retrieved from [Link]

  • de la Torre, M. C., et al. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Retrieved from [Link]

  • Mettler Toledo. (N.D.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Efficient Synthesis of 1,6-Naphthyridine Scaffolds via Multicomponent Reactions

Abstract This guide provides a detailed overview and practical protocols for the synthesis of 1,6-naphthyridine derivatives using multicomponent reactions (MCRs). Naphthyridine scaffolds are crucial pharmacophores in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed overview and practical protocols for the synthesis of 1,6-naphthyridine derivatives using multicomponent reactions (MCRs). Naphthyridine scaffolds are crucial pharmacophores in drug discovery, and MCRs offer a highly efficient, atom-economical, and diversity-oriented approach to their synthesis.[1] We will explore catalyst-free and metal-catalyzed strategies, providing researchers, chemists, and drug development professionals with the foundational knowledge and step-by-step instructions to implement these powerful synthetic tools. Key mechanistic insights, experimental considerations, and data are presented to ensure robust and reproducible outcomes.

Introduction: The Significance of 1,6-Naphthyridines and MCRs

The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds with applications as anticancer, antiviral, and antibacterial agents.[2] Traditional multi-step syntheses of these scaffolds often suffer from long reaction times, harsh conditions, and the need for purification of intermediates, leading to low overall yields.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a cornerstone of modern green chemistry and medicinal chemistry.[1] The advantages of MCRs are manifold:

  • Operational Simplicity: One-pot procedures reduce handling, solvent usage, and waste generation.[3][4]

  • High Atom Economy: Most atoms from the starting materials are incorporated into the final product.[1]

  • Structural Diversity: By simply varying the input components, vast libraries of complex molecules can be rapidly generated from simple precursors.[1]

  • Efficiency: MCRs often lead to higher overall yields and shorter synthesis times compared to stepwise approaches.[3][5]

This document details two robust MCR protocols for synthesizing highly functionalized 1,6-naphthyridine derivatives, highlighting both a catalyst-free approach in an aqueous medium and a versatile metal-catalyzed reaction.

General Experimental Workflow

A successful MCR synthesis relies on careful planning, precise execution, and thorough analysis. The logical flow from starting materials to the characterized final product is critical for reproducibility and validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Reagent Selection & Stoichiometry Planning P2 Solvent & Catalyst (if any) Preparation P1->P2 Define Conditions R1 One-Pot Assembly of Components P2->R1 R2 Reaction Monitoring (TLC, LC-MS) R1->R2 Time, Temp W1 Quenching / Filtration R2->W1 Completion W2 Extraction (if needed) W1->W2 W3 Purification (Crystallization / Chromatography) W2->W3 A1 Structure Verification (NMR, MS) W3->A1 Isolate Product A2 Purity Assessment (HPLC) A1->A2

Caption: General workflow for MCR synthesis of 1,6-naphthyridines.

Protocol 1: Catalyst-Free, Pseudo-Five-Component Synthesis in Aqueous Medium

This protocol describes an innovative and environmentally benign one-pot synthesis of 1,2-dihydro[5][6]naphthyridines.[4] It uniquely avoids the use of expensive catalysts and toxic organic solvents by leveraging water as the reaction medium.[4] The reaction proceeds through a pseudo-five-component mechanism, where two molecules of an amine and two molecules of malononitrile react with one molecule of a methyl ketone.[4]

Underlying Mechanism and Rationale

The reaction is believed to initiate with the Knoevenagel condensation of the methyl ketone with malononitrile, followed by a Michael addition of a second malononitrile molecule. The amine components are then incorporated through a series of condensation and cyclization steps, ultimately leading to the formation of both pyridine rings of the naphthyridine core in a single cascade process.[7] Using water as a solvent is advantageous not only for its green credentials but also because it can facilitate proton transfer steps and promote the reaction through hydrophobic effects.

G cluster_cascade Reaction Cascade in Water Start Methyl Ketone + Malononitrile (x2) + Amine (x2) A Knoevenagel Condensation Start->A B Michael Addition of 2nd Malononitrile A->B C Amine Condensation & Cyclization B->C D Second Amine Incorporation C->D E Final Ring Closure & Aromatization D->E End 1,2-Dihydro[1,6]naphthyridine Product E->End

Caption: Simplified cascade mechanism for the catalyst-free synthesis.

Detailed Experimental Protocol

Materials:

  • Aromatic methyl ketone (e.g., Acetophenone): 1.0 mmol

  • Malononitrile: 2.2 mmol

  • Amine (e.g., Aniline): 2.2 mmol

  • Deionized Water: 5.0 mL

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic methyl ketone (1.0 mmol), malononitrile (2.2 mmol), and the amine (2.2 mmol).

  • Solvent Addition: Add 5.0 mL of deionized water to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 5 mL).

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol to yield the final 1,2-dihydro[5][6]naphthyridine derivative as a crystalline solid.

Representative Data

The following table summarizes typical results for this catalyst-free protocol with various substrates, adapted from the literature.[4]

EntryMethyl KetoneAmineTime (h)Yield (%)
1AcetophenoneAniline494
24-MethylacetophenoneAniline4.592
34-ChloroacetophenoneAniline590
4Acetophenone4-Methoxyaniline495
52-AcetylnaphthaleneAniline688

Protocol 2: Magnetically-Recoverable Nanocatalyst for One-Pot Synthesis

This protocol employs a sophisticated and recyclable heterogeneous catalyst (SiO₂/Fe₃O₄@MWCNTs) for the efficient one-pot, four-component synthesis of substituted 1,6-naphthyridines at room temperature.[3][5] This method is notable for its mild conditions, rapid reaction times, and ease of catalyst separation, making it a highly practical and sustainable option.[3][5]

Role of the Catalyst and Mechanistic Considerations

The SiO₂/Fe₃O₄@MWCNTs (silica-coated iron oxide nanoparticles on multi-walled carbon nanotubes) catalyst provides a high surface area and active sites that facilitate the reaction cascade. The Lewis acidic sites on the catalyst surface are believed to activate the aldehyde carbonyl group, accelerating the initial Knoevenagel condensation with malononitrile. The subsequent Michael addition, cyclization, and aromatization steps are also promoted on the catalyst surface. The magnetic Fe₃O₄ core is the key to the protocol's practicality, allowing for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet.[3]

Detailed Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Malononitrile: 2.0 mmol

  • Amino-compound (e.g., 4-aminocoumarin or 1-naphthylamine): 1.0 mmol[3][5]

  • SiO₂/Fe₃O₄@MWCNTs catalyst: ~10 mg

  • Water: 5.0 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • External magnet

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), the chosen amine component (1.0 mmol), and the SiO₂/Fe₃O₄@MWCNTs catalyst (~10 mg).

  • Solvent Addition: Add 5.0 mL of water to the flask.

  • Reaction Conditions: Vigorously stir the suspension at ambient temperature.

  • Monitoring: Monitor the reaction by TLC. Reactions are often complete within 30-60 minutes, showcasing remarkable efficiency.[3][5]

  • Catalyst Recovery: Once the reaction is complete, place a strong external magnet against the side of the flask. The black catalyst particles will be drawn to the magnet, allowing the clear supernatant solution to be decanted or pipetted off.

  • Isolation: The product typically precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with water and a small amount of cold ethanol. The product is often obtained in high purity without the need for column chromatography. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Representative Data

The following table presents typical results for this nanocatalyst-driven MCR, demonstrating its high efficiency and broad substrate scope.[3][5]

EntryAldehydeAmine ComponentTime (min)Yield (%)
1Benzaldehyde4-Aminocoumarin3096
24-Chlorobenzaldehyde4-Aminocoumarin3594
34-Nitrobenzaldehyde1-Naphthylamine4590
44-Hydroxybenzaldehyde1-Naphthylamine4093
52-Naphthaldehyde4-Aminocoumarin5091

Conclusion and Future Outlook

Multicomponent reactions represent a paradigm shift in the synthesis of complex heterocyclic structures like 1,6-naphthyridines. The protocols detailed herein—a catalyst-free aqueous method and a highly efficient nanocatalyzed reaction—demonstrate the power and versatility of MCRs.[4][8] These approaches offer significant advantages in terms of environmental impact, operational simplicity, and efficiency, aligning perfectly with the goals of modern synthetic chemistry. Future research will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and adapting these one-pot strategies for flow chemistry and automated synthesis platforms, further accelerating the discovery of novel 1,6-naphthyridine-based therapeutics.

References

  • Title: One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Source: Chemical Review and Letters. URL: [Link]

  • Title: One‐Pot Multicomponent Synthesis of Substituted 1,6‐Naphthyridine Derivatives Employing 4‐Aminocumarin. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of novel chromeno[5][6]naphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions. Source: SN Applied Sciences. URL: [Link]

  • Title: Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Iodine-catalyzed synthesis of dibenzo[b,h][5][6]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Mechanism involved in the formation of 1,6‐naphthyridine derivatives. Source: ResearchGate. URL: [Link]

  • Title: An expeditious and efficient synthesis of highly functionalized[5][6]-naphthyridines under catalyst-free conditions in aqueous medium. Source: Organic Letters. URL: [Link]

  • Title: Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Source: ResearchGate. URL: [Link]

  • Title: 1,6‐Naphthyridine–based natural products. Source: ResearchGate. URL: [Link]

  • Title: Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][4][5]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][5][6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Source: ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. Our recommendations are based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues you may encounter during the synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine. The primary synthetic route involves the chlorination of a 1,6-naphthyridin-2(1H)-one precursor followed by a nucleophilic substitution with sodium methoxide.

Diagram: Synthetic Pathway

Synthetic_Pathway A 1,6-Naphthyridin-2(1H)-one Precursor B 2,5-Dichloro-1,6-naphthyridine A->B  POCl3, Heat   C 5-Chloro-2-methoxy-1,6-naphthyridine B->C  NaOMe, MeOH, Heat  

Caption: General synthetic scheme for 5-Chloro-2-methoxy-1,6-naphthyridine.

Issue 1: Low Yield During Chlorination of the Naphthyridinone Precursor

Question: I am experiencing a low yield when converting my 1,6-naphthyridin-2(1H)-one precursor to 2,5-Dichloro-1,6-naphthyridine using phosphorus oxychloride (POCl₃). What are the potential causes and how can I improve the yield?

Answer:

Low yields in this chlorination step are common and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Reaction Conditions:

  • Purity of Phosphorus Oxychloride (POCl₃): POCl₃ can degrade over time, especially with exposure to moisture, forming phosphoric acid and HCl. This degradation can significantly reduce its effectiveness.

    • Recommendation: Use freshly distilled or a newly opened bottle of POCl₃ for the reaction. Ensure it is handled under anhydrous conditions.

  • Reaction Temperature and Time: The conversion of the hydroxyl group to a chloride requires sufficient thermal energy. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

    • Recommendation: The reaction is typically performed at reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a marginal increase in temperature or extending the reaction time. Conversely, if significant byproduct formation is observed, a lower temperature with a longer reaction time might be beneficial.

2. Incomplete Reaction:

  • Insufficient Reagent: An inadequate amount of POCl₃ will result in incomplete conversion of the starting material.

    • Recommendation: Use a significant excess of POCl₃. It often serves as both the reagent and the solvent. A 5-10 fold molar excess is a good starting point.

3. Work-up and Product Isolation:

  • Hydrolysis of Excess POCl₃: The work-up procedure, which typically involves quenching the reaction mixture with ice water, is highly exothermic and must be done carefully to avoid product degradation.

    • Recommendation: Add the reaction mixture dropwise to a vigorously stirred vessel of crushed ice. Maintain the temperature of the quenching mixture below 10 °C.

  • Product Precipitation and pH Adjustment: The product, 2,5-Dichloro-1,6-naphthyridine, should precipitate upon neutralization. The pH of the aqueous solution is critical for maximizing product recovery.

    • Recommendation: After quenching, slowly neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 7-8. The product should precipitate as a solid. Ensure thorough stirring during neutralization to avoid localized high pH, which can lead to hydrolysis of the chloro-substituents.

Table 1: Troubleshooting Low Chlorination Yield

Potential Cause Recommended Action Rationale
Degraded POCl₃Use freshly distilled or a new bottle of POCl₃.Ensures the reagent is active and free from moisture-induced byproducts.
Suboptimal TemperatureMonitor reaction by TLC and adjust temperature/time accordingly.Balances reaction rate against thermal decomposition.
Incomplete ReactionUse a 5-10 fold molar excess of POCl₃.Drives the reaction to completion.
Poor Work-upQuench slowly into ice and control temperature. Adjust pH to 7-8 for precipitation.Prevents product degradation and maximizes recovery.
Issue 2: Poor Selectivity and/or Low Yield in the Methoxylation Step

Question: I am struggling with the selective replacement of the chlorine at the 2-position with a methoxy group. My reaction of 2,5-Dichloro-1,6-naphthyridine with sodium methoxide is giving me a mixture of products and a low yield of the desired 5-Chloro-2-methoxy-1,6-naphthyridine. How can I improve this?

Answer:

Achieving high selectivity and yield in the nucleophilic aromatic substitution (SNAr) of 2,5-Dichloro-1,6-naphthyridine with sodium methoxide depends on controlling the reaction conditions carefully. The chlorine at the 2-position is generally more reactive than the one at the 5-position due to the electronic influence of the adjacent ring nitrogen.

1. Control of Stoichiometry and Temperature:

  • Stoichiometry of Sodium Methoxide: Using a large excess of sodium methoxide can lead to the substitution of both chlorine atoms.

    • Recommendation: Use a slight excess of sodium methoxide (1.1 to 1.2 equivalents). This will favor the monosubstitution product.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the substitution at the less reactive 5-position, leading to the formation of 2,5-dimethoxy-1,6-naphthyridine.

    • Recommendation: Start the reaction at a lower temperature (e.g., 40-50 °C) and monitor the progress by TLC. If the reaction is slow, the temperature can be gradually increased. Refluxing methanol is a common condition, but optimization may be required.

2. Solvent and Reagent Purity:

  • Anhydrous Conditions: Sodium methoxide is a strong base and is highly reactive with water. The presence of water can consume the nucleophile and lead to the formation of hydroxy-naphthyridine byproducts.

    • Recommendation: Use anhydrous methanol as the solvent and ensure the sodium methoxide is dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

3. Purification Challenges:

  • Separation of Products: The starting material, desired product, and the di-substituted byproduct can have similar polarities, making chromatographic separation difficult.

    • Recommendation: Careful optimization of the reaction conditions to maximize the formation of the desired product is the best approach. For purification, column chromatography on silica gel using a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[2] A shallow gradient can improve separation. Recrystallization can also be an effective purification method if a suitable solvent system is found.[3]

Diagram: Troubleshooting Methoxylation

Troubleshooting_Methoxylation Start Low Yield/Selectivity in Methoxylation Stoichiometry Check NaOMe Stoichiometry Start->Stoichiometry Temperature Optimize Reaction Temperature Start->Temperature Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Purification Refine Purification Strategy Start->Purification Sol_Stoich Use 1.1-1.2 eq. NaOMe Stoichiometry->Sol_Stoich Sol_Temp Start at lower temp (40-50°C), monitor by TLC Temperature->Sol_Temp Sol_Anhydrous Use dry MeOH and inert atmosphere Anhydrous->Sol_Anhydrous Sol_Purify Silica gel chromatography with shallow gradient Purification->Sol_Purify

Caption: Decision tree for troubleshooting the methoxylation step.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting 1,6-naphthyridin-2(1H)-one precursor?

A1: The purity of your starting naphthyridinone is paramount. Impurities can interfere with the chlorination reaction, leading to a host of byproducts that are difficult to remove. Ensure the precursor is fully characterized (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry) and has a high purity level (>98%). Residual solvents or reagents from its synthesis should be minimal.

Q2: Are there alternative methods for the synthesis of the 1,6-naphthyridine core?

A2: Yes, several methods exist for constructing the 1,6-naphthyridine scaffold. The Skraup reaction, which involves heating an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid, is a classical method, though it can be a vigorous reaction.[4] Modern approaches include multicomponent reactions and cyclization strategies starting from substituted pyridines.[5][6][7] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q3: Can I use other alkoxides for the nucleophilic substitution reaction?

A3: Yes, other alkoxides such as sodium ethoxide or tert-butoxide can be used to introduce different alkoxy groups at the 2-position. However, the reactivity and steric hindrance of the alkoxide will influence the reaction conditions required. Larger alkoxides may require higher temperatures or longer reaction times.

Q4: How can I confirm the regioselectivity of the methoxylation?

A4: The regioselectivity can be definitively confirmed using 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). The correlation between the methoxy protons and the carbon atoms of the naphthyridine ring will unambiguously establish the point of attachment. Specifically, a correlation between the methoxy protons and C-2 would confirm the desired product.

Q5: What are the safety considerations when working with phosphorus oxychloride and sodium methoxide?

A5: Both reagents are hazardous and must be handled with appropriate safety precautions.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium methoxide (NaOMe): is a corrosive and flammable solid. It reacts with water to form flammable methanol and corrosive sodium hydroxide. Handle it in an inert atmosphere (glove box or under nitrogen/argon) and away from sources of ignition.

III. Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloro-1,6-naphthyridine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,6-naphthyridin-2(1H)-one precursor (1.0 eq).

  • In a fume hood, carefully add phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, add the reaction mixture dropwise to the ice-water slurry with vigorous stirring.

  • Neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium carbonate or concentrated ammonium hydroxide.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,5-Dichloro-1,6-naphthyridine.

Protocol 2: Synthesis of 5-Chloro-2-methoxy-1,6-naphthyridine
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol.

  • Carefully add sodium methoxide (1.1-1.2 eq) to the methanol and stir until dissolved.

  • Add 2,5-Dichloro-1,6-naphthyridine (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to 40-50 °C and monitor its progress by TLC. If the reaction is slow, the temperature can be gradually increased.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Chloro-2-methoxy-1,6-naphthyridine.

IV. References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. (2024). ACS Publications.

  • 1,6- Naphthyridine - American Chemical Society. (2021). American Chemical Society.

  • Ultrasound assisted one pot synthesis of 1,6‐naphthyridine‐2,5‐dione... - ResearchGate. (n.d.). ResearchGate.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (2021). MDPI.

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters. (n.d.). Chemical Review and Letters.

  • 2,5-Dichloro-1,6-naphthyridine | C8H4Cl2N2 | CID 21825483 - PubChem. (n.d.). PubChem.

  • 5-Chloro-2-methoxyaniline synthesis - ChemicalBook. (n.d.). ChemicalBook.

  • The synthesis of 1,6‐naphthyridine‐2,5‐dione derivatives 97. - ResearchGate. (n.d.). ResearchGate.

  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • THE NAPHTHYRIDINES. (n.d.).

  • CAS NULL | 5-CHLORO-2-METHOXY-1,6-NAPHTHYRIDINE - Alchem Pharmtech. (n.d.). Alchem Pharmtech.

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - PMC. (2024). PMC.

  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents. (n.d.). Google Patents.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). PMC.

  • Synthesis of Novel Benzo[b][8][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023). MDPI.

  • Original Research J. Synth. Chem. A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst - Journal of Synthetic Chemistry. (2023). Journal of Synthetic Chemistry.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.). PMC.

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. (2024). MDPI.

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC. (n.d.). PMC.

  • Synthesis of Novel Benzo[b][8][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023).

  • How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture? (2014). ResearchGate.

  • A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone. (2021).

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza. (n.d.).

  • Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.). Teledyne Labs.

  • US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: 1,6-Naphthyridine Synthesis &amp; Functionalization

Current Status: Operational 🟢 Ticket Subject: Overcoming Regioselectivity and Solubility Barriers in 1,6-Naphthyridine Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Ticket Subject: Overcoming Regioselectivity and Solubility Barriers in 1,6-Naphthyridine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Challenges

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for HIV integrase inhibitors, kinase inhibitors, and anti-infectives. However, its electron-deficient nature and dual-nitrogen architecture present three critical synthetic hurdles:

  • Regioselectivity Ambiguity: Competing reactivity between the C2, C5, and C7 positions during nucleophilic attacks.

  • Catalyst Deactivation: The

    
     nitrogens (N1 and N6) act as Lewis bases, frequently poisoning Palladium (Pd) catalysts during cross-coupling.
    
  • Physicochemical Intransigence: High planarity leads to

    
    -stacking, resulting in poor solubility and difficult chromatographic separations.
    

This guide provides validated troubleshooting workflows to navigate these bottlenecks.

Tier 1: Diagnostic & Quick Fixes (FAQs)

Q1: My reaction yields a mixture of isomers. How do I predict the site of nucleophilic attack?

Diagnosis: You are likely relying on generic pyridine rules without accounting for the fused ring electronics. Technical Insight: In 1,6-naphthyridines, the ring containing N6 is significantly more electron-deficient than the N1 ring.

  • Primary Hotspot (C5): This is the most electrophilic site due to the para-like relationship with N1 and ortho-like relationship with N6.

  • Secondary Hotspot (C7): Reactive, but less so than C5.

  • Tertiary (C2): Generally inert to

    
     unless activated as an N-oxide.
    

Corrective Action: To achieve high regiocontrol, utilize the "Ditriflate Activation Strategy" (detailed in Tier 3). This method exploits the kinetic difference between C5 and C7, allowing sequential functionalization.

Q2: Why does my Suzuki-Miyaura coupling stall at <20% conversion despite using high-activity catalysts?

Diagnosis: Catalyst poisoning via N-chelation. The 1,6-naphthyridine nitrogens bind to the Pd center, displacing labile ligands and forming an inactive "Pd-sink" complex. Corrective Action:

  • Ligand Switch: Switch to bulky, electron-rich phosphines (e.g., XPhos , BrettPhos ) that sterically prevent N-coordination.

  • Pre-catalysts: Avoid

    
    . Use precatalysts like Pd(OAc)₂  or Pd₂(dba)₃  with optimized ligand ratios (1:2 Pd:Ligand).
    
  • Lewis Acid Additive: Add a stoichiometric amount of a weak Lewis acid (e.g.,

    
    ) to transiently mask the ring nitrogens.
    
Q3: The product precipitates as an insoluble "brick" during workup. How do I purify it?

Diagnosis: Strong


-

stacking interactions. Corrective Action:
  • Solvent System: Avoid pure DCM/MeOH. Use DCM:MeOH:NH₄OH (90:9:1) or EtOAc:EtOH (3:1) .

  • Solid Dispersion: If recrystallizing, use the "Melting-Solvent" method: dissolve the crude in hot TFE (2,2,2-trifluoroethanol) and precipitate into cold ether.

Tier 2: Deep Dive - Regioselectivity Logic Map

The following decision tree illustrates the electronic bias of the scaffold, guiding your choice of reagents for functionalization.

RegioselectivityMap Core 1,6-Naphthyridine Core C5 Position C5 (Most Electrophilic) Core->C5 Kinetic Control C7 Position C7 (Secondary Electrophilic) Core->C7 Thermodynamic Control C2 Position C2 (Nucleophilic/Inert) Core->C2 Radical/Oxidation Action_C5 Primary S_NAr Site (Reacts with amines @ 0°C) C5->Action_C5 Action_C7 Secondary S_NAr Site (Reacts @ >60°C or Pd-Cat) C7->Action_C7 Action_C2 Minisci Reaction or N-Oxide Activation C2->Action_C2

Figure 1: Reactivity heatmap of the 1,6-naphthyridine scaffold. C5 offers the lowest energy barrier for nucleophilic attack, enabling sequential functionalization strategies.

Tier 3: Advanced Protocol - The "Ditriflate" Sequential Substitution

Standardizing the synthesis of 5,7-disubstituted 1,6-naphthyridines.

Context: Traditional Skraup syntheses are violent and yield inseparable mixtures. The modern standard involves activating a 5,7-dione intermediate into a bis-electrophile (ditriflate), which can be sequentially substituted.

Experimental Workflow
Step 1: Activation (Dione

Ditriflate)

Reagents: 1,6-naphthyridine-5,7-dione, Triflic anhydride (


), Pyridine, DCM.
  • Suspend the dione (1.0 eq) in anhydrous DCM at 0°C.

  • Add pyridine (4.0 eq) followed by dropwise addition of

    
     (2.5 eq).
    
  • Critical Checkpoint: The reaction must remain strictly anhydrous. Moisture hydrolyzes the triflate back to the dione.

  • Stir for 2h at RT. The solution should turn homogenous/dark.

  • Workup: Rapid aqueous wash (cold

    
    ) and immediate drying over 
    
    
    
    . Do not store the ditriflate; use immediately.
Step 2: First Nucleophilic Attack (Regioselective at C5)

Reagents: Ditriflate intermediate, Amine A (1.0 eq), DIPEA, THF.

  • Cool the ditriflate solution to -78°C or 0°C (substrate dependent).

  • Add Amine A (limiting reagent).

  • Mechanism: The C5 position is electronically activated by the para-N1. The substitution occurs exclusively at C5 under kinetic control.

  • Monitor by LCMS. You will see the Mono-Triflate-Mono-Amine adduct.

Step 3: Second Nucleophilic Attack (C7 Functionalization)

Option A (


):  Add Amine B (excess) and heat to 60°C.
Option B (Suzuki Coupling):  Add Boronic Acid, 

(or precatalyst),

, and heat to 80°C.
  • Note: The remaining triflate at C7 is less reactive, requiring thermal energy or metal catalysis.

Data Summary: Yield Comparison
MethodRegioselectivity (C5:C7)Overall YieldCatalyst Poisoning Risk
Traditional Skraup Poor (Mixtures)< 30%N/A (Acid mediated)
Direct Chlorination (

)
Moderate40-50%Low
Ditriflate Strategy Excellent (>20:1) 70-85% Moderate (requires bulky ligands)

Visualizing the "Ditriflate" Pathway[1]

DitriflateWorkflow Start 1,6-Naphthyridine- 5,7-dione Activation Activation (Tf2O, Pyridine) Start->Activation Ditriflate 5,7-Bis(triflate) Intermediate Activation->Ditriflate Dehydration Step1 Step 1: C5 Attack (Amine A, 0°C) Ditriflate->Step1 Mono 5-Amino-7-Triflate Adduct Step1->Mono Kinetic Selectivity Step2 Step 2: C7 Attack (Amine B / Suzuki) Mono->Step2 Final 5,7-Disubstituted Product Step2->Final Thermal/Cat Drive

Figure 2: The sequential functionalization workflow. Note the temperature gradient (0°C


 Heat) required to overcome the reactivity difference between C5 and C7.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry (2024). URL:[Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Source: Molecules (2021).[1][2][3] URL:[Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines (Applicable Mechanism). Source: Journal of Medicinal Chemistry (2000).[4] URL:[Link]

  • Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction. Source: Green Chemistry (2012). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-methoxy-1,6-naphthyridine

Welcome to the technical support center for the purification of 5-Chloro-2-methoxy-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-2-methoxy-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related naphthyridine derivatives. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and validated experimental practices.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.

Q1: My crude 5-Chloro-2-methoxy-1,6-naphthyridine appears as a dark, oily residue after synthesis. What is the best initial workup strategy?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts and residual high-boiling solvents or reagents. An effective initial workup is crucial to simplify the subsequent purification steps.

Causality: The synthesis of heterocyclic compounds like naphthyridines can sometimes lead to the formation of complex, colored impurities.[1] A direct attempt at chromatography or recrystallization without a preliminary cleanup is likely to be inefficient and may result in poor recovery and purity.

Recommended Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

    • Water to remove water-soluble byproducts and salts.

    • A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a solid or a less complex oil, which is more amenable to further purification.

Q2: I'm observing co-eluting impurities during silica gel column chromatography. How can I improve the separation?

A2: Co-elution of impurities with the target compound is a common challenge in chromatography, often due to similar polarities.

Causality: The effectiveness of chromatographic separation depends on the differential partitioning of the components of a mixture between the stationary phase (silica gel) and the mobile phase (solvent system).[3] If the polarity of the impurity is very close to that of 5-Chloro-2-methoxy-1,6-naphthyridine, they will travel through the column at similar rates.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. For naphthyridine derivatives, a gradient of ethyl acetate in hexane is often effective.[4]

    • Solvent Modifiers: The addition of a small percentage of a third solvent, such as methanol or triethylamine, can significantly alter the selectivity of the separation. Triethylamine can help to reduce tailing of basic compounds on silica gel.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of nitrogen-containing heterocycles.

    • Reversed-phase chromatography (e.g., C18 silica) is another powerful option, particularly if the impurities have different hydrophobic characteristics.[5]

Q3: My recrystallization attempt resulted in a low yield of 5-Chloro-2-methoxy-1,6-naphthyridine. What are the likely causes and how can I improve the recovery?

A3: Low recovery from recrystallization is typically due to the selection of a suboptimal solvent system or procedural errors.[6]

Causality: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7] A significant amount of the target compound may remain in the mother liquor if the solvent is too good at dissolving it even at low temperatures, or if too much solvent was used.

Optimization Steps:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[8] Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be identified, a two-solvent system is often effective.[8]

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent is a common cause of low recovery.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Recover from Mother Liquor: If the yield is still low, it may be possible to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

Frequently Asked Questions (FAQs)

Q: What is the expected purity of 5-Chloro-2-methoxy-1,6-naphthyridine after a single purification step?

A: The achievable purity depends on the nature and quantity of impurities in the crude material and the chosen purification technique.

Purification MethodTypical Purity RangeNotes
Recrystallization >98%Highly effective for removing insoluble and significantly more soluble impurities.
Silica Gel Chromatography 95-99%Dependent on the resolution of the target compound from impurities.[4]
Preparative HPLC >99%Generally provides the highest purity but may be lower yielding and more costly.[5]
Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of 5-Chloro-2-methoxy-1,6-naphthyridine.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): An indispensable tool for assessing purity.[5] An analytical HPLC chromatogram with a single sharp peak is a good indicator of high purity.

Q: Are there any specific safety precautions I should take when handling 5-Chloro-2-methoxy-1,6-naphthyridine and the solvents used for its purification?

A: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for 5-Chloro-2-methoxy-1,6-naphthyridine and all solvents and reagents used for specific handling and disposal information.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of 5-Chloro-2-methoxy-1,6-naphthyridine using silica gel column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 5-Chloro-2-methoxy-1,6-naphthyridine

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, etc., ethyl acetate in hexane) to elute the compounds from the column.[4]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 5-Chloro-2-methoxy-1,6-naphthyridine.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purifying 5-Chloro-2-methoxy-1,6-naphthyridine by recrystallization. The choice of solvent is critical and must be determined experimentally.

Materials:

  • Crude 5-Chloro-2-methoxy-1,6-naphthyridine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Initial State cluster_workup Preliminary Workup cluster_purification Primary Purification cluster_analysis Purity & Identity Confirmation cluster_end Final Product Crude Crude Product (Oily Residue) Extraction Liquid-Liquid Extraction Crude->Extraction Remove bulk impurities Chromatography Column Chromatography Extraction->Chromatography For complex mixtures Recrystallization Recrystallization Extraction->Recrystallization For crystalline solids Analysis Purity Analysis (HPLC, NMR, MS) Chromatography->Analysis Recrystallization->Analysis Pure Pure 5-Chloro-2-methoxy- 1,6-naphthyridine Analysis->Pure If purity >98%

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,6-Naphthyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-naphthyridine derivatives. This guide provides in-depth troubleshooting advice, detailed protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-naphthyridine derivatives. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the solubility challenges inherent to this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 1,6-naphthyridine compounds.

Q1: Why do many 1,6-naphthyridine compounds exhibit poor aqueous solubility?

A1: The limited solubility of 1,6-naphthyridine derivatives is rooted in their fundamental physicochemical properties. As bicyclic aromatic heterocycles, they possess a rigid, planar structure.[1][2] This planarity promotes strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy. Overcoming this energy to dissolve the compound requires a significant input of energy, which is often unfavorable in aqueous media. Furthermore, while the nitrogen atoms can participate in hydrogen bonding, the large hydrophobic surface area of the fused ring system often dominates, leading to poor interactions with water molecules. Compounds with these characteristics are sometimes referred to as "brick dust" due to their low solubility in both water and organic solvents.[3]

Q2: What are the essential first steps to characterize the solubility of a new 1,6-naphthyridine derivative?

A2: A systematic initial assessment is crucial before attempting to enhance solubility. This baseline data will inform your strategy.

  • Kinetic and Thermodynamic Solubility Assessment: First, determine the kinetic solubility (e.g., using nephelometry or turbidimetry) to get a quick understanding for screening purposes. Follow this with a more rigorous thermodynamic solubility assessment using the shake-flask method, which involves agitating the compound in the solvent for 24-48 hours to ensure equilibrium is reached.[4]

  • Solvent Screening: Evaluate solubility in a range of pharmaceutically relevant solvents with varying polarities. Good starting points include water, ethanol, methanol, acetone, and polar aprotic solvents like DMSO and DMF.[4]

  • pH-Dependent Solubility Profile: The nitrogen atoms in the 1,6-naphthyridine core are basic, meaning their ionization state—and thus solubility—is highly dependent on pH.[4] Determining the solubility at different pH values (e.g., pH 2, 5, 7.4, and 9) is critical.

  • Physicochemical Characterization: If not already known, determine the compound's pKa and LogP. The pKa is essential for predicting the ionization state and designing pH-adjustment or salt-formation strategies, while the LogP (a measure of lipophilicity) helps predict whether lipid-based formulations might be successful.[4][5]

Q3: What are the primary strategies for improving the aqueous solubility of 1,6-naphthyridine compounds?

A3: Several well-established strategies can be employed, often in combination. The choice depends on the compound's specific properties and the desired application.

  • pH Adjustment: Leveraging the basicity of the naphthyridine nitrogens by lowering the pH of the aqueous medium to protonate them, thereby creating a more soluble cationic species.[6]

  • Salt Formation: Reacting the basic 1,6-naphthyridine "free base" with an acid to form a salt. Salts often have vastly different (and typically higher) aqueous solubility compared to the neutral form.[7][8][9]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio of the solid compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][7][9]

  • Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous solution can increase the solubility of hydrophobic compounds.[6][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in a non-crystalline, amorphous state.[3] This approach circumvents the high crystal lattice energy, significantly boosting solubility. Spray drying is a common method for creating ASDs.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic 1,6-naphthyridine molecule is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[6]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[6][7]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My compound is a "brick dust" – it has extremely low solubility in all tested solvents, including DMSO.

Symptoms:

  • Inability to prepare stock solutions at desired concentrations.

  • Compound remains as a solid precipitate even with vigorous mixing or sonication.

Possible Causes and Solutions:

Cause Scientific Rationale Proposed Solution
High Crystal Lattice Energy The molecules are packed very tightly and efficiently in the crystal, requiring immense energy to break apart. This is common with flat, aromatic molecules that can stack effectively.Create an Amorphous Solid Dispersion (ASD): Convert the compound to its amorphous state by dispersing it in a polymer. This high-energy, disordered form lacks a crystal lattice and is thermodynamically driven to dissolve more readily.[3] Techniques include spray drying or hot-melt extrusion.
Poor Solute-Solvent Interactions The compound is highly non-polar and cannot form favorable interactions with even moderately polar organic solvents.Particle Size Reduction (Nanonization): Drastically reduce the particle size to the nanometer scale. This increases the surface area, which can enhance the dissolution rate.[8][11] It may also expose different crystal faces with more favorable energetics.
Temperature Limitation Solubility may be significantly temperature-dependent.Thermal Shift Methods: For processes like spray drying, warming the solvent tank or using a heat exchanger can increase the compound's solubility in the processing solvent, allowing for higher throughput without resorting to less desirable solvents.[3]
Problem 2: My compound dissolves in organic solvents but immediately precipitates when added to an aqueous buffer.

Symptoms:

  • A clear organic stock solution becomes cloudy or forms a precipitate upon dilution in buffer (e.g., PBS).

  • Inconsistent results in biological assays due to compound crashing out.

Causality & Solution Workflow

The following diagram illustrates a decision-making workflow for this common problem.

G cluster_start Initial Problem cluster_char Characterization cluster_pathways Solution Pathways cluster_results Desired Outcome start Compound Precipitates in Aqueous Media pka Determine pKa start->pka First Step ph_mod pH Modification pka->ph_mod If pKa is in a usable range (e.g., 3-9) cosolvent Co-solvent System pka->cosolvent If pH mod is insufficient or not viable end Stable Aqueous Formulation ph_mod->end surfactant Surfactant/Micellar Solubilization cosolvent->surfactant If higher conc. is needed cosolvent->end cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin Alternative Approach surfactant->end cyclodextrin->end

Caption: Decision workflow for aqueous precipitation issues.

  • Solution 1: pH Modification: Since 1,6-naphthyridines are basic, acidifying the aqueous medium can protonate the nitrogen atoms, creating a charged species that is significantly more water-soluble.[4] Prepare your buffer at a pH at least 1-2 units below the compound's pKa.

  • Solution 2: Use of Co-solvents: A co-solvent reduces the polarity of the bulk solvent (water), making it more "hospitable" to a lipophilic compound.[10] Create a formulation containing a percentage of a water-miscible organic solvent like PEG 400, propylene glycol, or ethanol.

  • Solution 3: Surfactants: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the 1,6-naphthyridine compound, while the hydrophilic shell keeps the entire complex in solution.[6][8] Common choices include polysorbate 80 (Tween 80) and Cremophor EL.

Problem 3: My attempts at salt formation failed or did not improve solubility.

Symptoms:

  • No precipitate (salt) forms upon adding a counter-ion.

  • A solid is isolated, but X-ray powder diffraction (XRPD) shows it is still the free base.

  • A salt is formed, but its aqueous solubility is not better than the free base.

Possible Causes and Solutions:

  • Cause: Inappropriate pKa Match.

    • Rationale: For a stable salt to form between a base (your compound) and an acid (the counter-ion), there needs to be a significant difference in their pKa values to ensure proton transfer. The "ΔpKa rule" is a useful guideline.[4]

    • Solution: Select a counter-ion based on the ΔpKa rule. Screen a variety of acids with different pKa values. See the diagram and protocol below for a systematic approach.

G cluster_rule ΔpKa = pKa(Base) - pKa(Acid) title The ΔpKa Rule for Salt vs. Co-crystal Formation salt ΔpKa > 3 Favors Salt Formation intermediate 0 < ΔpKa < 3 Intermediate Zone (Salt or Co-crystal) cocrystal ΔpKa < 0 Favors Co-crystal Formation

Caption: Guideline for selecting salt or co-crystal formers.

  • Cause: Unfavorable Salt Properties.

    • Rationale: Not all salts are highly soluble. The resulting salt may have its own strong crystal lattice energy or may form a less soluble polymorph.

    • Solution: Broaden your counter-ion screen. Include a diverse range of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric). The goal is to find a counter-ion that not only forms a stable salt but also one with disrupted crystal packing, leading to better solubility.

Detailed Protocols

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the thermodynamic solubility of a 1,6-naphthyridine compound across a range of pH values.

Materials:

  • 1,6-naphthyridine compound

  • Calibrated pH meter

  • Series of buffers (e.g., citrate for pH 2-5, phosphate for pH 5-8, borate for pH 8-10)

  • HPLC system with a suitable column and validated analytical method

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment (25 °C or 37 °C)

  • 0.22 µm syringe filters (ensure low compound binding)

Methodology:

  • Add an excess amount of the compound to vials containing each buffer (e.g., add 5 mg to 1 mL of buffer). The solid should be clearly visible.

  • Seal the vials and place them on the shaker. Agitate at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any binding sites on the filter.

  • Dilute the filtered sample with mobile phase as necessary to fall within the calibration curve range.

  • Analyze the sample by HPLC to determine the concentration.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.

Protocol 2: Salt Formation Screening

Objective: To screen various counter-ions for their ability to form a crystalline salt with a 1,6-naphthyridine compound.

Materials:

  • 1,6-naphthyridine free base

  • A panel of acidic counter-ions (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)

  • A selection of solvents (e.g., ethanol, acetone, isopropanol, ethyl acetate)

  • Small-scale reaction vials (2-4 mL)

  • Stir plate and magnetic stir bars

  • Analysis equipment: X-Ray Powder Diffraction (XRPD) is essential to confirm new crystalline phase formation.

Methodology:

  • Solubilization: Dissolve a known amount of the 1,6-naphthyridine free base in a minimal amount of a chosen solvent at room temperature or with gentle warming.

  • Counter-ion Addition: Add a stoichiometric equivalent (e.g., 1.0 or 1.1 eq) of the acidic counter-ion to the solution. The acid can be added neat or as a solution in the same solvent.

  • Crystallization Induction:

    • Cooling: If the solution is clear, slowly cool it to room temperature and then to 4 °C.

    • Anti-Solvent Addition: If cooling does not yield a solid, slowly add an anti-solvent (a solvent in which the expected salt is insoluble) dropwise until turbidity is observed.

  • Equilibration: Allow the mixture to stir/equilibrate for several hours to days to maximize crystal growth.

  • Isolation: Isolate any resulting solid by vacuum filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

  • Analysis: Analyze the isolated solid using XRPD. A new diffraction pattern, distinct from the free base, indicates the formation of a new solid phase, likely a salt. Further characterization (e.g., by DSC, TGA, NMR) can confirm the salt's identity and properties.

References

  • Adam, M., & Miller, W. K. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds. European Pharmaceutical Review. [Link]

  • Gaware, R. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 914-923. [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]

  • Voskressensky, L. G., et al. (2023). Synthesis of Novel Benzo[b][3][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1690. [Link]

  • Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4743. [Link]

  • Shinde, G. V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82. [Link]

  • Jaruchoktaweechai, C., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15, 1-15. [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. National Center for Biotechnology Information. [Link]

  • Unciti-Broceta, A., & Gandasegui, M. T. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6120. [Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-methyl-1,6-naphthyridine-3-carboxylic acid Properties. CompTox Chemicals Dashboard. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Amination of Chloronaphthyridines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the amination of chloronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the amination of chloronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. The amination of chloronaphthyridines, most commonly achieved via the Buchwald-Hartwig reaction, is a powerful tool for accessing novel chemical matter. However, the inherent properties of both the chloro-heterocycle and the palladium-catalyzed reaction can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the amination of chloronaphthyridines in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired aminated product. What are the likely causes and how can I fix it?

Low or no product yield is the most frequent challenge. The issue typically stems from one or more of the five key components of the reaction: the catalyst system, the base, the solvent, the reaction conditions, or the reagents themselves.

Root Cause Analysis and Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. If it doesn't form cleanly or is deactivated, the reaction will fail.

    • The Palladium Source: Standard Pd(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0), which can be inefficient.[1] Solution: Switch to a modern palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). These palladacycles are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to the base, leading to more reliable results.[2][3]

    • Inappropriate Ligand Choice: The ligand is not just a spectator; it stabilizes the palladium center and is critical for activating the C-Cl bond. Chloronaphthyridines, being electron-deficient, require specific ligands. Solution: Employ bulky, electron-rich biaryl phosphine ligands. These are essential for promoting the difficult oxidative addition of the C-Cl bond, which is often the rate-limiting step.[4] For a starting point, screen a small panel of reliable ligands (see Table 1).

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but its strength and physical properties are critical.

    • Insufficient Basicity: If the base is too weak, it may not deprotonate the amine-Pd complex effectively. Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices and are highly effective.[3]

    • Base Incompatibility: If your substrate contains base-sensitive functional groups (e.g., esters), a strong base can cause decomposition.[2] Solution: Switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Be aware that this change will likely require higher reaction temperatures (e.g., 100-120 °C) to achieve a reasonable reaction rate.[2][3]

    • Poor Base Solubility/Availability: Inorganic bases are often insoluble and can clump at the bottom of the vessel, especially at scale, reducing their effective concentration.[2] Solution: Ensure vigorous stirring. For larger-scale reactions, consider grinding the base to a fine powder before use or adding an additive like Celite to prevent clumping.[2]

  • Sub-Optimal Reaction Conditions:

    • Temperature: Amination of aryl chlorides typically requires elevated temperatures to overcome the energy barrier of oxidative addition.[4] Solution: Ensure the reaction temperature is sufficiently high, typically between 80-110 °C.[2] If using weaker bases, you may need to push the temperature even higher.

    • Solvent: The solvent must dissolve the substrates and not interfere with the catalyst. Solution: Anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[4] Crucially, avoid chlorinated solvents, acetonitrile, or pyridine , as these can coordinate to the palladium center and inhibit catalysis.[2]

  • Reagent Purity and Inertness:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[3] Solution: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). Use standard Schlenk techniques or a glovebox. Ensure all solvents are thoroughly degassed before use.

    • Water Contamination: Water can hydrolyze the phosphine ligands and interfere with the base. Solution: Use anhydrous solvents and ensure all glassware is oven-dried before use.[4]

start Low / No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst Switch to Precatalyst (G3/G4). Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). check_catalyst->sol_catalyst No check_base Is the Base Correct? check_conditions->check_base Yes sol_conditions Increase temperature (80-110 °C). Use anhydrous, degassed solvent (Toluene, Dioxane). check_conditions->sol_conditions No check_reagents Are Reagents Pure & Inert? check_base->check_reagents Yes sol_base Use strong base (NaOtBu). For sensitive substrates, use K3PO4 and higher temperature. check_base->sol_base No success Reaction Optimized check_reagents->success Yes sol_reagents Use oven-dried glassware. Degas solvents thoroughly. Run under strict N2 or Ar. check_reagents->sol_reagents No sol_catalyst->check_catalyst sol_conditions->check_conditions sol_base->check_base sol_reagents->check_reagents

Caption: Troubleshooting workflow for low-yield amination reactions.

Q2: I'm observing a significant amount of hydrodehalogenation (the chloro group is replaced by hydrogen). How can I prevent this?

Hydrodehalogenation is a common side reaction where the chloronaphthyridine is reduced instead of aminated. This occurs when competing reduction pathways outpace the desired C-N reductive elimination.

  • Cause: This side reaction is often promoted by trace amounts of water or when the reductive elimination step is slow. Certain ligands and bases can also favor this pathway.[4]

  • Solutions:

    • Optimize the Ligand: The ligand choice is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) are specifically designed to accelerate the C-N reductive elimination step, which helps it outcompete the hydrodehalogenation pathway.[4]

    • Ensure Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Traces of water can be a proton source for the reduction.

    • Check Base Purity: Some commercial batches of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem. Using a high-purity base is recommended.[4]

    • Amine Stoichiometry: Using a slight excess of the amine nucleophile (e.g., 1.2–1.5 equivalents) can help favor the desired amination pathway.[4]

Q3: My reaction starts well but then stalls, suggesting catalyst deactivation. Why does this happen with N-heterocycles?

Catalyst deactivation is a known issue when working with nitrogen-containing heterocycles like naphthyridines.

  • Cause: The lone pair of electrons on the naphthyridine ring nitrogen can coordinate to the palladium center.[5] This coordination can form a stable, off-cycle complex that effectively removes the catalyst from the reaction, preventing turnover.

  • Solutions:

    • Use Hindered Ligands: Sterically bulky ligands (e.g., XPhos, BrettPhos) can create a crowded environment around the palladium atom, which physically hinders the coordination of the naphthyridine nitrogen.[6]

    • Employ Bidentate Ligands: In some cases, bidentate ligands like Xantphos can be effective. Their "bite angle" can enforce a geometry at the metal center that is less favorable for substrate coordination.[3][6]

    • Use a Precatalyst: As mentioned before, precatalysts form the active species cleanly, minimizing the formation of palladium black or other inactive species that can be more susceptible to poisoning.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding reaction setup and optimization.

Q1: How do I select the initial reaction conditions for a new chloronaphthyridine substrate?

When approaching a new system, it's best to start with a robust, well-established set of conditions and then optimize from there. A design of experiments (DoE) approach can be highly effective for thorough optimization.[7]

ParameterRecommended Starting ConditionRationale & Comments
Chloronaphthyridine 1.0 equivThe limiting reagent.
Amine 1.2 equivA slight excess favors the forward reaction.[4]
Pd Precatalyst XPhos Pd G3 (2 mol%)A reliable and highly active general-purpose precatalyst.[3]
Base NaOtBu (1.4 equiv)Strong, effective base. Ensure high purity.[3]
Solvent Toluene or 1,4-Dioxane (0.1–0.2 M)Common, effective, and non-coordinating solvents.[8]
Temperature 100 °CA good starting temperature for C-Cl bond activation.[2]
Atmosphere Nitrogen or ArgonAbsolutely essential to prevent catalyst oxidation.

If these conditions fail, the first parameters to screen are the ligand and the base.

Q2: How do I choose the right ligand for my specific amination reaction?

Ligand choice is highly dependent on the nature of the amine nucleophile. There is no single "best" ligand, but well-established guidelines exist.

Amine TypeRecommended LigandsKey Considerations
Primary Aliphatic Amines BrettPhos, RuPhosBrettPhos is often cited as a top choice for primary amines.[1][3]
Secondary Aliphatic Amines RuPhos, SPhos, XPhosThese bulky ligands are effective for sterically demanding couplings.
Aryl Amines (Anilines) XPhos, SPhosGenerally high success rates with these ligands.[2]
NH-Heterocycles DavePhos, XantphosThese substrates can be challenging; specific ligand screening is often required.[3]
Q3: What is the role of the base, and how do I choose between strong and weak bases?

The base plays a crucial role in the catalytic cycle by deprotonating the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[3][9]

sub_chloro Chloronaphthyridine (Electrophile) catalyst Pd(0) / Ligand (Catalyst) sub_chloro->catalyst sub_amine Amine (Nucleophile) sub_amine->catalyst product Aminated Naphthyridine (Product) catalyst->product base Base (Activator) base->catalyst

Caption: Key components and their roles in the amination reaction.

BasepKaH (approx.)Typical Use CaseAdvantagesDisadvantages
NaOtBu 19General purpose, highly activeHigh reaction rates, effective at moderate tempsCan decompose base-sensitive functional groups
LHMDS 26Similar to NaOtBuVery strong, good for challenging couplingsMoisture sensitive, can be expensive
Cs₂CO₃ 10Substrates with base-sensitive groupsGood functional group tolerance, good solubilityRequires higher reaction temperatures
K₃PO₄ 12Substrates with base-sensitive groupsMilder than carbonates, good toleranceOften requires higher temperatures and catalyst loading

Source for pKaH values and general use cases.[2]

Q4: Can I perform this reaction without a glovebox?

Yes. While a glovebox is ideal, these reactions can be set up successfully using standard Schlenk line techniques.

Procedure for Glovebox-Free Setup:

  • Dry Glassware: Oven-dry all glassware (reaction flask, condenser, stir bar) and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Add Solids: Quickly add all solid reagents (chloronaphthyridine, base, palladium precatalyst) to the flask.

  • Purge: Seal the flask and immediately purge with an inert gas for 5-10 minutes. This is typically done by inserting a needle connected to the inert gas line and a second needle as an outlet.

  • Add Liquids: Add the anhydrous, degassed solvent and any liquid amine via syringe through a septum.

  • Heat: Once all components are added, maintain a positive pressure of inert gas (e.g., using a balloon) and begin heating.

General Experimental Protocol

This protocol provides a starting point for a small-scale (1.0 mmol) screening reaction.

Materials:

  • Chloronaphthyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5-10 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Under an inert atmosphere (in a glovebox or using the technique described in Q4), add the chloronaphthyridine, palladium precatalyst, and base to the reaction flask.[3]

  • Seal the flask. If not in a glovebox, ensure the flask is under a positive pressure of nitrogen or argon.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe. If the amine is a solid, it should be added in step 1.

  • Place the flask in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Intramolecular nitrogen insertion of oxime ester to access aminated N-heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. PubMed. [Link]

Sources

Optimization

Technical Support Center: Stability of 5-Chloro-2-methoxy-1,6-naphthyridine

Document ID: TSC-CMN-ACID-STAB-V1.0 Last Updated: February 18, 2026 Introduction for the Researcher Welcome to the technical support guide for 5-Chloro-2-methoxy-1,6-naphthyridine. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CMN-ACID-STAB-V1.0

Last Updated: February 18, 2026

Introduction for the Researcher

Welcome to the technical support guide for 5-Chloro-2-methoxy-1,6-naphthyridine. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and need to understand its stability profile, particularly under acidic conditions. The structural integrity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety, efficacy, and reliability of experimental data.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate the complexities of handling this molecule.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Degradation

This section addresses the most pressing questions regarding the chemical behavior of 5-Chloro-2-methoxy-1,6-naphthyridine in acidic environments.

Q1: What is the primary stability concern for 5-Chloro-2-methoxy-1,6-naphthyridine in an acidic environment?

The principal stability issue is the acid-catalyzed hydrolysis of the 2-methoxy group.[3] This is a classic O-demethylation reaction common to aryl methyl ethers. The nitrogen atom in the naphthyridine ring system can become protonated in acid, but the key degradation event involves the ether linkage. Under acidic conditions, the lone pair of electrons on the methoxy oxygen atom is susceptible to protonation. This protonation event makes the methyl group a good leaving group, facilitating nucleophilic attack by water, which is typically the solvent or is present in the aqueous acidic medium.[3][4]

Q2: What is the expected primary degradation product under acidic conditions?

The primary degradation product is 5-Chloro-1,6-naphthyridin-2(1H)-one . This compound results from the cleavage of the methyl group from the ether linkage. While the initial product is the hydroxylated naphthyridine (5-Chloro-2-hydroxy-1,6-naphthyridine), it exists in equilibrium with its more stable keto tautomer, the 2(1H)-one form. The formation of this degradant represents a significant change in the molecule's polarity and potentially its biological activity.

Q3: At what pH range does significant degradation of 5-Chloro-2-methoxy-1,6-naphthyridine become a concern?

Significant and rapid degradation can be expected in strongly acidic conditions, typically at a pH below 3 .[3] The rate of hydrolysis is directly dependent on the hydronium ion concentration; therefore, the more acidic the environment, the faster the degradation will proceed.[5][6] Even in mildly acidic conditions (pH 4-6), slow degradation may occur over extended periods, which is a critical consideration for the long-term storage of solutions.

Q4: How can I monitor the degradation process and quantify the parent compound and its degradant?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring this degradation.[7][8] A C18 column is typically suitable for separating the less polar parent compound, 5-Chloro-2-methoxy-1,6-naphthyridine, from its more polar degradation product, 5-Chloro-1,6-naphthyridin-2(1H)-one. For unequivocal identification of the degradation product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the molecular weight change corresponding to the loss of a methyl group (a mass difference of 14 Da).[9]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Observed Problem / Symptom Probable Cause Recommended Troubleshooting Actions & Solutions
Low Assay Value: The quantified amount of 5-Chloro-2-methoxy-1,6-naphthyridine is significantly lower than the expected concentration in an acidic formulation or mobile phase.Degradation of the compound has occurred during sample preparation, storage, or the analytical run itself.[3]1. Verify pH: Immediately check the pH of all solutions. 2. Minimize Exposure Time: Prepare acidic solutions of the compound immediately before use. 3. Control Temperature: Perform experiments at reduced temperatures (e.g., in an ice bath) to slow the hydrolysis rate. 4. Use a Stability-Indicating Method: Ensure your analytical method can separate the parent peak from the degradant peak to get an accurate quantification.
Appearance of a New Peak: A new, more polar peak (earlier retention time) appears in the HPLC chromatogram, and its area increases over time while the parent peak area decreases.This is the classic signature of acid-catalyzed hydrolysis forming the more polar 5-Chloro-1,6-naphthyridin-2(1H)-one.[3]1. Confirm Peak Identity: Use LC-MS to determine the mass of the new peak. The expected [M+H]⁺ for the degradant is approximately 181.0 g/mol (for C₈H₅ClN₂O), compared to ~195.0 g/mol for the parent compound (C₉H₇ClN₂O). 2. Spike with Standard: If a reference standard of the degradation product is available, spike the sample to confirm co-elution.
Poor Reproducibility: Experimental results involving the compound in acidic media are inconsistent between runs or on different days.Inconsistent exposure to stress conditions (acid concentration, temperature, time) is leading to variable levels of degradation.1. Standardize Protocols: Strictly control the pH, temperature, and incubation times for all samples and standards. 2. Use Buffers: If appropriate for your experiment, use a well-defined buffer system to maintain a constant pH. 3. Prepare Fresh: Always use freshly prepared stock solutions to avoid analyzing partially degraded material.

Part 3: Methodologies and Data Interpretation

This section provides detailed protocols and visual workflows for assessing the stability of your compound.

Protocol 1: Forced Degradation Study (Acid Stress Testing)

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[10][11]

Objective: To intentionally degrade 5-Chloro-2-methoxy-1,6-naphthyridine under controlled acidic conditions to generate and identify its primary degradation product.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Stress Condition Setup:

    • Transfer 1 mL of the stock solution into a clean vial.

    • Add 1 mL of 0.1 N HCl. This creates a 50% organic/aqueous solution with a final acid concentration of 0.05 N.

    • Prepare a control sample by adding 1 mL of purified water instead of HCl.

  • Incubation: Heat the stress and control samples at 60°C. The goal is to achieve 5-20% degradation of the active ingredient.[1][2] Monitor the reaction by taking aliquots at various time points (e.g., 2, 4, 8, and 24 hours).

  • Sample Quenching: After incubation, immediately cool the aliquots to room temperature and neutralize the acid by adding an equimolar amount of 0.1 N NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Protocol 2).

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution add_acid Mix Stock with 0.1 N HCl (1:1 v/v) prep_stock->add_acid Aliquot add_water Prepare Control (Stock + Water) prep_stock->add_water Aliquot incubate Incubate at 60°C (Monitor at T=0, 2, 4, 8h) add_acid->incubate Stress Sample add_water->incubate Control Sample neutralize Neutralize with 0.1 N NaOH incubate->neutralize Quench Reaction analyze Analyze via Stability-Indicating HPLC neutralize->analyze Hydrolysis_Mechanism cluster_exp start_mol Start: 5-Chloro-2-methoxy- 1,6-naphthyridine protonated_intermediate Step 1: Protonated Intermediate start_mol->protonated_intermediate + H₃O⁺ - H₂O exp1 Ether oxygen is protonated by acid. dummy1 protonated_intermediate->dummy1 + H₂O exp2 Water attacks the electrophilic methyl carbon. transition_state Step 2: Nucleophilic Attack (Water) product_intermediate Intermediate transition_state->product_intermediate - H⁺ exp3 Methanol is eliminated, forming the hydroxy tautomer. dummy2 product_intermediate->dummy2 - CH₃OH final_product Final Product: 5-Chloro-1,6- naphthyridin-2(1H)-one exp4 Tautomerization to the more stable keto form.

Caption: Proposed pathway for acid hydrolysis.

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the methoxy group's oxygen atom by a hydronium ion (H₃O⁺) from the acidic medium. [4]This step is a rapid equilibrium.

  • Nucleophilic Attack: The protonated ether is now activated, making the methyl carbon electrophilic. A water molecule acts as a nucleophile and attacks this carbon.

  • Elimination of Methanol: The intermediate collapses, eliminating a molecule of methanol (a neutral, stable leaving group). This results in the formation of 5-Chloro-2-hydroxy-1,6-naphthyridine and regenerates the acid catalyst (H₃O⁺).

  • Keto-Enol Tautomerization: The resulting 2-hydroxy-naphthyridine (the "enol" form) rapidly tautomerizes to the more thermodynamically stable 5-Chloro-1,6-naphthyridin-2(1H)-one (the "keto" form).

By understanding this pathway, researchers can make informed decisions, such as working at low temperatures to disfavor the kinetics of the nucleophilic attack or by using aprotic solvents where possible to limit the availability of water as a nucleophile.

References

  • International Journal in Management and Social Science. (2021). Analytical Methods for the Degradation of Phytoconstituents.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • (2017). Degradation Pathway. ResearchGate.
  • (n.d.). Asian Journal of Research in Chemistry.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • BenchChem. (2025). Stability issues of 4-Methoxy-1,5-naphthyridine under acidic conditions.
  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI.
  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • BenchChem. (2025). Common degradation pathways for CI 972 anhydrous and how to avoid them.
  • (n.d.). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC.

Sources

Optimization

troubleshooting cross-coupling reactions with 1,6-naphthyridines

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with 1,6-naphthyridine functionalization. Status: Operational | Tier: Level 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with 1,6-naphthyridine functionalization.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the advanced troubleshooting hub for 1,6-naphthyridine chemistry. This scaffold is notoriously difficult due to its "dual-personality" electronics—combining the deactivation of pyridine with the coordination ability of isoquinoline.

This guide moves beyond generic advice, addressing the specific failure modes of this bicyclic system.

⚠️ Module 1: The "Catalyst Death Loop" (Mechanism of Failure)

Symptom: Reaction stalls at <10% conversion. Solution remains clear (no Pd black), or turns inactive yellow immediately.

Diagnosis: The 1,6-naphthyridine scaffold contains two competent binding sites: N1 (quinoline-like) and N6 (isoquinoline-like). The N6 nitrogen is particularly problematic; it is more basic and sterically accessible than N1, acting as a competitive ligand that displaces your phosphine from the Palladium center.

The Deactivation Pathway:

CatalystDeath Pd_Active Active Species [L-Pd(0)] OxAdd Oxidative Addition (Productive Cycle) Pd_Active->OxAdd k(react) Poison N-Coordination (Catalyst Poisoning) Pd_Active->Poison k(poison) >> k(react) Substrate 1,6-Naphthyridine (Substrate) Substrate->Poison Resting Off-Cycle Species [Pd(Substrate)2L] or [Pd(Substrate)4] Poison->Resting Irreversible at T < 80°C

Corrective Action:

  • Switch to Pre-catalysts: Stop using Pd(OAc)₂ or Pd₂dba₃. These require an induction period where the heterocycle can intercept the metal. Use Pd(0)-precatalysts like XPhos Pd G4 or BrettPhos Pd G4 that release the active species inside the catalytic cycle.

  • Ligand Overkill: Use bulky biaryl phosphines (Buchwald ligands) that physically block the N-coordination site on the metal.

    • Suzuki:[1] XPhos, SPhos, RuPhos.

    • Buchwald:[2] BrettPhos, tBuBrettPhos.

📊 Module 2: Regioselectivity & Reactivity Matrix

Symptom: "I have chlorines at C2 and C5. Which one reacts first?"

Technical Insight: The 1,6-naphthyridine ring is electronically biased.

  • C2 (Alpha to N1): Most electron-deficient. Reacts fastest in SNAr and usually first in Pd-catalyzed couplings (oxidative addition is facile due to low electron density).

  • C5 (Alpha to N6): Reactive, but generally slower than C2.

  • C8 (Beta to N1): Shielded and electronically deactivated. Hardest to couple.

PositionElectronic CharacterReactivity (Suzuki/Buchwald)Recommended Strategy
C2-Cl High ElectrophilicityHigh (Reacts 1st)Standard conditions (Pd-G4/XPhos).
C5-Cl Moderate ElectrophilicityMedium (Reacts 2nd)Requires higher temp (80-100°C).
C8-Cl DeactivatedLow Requires activated ligands (AdBrettPhos) or N-oxide route.
C3/C4 Benzenoid-likeVariable Behaves like standard aryl chlorides.

🛠️ Module 3: Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: C2 or C5 chloronaphthyridines.

The "Self-Validating" System: This protocol uses a weak base (K₃PO₄) and a pre-catalyst. If this fails, the issue is likely substrate decomposition, not the catalyst.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv.

    • Catalyst: XPhos Pd G4 (2–5 mol%). Alternative: Pd(dppf)Cl₂ for simple cases.

    • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv). Avoid carbonate bases if substrate is base-sensitive.

    • Solvent: 1,4-Dioxane or THF (degassed).

  • Procedure:

    • Charge solids into a vial. Cycle vacuum/Argon 3x.

    • Add solvent and aqueous base.

    • Heat to 60°C (for C2) or 90°C (for C5/C8).

    • Checkpoint: Monitor by LCMS at 1 hour. If <50% conv, boost temp to 100°C.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Installing amines at C2, C5, or C8.

The "Anti-Poison" System: We use BrettPhos because its sheer bulk prevents the naphthyridine nitrogens from binding to the Pd.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Amine: 1.2 equiv.[3]

    • Catalyst: BrettPhos Pd G4 (2–5 mol%).

    • Base: Cs₂CO₃ (solid, anhydrous, 2.0 equiv) or NaOtBu (for weak nucleophiles).

    • Solvent: t-Amyl alcohol or Toluene (anhydrous).

  • Procedure:

    • Strictly Anhydrous: Water kills this cycle. Flame-dry glassware.

    • Mix solids. Add solvent.[2][4][5]

    • Heat to 100°C .

    • Troubleshooting: If you see significant protodehalogenation (replacement of Cl with H), switch solvent to 1,4-Dioxane and lower temp to 80°C.

☢️ Module 4: The "Nuclear Option" (N-Oxide Strategy)

Symptom: Direct coupling at C8 or C4 is impossible, or you need to functionalize a C-H bond.

Logic: Since the ring is electron-deficient, oxidative addition at unactivated positions is hard. We can "activate" the ring by oxidizing the nitrogen, making the adjacent carbons susceptible to chlorination (via rearrangement), which then allows for standard coupling.

Workflow:

  • Oxidation: Treat 1,6-naphthyridine with mCPBA (DCM, RT) or H₂O₂/Urea to form the N-oxide (usually at N6 first due to basicity).

  • Chlorination: Treat the N-oxide with POCl₃ (reflux). This rearranges the oxygen to a chlorine at the alpha position (C5 or C7).

    • Note: This converts a C-H bond into a C-Cl bond, creating a handle for Protocol A/B.

  • Coupling: Proceed with Suzuki or Buchwald on the newly installed chloride.

❓ Frequently Asked Questions (FAQ)

Q: My product is forming, but I can't separate it from the Palladium residue. It's stuck.

  • A: 1,6-Naphthyridines chelate Pd. Standard Celite filtration often fails.

    • Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to the reaction mixture at the end and stir at 50°C for 30 mins before filtration. Alternatively, wash the organic layer with 10% aqueous citric acid or sodium diethyldithiocarbamate solution.

Q: Why not use the Minisci reaction instead of cross-coupling?

  • A: You absolutely can. If you need to add an alkyl group (Methyl, Ethyl, Cyclopropyl), Minisci is often superior to Suzuki for this scaffold because 1,6-naphthyridines are excellent radical acceptors.

    • Conditions: Substrate + Alkyl Carboxylic Acid + AgNO₃ (cat) + (NH₄)₂S₂O₈ in TFA/Water/DCM. This will favor C2 and C5/C7 alkylation.

Q: I am seeing extensive protodehalogenation (Ar-Cl -> Ar-H). Why?

  • A: This is common in electron-deficient heterocycles.[6] It usually means the oxidative addition happened, but the transmetallation/amine binding was too slow, and the Pd intermediate grabbed a hydride from the solvent or base.

    • Fix: Switch solvent from alcohols (isopropanol/ethanol) to non-protic solvents (Toluene, DME). Increase the concentration of the coupling partner.

📚 References

  • Catalyst Poisoning Mechanisms:

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes"

    • Source:J. Am. Chem. Soc.[7] (via ResearchGate)

    • URL:[Link]

  • Regioselectivity in Heterocycles:

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"

    • Source:Chemical Science (RSC)

    • URL:[Link]

  • Buchwald-Hartwig Protocols:

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand"

    • Source:J. Am. Chem. Soc.[7] (eScholarship)

    • URL:[Link][3][5]

  • Minisci Reaction Scope:

    • Title: "An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent"

    • Source:J. Org. Chem. (ACS)

    • URL:[Link]

  • 1,6-Naphthyridine Overview:

    • Title: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications"

    • Source:Molecules (MDPI)

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 1,6-Naphthyridine Preparations

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridine derivatives. This guide is structured to provide not just protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridine derivatives. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a wide range of diseases, from cancer to viral infections.[1][2][3] However, its synthesis is often accompanied by challenges in controlling purity. This center addresses the most common issues encountered in the lab, providing expert insights and actionable solutions.

Frequently Asked Questions & Troubleshooting Guide

This section is designed as a direct response to common laboratory challenges.

Question 1: My Friedländer cyclization is giving a very low yield and a complex mixture on the TLC plate. What is the likely cause?

Answer: Low yields in a Friedländer synthesis for naphthyridines typically stem from one of three areas: suboptimal reaction conditions, side reactions of the starting materials, or poor reactivity of the chosen substrates.

  • Causality of the Issue: The Friedländer reaction involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[4][5] The complexity arises because the α-methylene compound can undergo self-condensation (e.g., an aldol reaction) under the same catalytic conditions, competing with the desired cyclization. Furthermore, the reactivity of both components is crucial; electron-withdrawing groups on the amino-pyridine can reduce its nucleophilicity, while sterically hindered ketones can slow the initial condensation step.

  • Troubleshooting Steps:

    • Catalyst Screening: The choice of catalyst is critical. If using a base catalyst like piperidine or KOH, consider switching to an acid catalyst like p-toluenesulfonic acid or even a Lewis acid like CeCl₃·7H₂O, which can favor the desired cyclization over self-condensation under certain conditions.[4][6]

    • Temperature Control: Run the reaction at the lowest temperature that allows for reasonable conversion. Higher temperatures often accelerate the rate of side reactions more than the desired product formation.

    • Order of Addition: Consider adding the catalyst slowly to a pre-mixed solution of the two reactants to maintain a low instantaneous catalyst concentration, which can suppress side reactions.

    • Alternative Synthetic Routes: If troubleshooting fails, consider activating your substrates differently. For instance, converting a 1,6-naphthyridine-5,7-dione intermediate to a highly reactive ditriflate allows for subsequent functionalization under milder, more controlled conditions.[3]

Question 2: I've isolated my product, but NMR analysis suggests I have a mixture of isomers. How can I confirm this and purify the desired 1,6-naphthyridine?

Answer: Isomer formation is a significant challenge in naphthyridine chemistry due to the six possible arrangements of the two nitrogen atoms in the fused ring system.[7][8] Ring closure can sometimes occur at an alternative position, especially if the starting materials are not appropriately pre-functionalized.

  • Identification Strategy:

    • High-Resolution Mass Spectrometry (HRMS): This will confirm that the components of the mixture are indeed isomers (i.e., they have the same molecular formula).[]

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for distinguishing isomers. The chemical shifts and, more importantly, the coupling constants of the protons on the pyridine rings are unique to each isomer's electronic environment. Compare your spectra to well-documented literature values for 1,6-naphthyridine and its other isomers. 2D NMR techniques like COSY and NOESY can help establish through-bond and through-space proton connectivities, respectively, providing definitive structural proof.

    • X-Ray Crystallography: If you can grow a suitable single crystal from the mixture or a purified sample, this provides unambiguous structural confirmation.[10]

  • Purification Strategy:

    • Column Chromatography: Isomers often have slightly different polarities. Meticulous column chromatography on silica gel, potentially using a very shallow solvent gradient, can effectively separate them.

    • Preparative HPLC: For isomers that are very difficult to separate by conventional chromatography, preparative HPLC offers much higher resolution.[11]

    • Recrystallization: Fractional crystallization can sometimes be used. By carefully selecting a solvent system where one isomer is significantly less soluble than the others, you can selectively crystallize it out of the solution.

Question 3: My Skraup synthesis resulted in a dark, intractable tar. Is the product salvageable?

Answer: The Skraup reaction and its variants (like the Skraup-Doebner-von Miller synthesis) are notorious for their harsh conditions, employing strong acids and oxidizing agents at high temperatures.[6][7][12] This often leads to polymerization and the formation of tarry byproducts, especially if the reaction is not carefully controlled.

  • Salvage and Purification Protocol:

    • Initial Workup: First, neutralize the acidic reaction mixture carefully by pouring it over ice and then slowly adding a base (e.g., concentrated NaOH or NH₄OH) until the pH is basic. This will precipitate the crude product and other basic components.

    • Solvent Trituration: Filter the crude solid. The tarry impurities are often soluble in non-polar solvents like hexane or diethyl ether, while the desired naphthyridine product may be less soluble. Wash the crude solid extensively with such a solvent to remove a significant portion of the tar.

    • Activated Carbon Treatment: Dissolve the remaining solid in a suitable polar solvent (like ethanol or ethyl acetate). Add a small amount of activated carbon, heat to a gentle boil for a few minutes, and then perform a hot filtration through a pad of celite. This is highly effective at removing colored polymeric impurities.

    • Chromatography: The decolorized filtrate can then be concentrated and purified by column chromatography on silica gel.[11]

Data Presentation: Common Impurities and Their Origins

The table below summarizes common impurities encountered during 1,6-naphthyridine synthesis, their likely sources, and recommended analytical methods for their detection.

Impurity TypeLikely Synthetic OriginRecommended Analytical Method(s)Mitigation Strategy
Positional Isomers Friedländer, Skraup, or other cyclization reactions where regioselectivity is not perfectly controlled.¹H & ¹³C NMR, LC-MS, X-Ray CrystallographyUse starting materials with blocking groups or directing groups to favor the desired cyclization pathway.
Unreacted Starting Materials All synthesis types.TLC, LC-MS, ¹H NMROptimize reaction stoichiometry, increase reaction time or temperature cautiously, or use a more efficient catalyst.
Incomplete Cyclization Intermediates Friedländer, Doebner-Miller.LC-MS, ¹H NMRIncrease reaction time or temperature; screen for a more effective cyclization catalyst (e.g., stronger acid or base).
Aldol Self-Condensation Products Friedländer synthesis using ketone starting materials.LC-MS, ¹H NMRLower reaction temperature; use a milder catalyst; add the catalyst slowly to the reaction mixture.
Over-Oxidized/Sulfonated Products Skraup synthesis.LC-MS, Elemental AnalysisUse a milder oxidizing agent than nitrobenzene; control reaction temperature carefully to avoid runaway conditions.[7]
Residual Catalyst Palladium-catalyzed cross-coupling reactions.ICP-MSPurify the final product by chromatography and/or recrystallization; consider treatment with a metal scavenger.

Experimental Protocols & Workflows

Workflow for Impurity Identification and Remediation

This diagram outlines a systematic approach to handling a crude reaction product.

G cluster_start Analysis cluster_decision Identification & Decision cluster_purification Purification cluster_end Validation start Crude Product analysis TLC & LC-MS Analysis start->analysis identify Identify Impurities: - Starting Materials - Isomers - Side-Products analysis->identify decision Select Purification Method identify->decision col_chrom Column Chromatography decision->col_chrom Different Polarity recryst Recrystallization decision->recryst Crystalline Solid prep_hplc Preparative HPLC decision->prep_hplc Difficult Separation purity_check Purity Check (NMR, HPLC) col_chrom->purity_check recryst->purity_check prep_hplc->purity_check end_node Pure 1,6-Naphthyridine purity_check->end_node

Caption: Workflow for systematic impurity analysis and purification.

Visualizing a Common Side Reaction: Friedländer Synthesis

This diagram illustrates the desired reaction pathway versus a common aldol self-condensation side reaction.

G cluster_main Desired Pathway cluster_side Side Reaction AminoKetone o-Aminoaryl Ketone Intermediate1 Condensation Intermediate AminoKetone->Intermediate1 Base or Acid Catalyst Methylene Active Methylene Compound (Ketone B) Methylene->Intermediate1 Base or Acid Catalyst AldolProduct Aldol Self-Condensation Product (from Ketone B) Methylene->AldolProduct Base or Acid Catalyst Product 1,6-Naphthyridine Product Intermediate1->Product Cyclization

Caption: Competing reactions in the Friedländer synthesis.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a standard method for purifying crude reaction mixtures.[4][11]

  • Prepare the Column: Select a glass column of appropriate size. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Pack the column using the "slurry method" by mixing silica gel with your starting eluent (e.g., 5% ethyl acetate in hexane) and pouring it into the column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent completely. This "dry loading" method results in better separation. Carefully add the dried silica-adsorbed product to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Analytical Characterization by LC-MS

This protocol is for rapidly assessing the purity and identifying the components of a sample.

  • Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Create a dilute sample for injection by taking an aliquot of the stock solution and diluting it further to a final concentration of ~10-50 µg/mL.

  • Analysis: Inject the sample into the LC-MS system. A standard method often involves a C18 reverse-phase column with a water/acetonitrile (both often containing 0.1% formic acid) gradient.

  • Data Interpretation: Analyze the resulting chromatogram to determine the number of components and their relative abundance. Examine the mass spectrum for each peak to obtain the molecular weight, which is crucial for identifying starting materials, the desired product, and potential impurities.[]

References

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. [Link]

  • (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Prasad, V. K., Ramana, P. V., & Curie, J. R. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry. [Link]

  • (2021, January 18). 1,6-Naphthyridine. American Chemical Society. [Link]

  • (2023). Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Devadoss, T., et al. Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Isomeric forms of naphthyridines. ResearchGate. [Link]

  • (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • 1,6‐Naphthyridine‐based natural products. ResearchGate. [Link]

  • (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]

  • (2025). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. ResearchGate. [Link]

  • (2025). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]

  • (2025). Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity. ResearchGate. [Link]

  • (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]

  • The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • (2025). ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. ResearchGate. [Link]

  • (2022). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry. [Link]

  • (2011). An expeditious and efficient synthesis of highly functionalized[1][13]-naphthyridines under catalyst-free conditions in aqueous medium. PubMed. [Link]

  • (2023). Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. PMC. [Link]

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • (2024). Impurity Profiling in different analytical techniques. IJNRD.org. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1,6-Naphthyridine-Based CDK5 Inhibitors vs. Standard Therapeutics

This guide provides a technical comparison of the 1,6-Naphthyridine scaffold (specifically the 5-chloro-2-methoxy derivative) as a precursor for next-generation CDK5 inhibitors, contrasting it with established standards...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the 1,6-Naphthyridine scaffold (specifically the 5-chloro-2-methoxy derivative) as a precursor for next-generation CDK5 inhibitors, contrasting it with established standards like Roscovitine and Dinaciclib.

Executive Summary

5-Chloro-2-methoxy-1,6-naphthyridine is not a final drug product but a critical pharmacophore scaffold (intermediate) used to synthesize high-potency, isoform-selective CDK5 inhibitors. While first-generation inhibitors (e.g., Roscovitine) suffer from "pan-CDK" off-target toxicity (affecting CDK1/2 and cell cycle), 1,6-naphthyridine derivatives represent a third-generation class designed to decouple CDK5 inhibition from cell cycle arrest. This allows for safer chronic dosing in non-oncological indications such as Polycystic Kidney Disease (ADPKD) and Neurodegeneration .

Chemical Profile & Mechanism
The Scaffold: 5-Chloro-2-methoxy-1,6-naphthyridine

This molecule serves as the "chassis" for Structure-Activity Relationship (SAR) optimization.

  • C5-Chlorine Position: Acts as the electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ). This is where the "specificity head" (often a substituted aniline or heterocycle) is attached to engage the ATP-binding hinge region of CDK5.
    
  • C2-Methoxy Group: Functions as a hydrogen bond acceptor and modulates solubility. In some derivatives, this group is modified to fine-tune the electronic density of the naphthyridine ring, affecting metabolic stability.

Mechanism of Action (MOA)

Unlike Type II inhibitors that bind the inactive kinase conformation, 1,6-naphthyridine derivatives are typically Type I ATP-competitive inhibitors . They occupy the cleft between the N- and C-lobes of CDK5, preventing the transfer of the


-phosphate from ATP to downstream substrates (e.g., Tau, Ndel1).

G Scaffold 5-Chloro-2-methoxy- 1,6-naphthyridine Reaction S_NAr Reaction (Buchwald-Hartwig) Scaffold->Reaction + Specificity Amine Inhibitor Active 1,6-Naphthyridine Inhibitor (e.g., GFB-12811) Reaction->Inhibitor Yields Target CDK5/p25 Complex (ATP Pocket) Inhibitor->Target Binds (IC50 < 10nM) Outcome Inhibition of Tau Hyperphosphorylation Target->Outcome Prevents

Figure 1: Synthesis and MOA Flow. The 5-chloro scaffold is functionalized to create the active inhibitor, which selectively targets the CDK5 ATP pocket.

Comparative Performance Analysis

The following table contrasts the 1,6-naphthyridine class (represented by lead compounds like GFB-12811 derived from this scaffold) against industry standards.

Feature1,6-Naphthyridine Series Roscovitine (Seliciclib) Dinaciclib (SCH 727965)
Primary Role Selective CDK5 Inhibitor (Kidney/Neuro)Pan-CDK Inhibitor (Oncology)Pan-CDK Inhibitor (Oncology)
CDK5 Potency (

)
< 10 nM (High)~200–500 nM (Moderate)~1–3 nM (Very High)
Selectivity Profile High Selectivity vs. CDK1/2Low (Inhibits CDK1/2/7/9)Low (Inhibits CDK1/2/9)
Key Toxicity Minimal (Spars cell cycle)GI Toxicity, MyelosuppressionNeutropenia, Sepsis
Clinical Focus ADPKD, Alzheimer's, CKDSolid Tumors, Cushing'sLeukemia, Solid Tumors
Scaffold Origin 5-Chloro-2-methoxy-1,6-naphthyridine PurinePyrazolo[1,5-a]pyrimidine
Key Insights:
  • The Selectivity Gap: Roscovitine and Dinaciclib are potent but "dirty." They inhibit CDK1 and CDK2, which are essential for the cell cycle.[1] This causes systemic toxicity (neutropenia) that makes them unsuitable for chronic diseases like Alzheimer's or Polycystic Kidney Disease. The 1,6-naphthyridine scaffold allows for structural modifications that exploit subtle differences in the CDK5 active site, drastically reducing affinity for CDK1/2.

  • Potency: Derivatives of 5-chloro-2-methoxy-1,6-naphthyridine achieve single-digit nanomolar potency (<10 nM), outperforming Roscovitine by 20-fold and matching the potency of Dinaciclib without the associated toxicity.

Experimental Protocols for Validation

As a Senior Scientist, you must validate these claims using self-verifying protocols.

Protocol A: CDK5/p25 Kinase Activity Assay (ADP-Glo)

Objective: Determine the


 of the naphthyridine derivative compared to Roscovitine.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Mix: Dilute recombinant CDK5/p25 complex to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare Histone H1 peptide (50 µM) and Ultra-Pure ATP (10 µM).

  • Inhibitor Titration:

    • Dissolve 5-Chloro-2-methoxy-1,6-naphthyridine derivative in DMSO.

    • Perform 1:3 serial dilutions (10 µM down to 0.1 nM).

  • Reaction:

    • Add 5 µL Inhibitor + 5 µL Enzyme Mix to a 384-well white plate. Incubate 15 min at RT (allows thermodynamic equilibrium).

    • Add 5 µL Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

    • Validation Criteria: Z' factor must be > 0.5. Roscovitine control should yield

      
       nM.
      
Protocol B: Selectivity Screening (Western Blot)

Objective: Confirm the compound inhibits CDK5 substrates (Rb, Tau) without affecting CDK1 substrates (H3) in cells.

  • Cell Culture: Treat SH-SY5Y (neuroblastoma) cells with vehicle, Naphthyridine derivative (100 nM), and Dinaciclib (10 nM) for 6 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (crucial to preserve phosphorylation states).

  • Blotting Targets:

    • Anti-p-CDK5 Substrate (RB Ser780): Marker for CDK5 activity.

    • Anti-p-Histone H3 (Ser10): Marker for CDK1 activity (Mitosis).

    • GAPDH: Loading control.

  • Interpretation:

    • Ideal Result: Naphthyridine reduces p-RB signal (CDK5 inhibition) but maintains p-H3 signal (spares CDK1).

    • Failure Mode: Dinaciclib will abolish both signals, indicating lack of selectivity.

Pathway Visualization

The following diagram illustrates the downstream effects of selective CDK5 inhibition using the naphthyridine scaffold in a neurodegenerative context.

CDK5_Pathway Stress Cellular Stress (Ischemia/Amyloid) p35 p35 Cleavage to p25 Stress->p35 CDK5 Hyperactive CDK5/p25 p35->CDK5 Activates Tau Tau Hyperphosphorylation (Tangles) CDK5->Tau Ndel1 Ndel1 Phos. (Transport Defect) CDK5->Ndel1 Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->CDK5 Inhibits (Selective) Apoptosis Neuronal Apoptosis Tau->Apoptosis Ndel1->Apoptosis

Figure 2: Therapeutic Intervention. The inhibitor blocks the pathological CDK5/p25 axis triggered by stress, preventing downstream neurotoxicity.

References
  • Goldfinch Bio Inc. (2021).[2] Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. WO 2021/067569 A1.[2] Link

  • Cicenas, J. et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. Link

  • Parry, D. et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics. Link

  • Malojcic, G. et al. (2020).[2] Discovery of Highly Selective Inhibitors of CDK5. Journal of Medicinal Chemistry. Link

Sources

Comparative

Validation of 5-Chloro-2-methoxy-1,6-naphthyridine as a Privileged Scaffold for Kinase Discovery

Executive Summary 5-Chloro-2-methoxy-1,6-naphthyridine is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry, serving as the structural linchpin for next-generation Type I and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxy-1,6-naphthyridine is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry, serving as the structural linchpin for next-generation Type I and Type II kinase inhibitors . Unlike traditional quinoline scaffolds, the 1,6-naphthyridine core offers superior aqueous solubility and a distinct hydrogen-bond acceptor profile (N6), making it critical for targeting the ATP-binding pockets of FGFR4 , c-Met , and PI3K/mTOR .

This guide outlines the validation of this scaffold's biological potential. Note that the molecule itself is a precursor ; its "biological activity" is latent. Validation requires a two-step process: chemical functionalization (typically at the C5 position) followed by targeted biological profiling .

Comparative Analysis: Scaffold Performance

To validate the utility of 5-Chloro-2-methoxy-1,6-naphthyridine, we compare it against industry-standard alternatives used in kinase drug discovery.

Table 1: Scaffold Comparison Matrix
Feature5-Chloro-2-methoxy-1,6-naphthyridine 4,7-Dichloroquinoline 2,6-Dichloro-1,5-naphthyridine
Primary Utility FGFR4, c-Met, PI3K/mTOR InhibitorsAntimalarials, Type I Kinase InhibitorsAntibacterials, specific Kinase subsets
Solubility (logS) High (Pyridine-like N-content reduces lipophilicity)Low (Benzene ring increases lipophilicity)Moderate
Vector Accessibility Dual-Vector: C5 (SNAr reactive) & C2 (Methoxy hydrolysis to Pyridone)Single dominant vector (C4)Symmetric vectors (harder to mono-functionalize)
H-Bond Capacity Acceptor (N6) critical for "Hinge Binding" in kinasesLimited (N1 only)Acceptor (N1, N5) but geometry differs
Metabolic Stability Moderate: N-oxidation risk, but tunable via C2-modificationHigh (Stable benzene ring)Moderate
IP Space Emerging: Less crowded than quinolinesSaturatedCrowded
Key Differentiator: The "Masked" Pharmacophore

The 2-methoxy group on this scaffold is unique. It acts as a "masked" carbonyl. Under acidic conditions or metabolic processing, it can hydrolyze to a 1,6-naphthyridin-2(1H)-one (lactam). This lactam motif is the exact pharmacophore required to bind the hinge region of FGFR4 (Fibroblast Growth Factor Receptor 4) with high selectivity, avoiding off-target toxicity associated with FGFR1/2/3 inhibition [1].

Experimental Validation Framework

Validation of this compound involves transforming the scaffold into a bioactive library and screening against its primary targets.

Diagram 1: The Validation Logic Flow

This diagram illustrates the causality: how the inactive scaffold is converted into a potent inhibitor and how that activity is verified.

ValidationFlow Scaffold 5-Chloro-2-methoxy- 1,6-naphthyridine (Precursor) Step1 Step 1: C5-Amination (Buchwald/SNAr) + Amine Tail Scaffold->Step1 Functionalization Intermediate Active Kinase Inhibitor Candidate Step1->Intermediate Yields Step2 Step 2: Biological Profiling (Enzymatic & Cellular) Intermediate->Step2 Input for FGFR4 Target A: FGFR4 IC50 (Hepatocellular Carcinoma) Step2->FGFR4 Primary Hit cMet Target B: c-Met IC50 (Gastric Cancer) Step2->cMet Secondary Hit

Caption: Logical workflow converting the 1,6-naphthyridine scaffold into bioactive candidates for FGFR4 and c-Met validation.

Detailed Protocol: FGFR4 Kinase Inhibition Assay

The gold standard for validating biological activity derived from this scaffold is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay targeting FGFR4. This assay measures the compound's ability to prevent phosphorylation of a substrate, proving it successfully binds the ATP pocket.

Materials Required
  • Enzyme: Recombinant Human FGFR4 (Kinase Domain).

  • Substrate: Biotin-labeled Poly-GT (Glutamic Acid-Tyrosine) or specific peptide.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor).

  • Acceptor: Streptavidin-APC (Allophycocyanin).

  • ATP: Ultra-pure (Km concentration).

  • Test Compound: Derivative of 5-Chloro-2-methoxy-1,6-naphthyridine.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the 5-chloro-2-methoxy-1,6-naphthyridine derivative in 100% DMSO to 10 mM.

    • Perform a 10-point serial dilution (1:3) in assay buffer to generate a dose-response curve (range: 10 µM to 0.5 nM).

  • Enzyme Reaction Assembly:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

    • Dispense 2.5 µL of Test Compound into a 384-well low-volume white plate.

    • Add 5 µL of FGFR4 Enzyme (0.5 nM final conc). Incubate for 15 minutes at RT to allow inhibitor binding (Pre-incubation is critical for Type II inhibitors).

    • Initiate reaction by adding 2.5 µL of Substrate/ATP Mix (Final: 50 µM ATP, 200 nM Biotin-Peptide).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (25°C).

  • Detection (TR-FRET):

    • Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA stops the kinase reaction.

    • Incubate for 60 minutes (light protected).

  • Data Acquisition:

    • Read on a multi-mode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (APC - FRET signal).

    • Emission 2: 615 nm (Europium - Reference).

    • Calculation: HTRF Ratio = (Signal 665nm / Signal 615nm) × 10,000.

  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for a valid assay run.

    • Reference Control: Compare IC50 against BLU-9931 (Standard FGFR4 inhibitor). A valid 1,6-naphthyridine derivative should show IC50 < 100 nM.

Diagram 2: TR-FRET Assay Mechanism

This diagram visualizes the molecular interactions occurring in the well during validation.

TRFRET_Mechanism cluster_Inhibition Inhibition Scenario (High Activity) cluster_Detection Signal Readout Inhibitor 1,6-Naphthyridine Derivative Enzyme FGFR4 Kinase Inhibitor->Enzyme Binds Active Site ATP ATP Substrate Biotin-Peptide ATP->Substrate No Phosphorylation Enzyme->ATP Blocks Binding SA_APC Streptavidin-APC (Acceptor) Substrate->SA_APC Biotin binds SA EuAb Eu-Antibody (Donor) EuAb->Substrate Binds Phospho-Tyr (If Reaction Occurred) EuAb->SA_APC FRET Signal (Low Signal = High Inhibition)

Caption: Mechanism of the TR-FRET assay. Successful validation (Inhibition) results in LOW FRET signal.

Safety & Handling (Pre-Validation)

Before biological testing, the purity and safety of the 5-Chloro-2-methoxy-1,6-naphthyridine intermediate must be established.

  • Toxicity: This compound is an alkylating agent precursor. It causes skin and eye irritation (H315, H319) [2].[1]

  • Purity Requirement: For biological assays, the derivative must be >95% pure (HPLC) to avoid false positives from metal catalysts (Pd/Cu) used in the coupling reaction.

References

  • Vertex Pharmaceuticals. "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." Journal of Medicinal Chemistry, 2022.[2]

  • Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-methoxy-1,6-naphthyridine." Fisher Sci SDS, 2025.

  • MDPI. "Biological Activity of Naturally Derived Naphthyridines." Molecules, 2021.[3]

  • Royal Society of Chemistry. "Parallels between the chloro and methoxy groups for potency optimization." RSC Advances, 2023.

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 1,6-Naphthyridine Analogs

Executive Summary: The 1,6-Naphthyridine Advantage In the high-stakes arena of drug discovery, the 1,6-naphthyridine scaffold has emerged as a superior alternative to the classical quinoline and isoquinoline frameworks....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,6-Naphthyridine Advantage

In the high-stakes arena of drug discovery, the 1,6-naphthyridine scaffold has emerged as a superior alternative to the classical quinoline and isoquinoline frameworks. While quinolines have historically dominated kinase and infectious disease targeting, their lipophilicity often leads to poor metabolic stability and solubility issues.

The 1,6-naphthyridine core (diaza-naphthalene) introduces a second nitrogen atom into the aromatic system.[1] This subtle electronic modification lowers logP, increases water solubility, and provides an additional hydrogen bond acceptor (N6) without significantly altering the steric footprint. This guide dissects the SAR of this scaffold, providing actionable insights for optimizing potency and selectivity in kinase (c-Met, AXL, mTOR) and viral (HIV Integrase) targets.

Comparative Analysis: 1,6-Naphthyridine vs. Alternatives

Case Study A: c-MET/AXL Kinase Inhibition

Context: Resistance to c-MET inhibitors often arises from compensatory signaling or poor physicochemical properties of the drug candidate.[1] Comparison: 1,6-Naphthyridine-based inhibitors (e.g., Compound 20j) versus the Quinoline standard (Cabozantinib).

FeatureQuinoline (Cabozantinib)1,6-Naphthyridine (Analog 20j)Advantage
Core Structure 1-Nitrogen (Benzopyridine)1,6-Dinitrogen (Pyridopyridine)Solubility : The extra N reduces lipophilicity, improving oral bioavailability.[1]
c-MET Potency (IC₅₀) ~1.3 nM0.5 - 2.0 nMComparable : Potency is maintained despite polarity shift.[1]
In Vivo Efficacy (TGI) 97% (U-87 MG Xenograft)131% (Regression) Superior : Better tissue distribution and metabolic stability lead to higher efficacy.[1]
Selectivity Moderate (Multi-kinase)High (Tunable via C7/C5)Precision : The 1,6-core allows distinct vectors for "Type II" binding modes.[1]
Case Study B: HIV Integrase Inhibitors

Context: Strand transfer inhibitors (INSTIs) require a planar system to chelate magnesium ions in the active site.[1] Comparison: 1,6-Naphthyridine (L-870,810) vs. 1,8-Naphthyridine.[1]

  • 1,6-Naphthyridine (L-870,810): The 8-hydroxy-1,6-naphthyridine-7-carboxamide motif provides an optimal planar geometry for two-metal chelation (

    
    ).[1] The N6 nitrogen is critical for positioning the carboxamide via an intramolecular hydrogen bond, locking the bioactive conformation.[1]
    
  • Alternative Scaffolds: Removing the N6 (quinoline) or moving it (1,5-naphthyridine) disrupts this intramolecular lock, significantly raising IC₅₀ values from <10 nM to >100 nM.

Detailed SAR Analysis

The biological activity of 1,6-naphthyridines is highly vector-dependent.[1] Below is a breakdown of the critical positions.

The SAR Logic Map[1]
  • Position N1 & C2 (The Hinge Binder): In kinase inhibitors, the lactam (2-oxo) or amino substituents here interact with the ATP-binding hinge region.[1] Alkyl substituents on N1 control hydrophobic pocket occupancy.[1]

  • Position C3 (The Linker): Substituents here (often benzyl or aryl groups) extend into the solvent-exposed region or the hydrophobic back pocket (Type II inhibitors).[1]

  • Position C5 (The Electronic Tuner): Electron-donating groups (amino, methoxy) here modulate the basicity of the ring nitrogens.[1] In HIV inhibitors, substitution here affects cytotoxicity.[1]

  • Position N6 (The Solubilizer): Acts as a critical H-bond acceptor.[1] Unlike C-H in quinolines, N6 does not cause steric clash but dramatically improves aqueous solubility.[1]

  • Position C8 (The Chelator/Interaction Site): In HIV INSTIs, an -OH group here is mandatory for metal chelation.[1] In kinase inhibitors, this position is often unsubstituted or small to avoid steric clashes with the gatekeeper residue.[1]

SAR_Map Core 1,6-Naphthyridine Core N1 N1 / C2 Region (Hinge Binding) Core->N1 Kinase Hinge Interaction C3 C3 Position (Selectivity Gate) Core->C3 Hydrophobic Pocket Access C5 C5 Position (Potency & Cytotoxicity) Core->C5 Electronic Tuning C8 C8 Position (Metal Chelation/Gatekeeper) Core->C8 Mg2+ Binding (HIV) N6 N6 Nitrogen (Solubility & H-Bond) Core->N6 LogP Reduction Lactam/Urea motifs\nCritical for ATP competition Lactam/Urea motifs Critical for ATP competition N1->Lactam/Urea motifs\nCritical for ATP competition Benzyl groups increase\nc-Met/AXL affinity Benzyl groups increase c-Met/AXL affinity C3->Benzyl groups increase\nc-Met/AXL affinity Amino groups increase\ncytotoxicity (Avoid for antiviral) Amino groups increase cytotoxicity (Avoid for antiviral) C5->Amino groups increase\ncytotoxicity (Avoid for antiviral) 8-OH essential for\nHIV Integrase activity 8-OH essential for HIV Integrase activity C8->8-OH essential for\nHIV Integrase activity

Figure 1: Functional mapping of the 1,6-naphthyridine scaffold.[1] Red nodes indicate critical binding interactions; Blue/Green nodes indicate physicochemical modulation.[1]

Experimental Protocols

Synthesis: The Ditriflate Diversification Route

For SAR exploration, the ditriflate method is superior to the classic Friedländer synthesis because it allows late-stage divergence at both C5 and C7 positions.[1]

Objective: Synthesize 1,6-naphthyridine-5,7-ditriflates for rapid coupling.

Protocol:

  • Cyclization:

    • Reagents: 2-Chloronicotinic ester + Acetonitrile anion equivalent.[1]

    • Procedure: React 2-chloronicotinic ester with the nitrile anion (generated via LDA/CH₃CN) at -78°C.

    • Step: Warm to RT to form the 2-cyanoalkyl nicotinic ester.

    • Cyclization: Treat with acid (HCl/AcOH) to induce cyclization/hydrolysis, yielding the 1,6-naphthyridine-5,7-dione intermediate.

  • Activation (Ditriflation):

    • Reagents: Triflic anhydride (

      
      ), Pyridine, DCM.
      
    • Procedure: Suspend the dione (1.0 eq) in dry DCM at 0°C. Add Pyridine (4.0 eq) followed by dropwise addition of

      
       (2.5 eq).
      
    • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (disappearance of polar dione spot).[1]

    • Workup: Quench with cold

      
      . Extract with DCM.[1] Dry over 
      
      
      
      .[1] Critical: Use immediately or store at -20°C under argon; ditriflates are moisture sensitive.[1]
  • Diversification (Pd-Catalyzed Coupling):

    • Selective Coupling: The C7 triflate is generally more reactive than C5 due to electronics.[1] Perform Suzuki-Miyaura coupling at 0°C to selectively functionalize C7, then heat to 60°C for C5 substitution.[1]

Synthesis_Flow Start 2-Chloronicotinic Ester Inter1 Nitrile Anion Addition (-78°C, LDA) Start->Inter1 Dione 1,6-Naphthyridine-5,7-dione (Acid Cyclization) Inter1->Dione Ditriflate 5,7-Ditriflate Intermediate (Tf2O, Pyridine) Dione->Ditriflate ProdA Product A (C7 Substituted) (Suzuki, 0°C) Ditriflate->ProdA Selective C7 ProdB Product B (C5, C7 Disubstituted) (Suzuki/Buchwald, 60°C) ProdA->ProdB Sequential C5

Figure 2: Divergent synthesis workflow using the ditriflate intermediate.[1]

Biological Assay: Kinase Inhibition (FRET)

Objective: Determine IC₅₀ of 1,6-naphthyridine analogs against c-MET or AXL.

Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compound in 100% DMSO. Transfer 50 nL to a 384-well assay plate.

  • Enzyme Mix: Dilute recombinant c-MET or AXL kinase (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Add to the plate. Incubate 15 min.
    
  • Substrate Mix: Add Fluorescein-labeled peptide substrate (1.5 µM) and ATP (at

    
    , typically 10-50 µM).[1]
    
  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add EDTA-containing termination buffer.[1] Read fluorescence intensity (Ex 485 nm / Em 530 nm).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    .[1]
    

References

  • Design, synthesis, and SAR studies of novel and highly active tri-cyclic HIV integrase inhibitors. Source: PubMed [Link]

  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. Source: European Journal of Medicinal Chemistry [Link][1]

  • Repositioning HIV-1 Integrase Inhibitors for Cancer Therapeutics: 1,6-Naphthyridine-7-carboxamide as a Promising Scaffold. Source: Journal of Medicinal Chemistry [Link][1][2][3]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. Source: European Journal of Medicinal Chemistry [Link][1]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry [Link][1]

Sources

Comparative

Comparative Analysis of 1,5- vs 1,6-Naphthyridine Scaffolds in Medicinal Chemistry

Executive Summary The choice between 1,5-naphthyridine and 1,6-naphthyridine scaffolds is rarely arbitrary; it is dictated by specific vector requirements for hydrogen bonding, metabolic stability profiles, and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The choice between 1,5-naphthyridine and 1,6-naphthyridine scaffolds is rarely arbitrary; it is dictated by specific vector requirements for hydrogen bonding, metabolic stability profiles, and synthetic accessibility.

  • 1,5-Naphthyridine acts as a pseudo-symmetric, electron-deficient spacer often utilized to linearize binding modes (e.g., ALK5, PI3K inhibitors). Its lower basicity (pKa ~2.91) reduces hERG liability but can limit solubility.

  • 1,6-Naphthyridine offers an asymmetric electronic profile with a significantly more basic isoquinoline-like nitrogen (pKa ~4.1). It is preferred when targeting specific kinase hinge regions (e.g., c-Met) or viral integrases where off-axis hydrogen bonding is required. However, it presents greater synthetic challenges due to the instability of the 4-aminopyridine precursor in classical Skraup syntheses.

Physicochemical & Electronic Profiling

Electronic Structure and Basicity

The fundamental difference lies in the nitrogen positioning relative to the bridgehead, which dictates the electronic density and basicity of the system.

  • 1,5-Naphthyridine:

    • Symmetry: Possesses

      
       symmetry. The nitrogen atoms are equivalent in the unsubstituted parent, withdrawing electron density symmetrically from the ring system.
      
    • Basicity: The pKa is approximately 2.91 . The lone pairs are directed at a 180° offset relative to the ring centroid, creating a "linear" H-bond acceptor vector profile.

    • Dipole: Zero dipole moment in the parent molecule due to symmetry, which influences crystal packing (mp 73–78 °C) and lipophilicity.

  • 1,6-Naphthyridine:

    • Asymmetry: Contains one "quinoline-like" nitrogen (N1) and one "isoquinoline-like" nitrogen (N6).

    • Basicity: The N6 nitrogen is significantly more basic (pKa ~4.08 for 8-hydroxy derivatives, est. ~3.8–4.2 for parent) than N1. This makes N6 the primary site for protonation and metal coordination.

    • Dipole: Significant dipole moment, leading to different solubility and lower melting points (<40 °C) compared to the 1,5-isomer.

Reactivity Map (DOT Visualization)

The following diagram illustrates the differing reactivity hotspots for medicinal chemistry derivatization.

ReactivityMap cluster_15 1,5-Naphthyridine Core cluster_16 1,6-Naphthyridine Core N15 1,5-Naphthyridine (C2h Symmetric) N_Attack Electrophilic Attack (N1/N5) N15->N_Attack N-Oxidation/Alkylation C_Attack Nucleophilic Attack (C2/C4/C6/C8) N15->C_Attack Chichibabin/SNAr N16 1,6-Naphthyridine (Asymmetric) N6_Basic High Basicity Site (N6 - Isoquinoline-like) N16->N6_Basic Primary Protonation C_Func Key Functionalization (C5/C7) N16->C_Func SNAr (Active via N-oxide)

Figure 1: Comparative reactivity map highlighting the symmetric nature of 1,5-naphthyridine versus the asymmetric, dual-reactivity profile of 1,6-naphthyridine.

Synthetic Accessibility & Functionalization[1]

The "make-ability" of a scaffold often drives its selection in early discovery.

1,5-Naphthyridine: The Classical Route

This scaffold is highly accessible via the Skraup reaction or Friedländer condensation .

  • Precursor: 3-Aminopyridine.[1][2]

  • Mechanism: Condensation with glycerol (Skraup) or ethoxymethylenemalonate (Gould-Jacobs).

  • Advantage: High yields, scalable, well-established regiochemistry.

1,6-Naphthyridine: The Synthetic Challenge

Direct Skraup synthesis from 4-aminopyridine is notoriously difficult due to the low nucleophilicity of the amine and violent reaction conditions, often resulting in poor yields.

  • Modern Solution: The preferred route involves 4-aminopyridine-N-oxide or the use of 1,6-naphthyridine-5,7-ditriflates .

  • Significance: The ability to perform selective SNAr on ditriflate intermediates allows for the rapid generation of 5,7-disubstituted libraries, which is critical for exploring kinase SAR (Structure-Activity Relationships).

SynthesisFlow cluster_15 1,5-Naphthyridine Route cluster_16 1,6-Naphthyridine Route (Modern) start15 3-Aminopyridine step15 Gould-Jacobs Reaction (EMME, 250°C) start15->step15 prod15 1,5-Naphthyridine-4-ol step15->prod15 start16 4-Aminopyridine-N-oxide step16 Cyclization & Activation (to Ditriflate) start16->step16 prod16 5,7-Disubstituted-1,6-Naphthyridine step16->prod16

Figure 2: Contrast between the direct thermal cyclization for 1,5-isomers and the activation-required pathway for 1,6-isomers.[1][3]

Medicinal Chemistry Utility

1,5-Naphthyridine: Linear Kinase Inhibition

This scaffold is frequently used as a bioisostere for quinoline or quinazoline to improve metabolic stability or alter solubility while maintaining a flat, planar architecture.

  • Key Target: ALK5 (TGF-β type I receptor) .[1][4]

  • Mechanism: The N1/N5 nitrogens provide specific acceptor points that align with the hinge region of ALK5. The 1,5-geometry allows substituents at C2 and C6 to extend into the solvent front or hydrophobic back-pocket without steric clash.

  • Example: 1,5-naphthyridine-based ALK5 inhibitors (e.g., Compound 19 in literature) show high selectivity over p38 MAP kinase.[4]

1,6-Naphthyridine: Asymmetric Recognition

The 1,6-scaffold is "privileged" for targets requiring a bent or specific angle of hydrogen bond acceptance.

  • Key Target: c-Met Kinase and HIV Integrase .

  • Mechanism: In c-Met inhibitors (e.g., 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones), the 1,6-core positions the N6 nitrogen to interact with specific water networks or hinge residues that a symmetric 1,5-core cannot reach.

  • Metabolic Note: The electron-deficient nature of the ring (two nitrogens) generally reduces oxidative metabolism compared to quinoline, but the N6 position is susceptible to N-oxide formation.

Experimental Protocols

Protocol A: Synthesis of 1,5-Naphthyridine Core (Gould-Jacobs)

Validated for large-scale preparation of the 4-hydroxy intermediate.

  • Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) without solvent. Heat to 110°C for 2 hours.

    • Checkpoint: Evolution of ethanol gas indicates reaction progress. Solidification of the melt confirms formation of the enamine intermediate.

  • Cyclization: Add the crude solid portion-wise to boiling diphenyl ether (250°C). Maintain reflux for 30 minutes.

    • Critical Step: Temperature must be >240°C to overcome the activation energy for cyclization.

  • Work-up: Cool to room temperature. Dilute with hexane to precipitate the product. Filter and wash with ethanol to remove diphenyl ether.

  • Yield: Expect 60–75% of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Protocol B: Functionalization of 1,6-Naphthyridine via Ditriflate

Modern method for rapid SAR exploration (Ref: J. Org. Chem. 2024).[3][5]

  • Activation: Dissolve 1,6-naphthyridine-5,7-diol in DCM/Pyridine. Add Tf2O (2.5 eq) at 0°C. Stir for 2 hours. Isolate the 5,7-ditriflate.

  • Regioselective SNAr (C7): Treat the ditriflate (1.0 eq) with a secondary amine (1.0 eq) and DIPEA in THF at 0°C.

    • Selectivity: Nucleophilic attack occurs preferentially at C7 (less sterically hindered and electronically favored) over C5.

  • Coupling (C5): Subject the mono-substituted product to Suzuki coupling (Boronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C) to install the second substituent at C5 .

Data Summary Table

Feature1,5-Naphthyridine1,6-Naphthyridine
Symmetry

(Symmetric)

(Asymmetric)
pKa (Parent) ~2.91 (Low basicity)~3.8–4.1 (N6 is basic)
Melting Point 73–78 °C< 40 °C (Low melting solid)
Synthetic Difficulty Low (Standard Skraup)High (Requires N-oxide/Ditriflate)
Primary Reactivity Electrophilic attack at N; Nucleophilic at C2/C4/C6/C8Nucleophilic attack at C5/C7; N6 protonation
Key Drug Class ALK5 Inhibitors, P2X3 Antagonistsc-Met Inhibitors, HIV Integrase Inhibitors
Metabolic Liability N-oxidation (moderate)N-oxidation (high at N6)

References

  • Litvinov, V. P. (2004).[4] Structure, physicochemical properties and general methods of synthesis of naphthyridines. Russian Chemical Reviews.

  • Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience.

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.

  • Tabarrini, O., et al. (2011).[6] Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. ChemMedChem, 6(7), 1249-1257.

  • Deng, X., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562.

  • IUPAC. (2022). Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

Comparative

cross-reactivity profiling of 5-Chloro-2-methoxy-1,6-naphthyridine

Cross-Reactivity & Selectivity Profiling Guide: 5-Chloro-2-methoxy-1,6-naphthyridine Executive Summary: The Scaffold Advantage 5-Chloro-2-methoxy-1,6-naphthyridine is not merely a building block; it is a strategic "scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Reactivity & Selectivity Profiling Guide: 5-Chloro-2-methoxy-1,6-naphthyridine

Executive Summary: The Scaffold Advantage

5-Chloro-2-methoxy-1,6-naphthyridine is not merely a building block; it is a strategic "scaffold hop" utilized in high-precision kinase inhibitor design.[1] In the competitive landscape of drug discovery, this scaffold offers a distinct advantage over the traditional Quinoline and Quinazoline cores.

While Quinolines often suffer from broad-spectrum "promiscuity" (binding multiple kinases due to lipophilic non-specificity), the 1,6-Naphthyridine core introduces an additional nitrogen atom (N6).[1] This modification alters the electron density map, reducing lipophilicity (LogP) and providing a unique hydrogen-bond acceptor vector that can drastically improve selectivity profiles against off-targets like VEGFR-2 and CYP450 isoforms.[1]

This guide profiles the scaffold's performance, focusing on its Chemical Reactivity (for library generation) and Biological Cross-Reactivity (selectivity windows).[1]

Chemical Reactivity Profile: The "Input" Specificity

To control biological cross-reactivity, one must first control chemical regioselectivity. The 5-Chloro-2-methoxy-1,6-naphthyridine scaffold presents two electrophilic sites, but they are electronically distinct.[1]

  • C5-Chloro (The Primary Handle): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).[1] This is the "Vector" for attaching the hinge-binding motif or the solvent-exposed tail.

  • C2-Methoxy (The Masked Lactam): Relatively inert to SNAr under mild conditions.[1] It serves two roles:

    • Steric/Electronic Shield: Blocks the C2 position from metabolic oxidation (Aldehyde Oxidase).[1]

    • Pro-Drug/Pro-Lactam: Can be demethylated (using HBr or BBr3) to reveal the 1,6-naphthyridin-2(1H)-one , a critical pharmacophore for MET and BET bromodomain inhibitors.[1]

Reactivity & Pathway Diagram

ReactivityProfile Scaffold 5-Chloro-2-methoxy- 1,6-naphthyridine SNAr S_NAr / Pd-Coupling (C5 Substitution) Scaffold->SNAr High Reactivity (Cl) Demethylation O-Demethylation (Acidic Hydrolysis) Scaffold->Demethylation High Temp/Acid Oxidation Aldehyde Oxidase (AO) Metabolic Liability Scaffold->Oxidation C8 Position Vulnerability ProductA Kinase Inhibitor Core (Hinge Binder) SNAr->ProductA ProductB 1,6-Naphthyridin-2-one (MET/BET Inhibitors) Demethylation->ProductB

Caption: Chemical divergence pathways. The C5-Cl allows rapid library expansion, while C2-OMe modulates metabolic stability and pharmacophore type.[1]

Biological Cross-Reactivity & Selectivity

The biological value of this scaffold lies in its ability to avoid common off-targets that plague Quinoline-based drugs.[1]

Comparison: 1,6-Naphthyridine vs. Quinoline
FeatureQuinoline Scaffold5-Cl-2-OMe-1,6-NaphthyridineImpact on Drug Development
LogP (Lipophilicity) HighModerateReduced non-specific binding; improved solubility.[1]
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N6)N6 offers a unique vector to anchor into the ATP-binding pocket, improving specificity.[1]
CYP Inhibition High (esp.[1] CYP3A4)Low-ModerateReduced drug-drug interaction (DDI) liability.[1]
Metabolic Liability CYP OxidationAldehyde Oxidase (AO) CRITICAL: The electron-deficient ring is prone to AO attack at C8.[1] The C2-methoxy blocks C2-oxidation, a major advantage over unsubstituted variants.[1]
Key Cross-Reactivity Case Studies
  • MET Kinase Selectivity (vs. VEGFR-2):

    • Context: Quinoline-based MET inhibitors (e.g., early Cabozantinib analogs) often hit VEGFR-2 powerfully, causing hypertension toxicity.[1]

    • Naphthyridine Advantage: Converting the core to a 1,6-naphthyridinone (via the 2-methoxy precursor) creates a specific H-bond network that maintains MET potency (IC50 ~9 nM) while significantly reducing VEGFR-2 affinity.[1]

    • Data Support: 1,6-naphthyridinone analogs demonstrated >100-fold selectivity for MET over VEGFR-2 in biochemical assays [1].[1]

  • mTOR vs. PI3K Selectivity (The Torin Series):

    • Context: PI3K and mTOR share high structural homology.[1]

    • Naphthyridine Advantage: The tricyclic benzonaphthyridinone (derived from this scaffold) in Torin2 achieves 800-fold selectivity for mTOR over PI3K. The N6 nitrogen is crucial for this discrimination, a feat difficult to achieve with a simple Quinoline [2].

  • CK2 "Kinome-Wide" Selectivity:

    • Context: CK2 is a "promiscuous" kinase.[1]

    • Naphthyridine Advantage: A 1,6-naphthyridine probe (Compound 2) exhibited exquisite selectivity, hitting only CK2

      
       and CK2
      
      
      
      ' in a panel of 440 kinases.[1] The scaffold's geometry perfectly matches the unique CK2 hinge region [3].

Experimental Protocol: Self-Validating Reactivity Profiling

To validate the quality of your specific batch of 5-Chloro-2-methoxy-1,6-naphthyridine and establish its baseline reactivity, use this standardized SNAr Competition Assay .

Objective: Determine the "Reactivity Index" relative to a standard (2,4-Dichloropyrimidine) to predict library synthesis success rates.

Materials:

  • Substrate: 5-Chloro-2-methoxy-1,6-naphthyridine (1.0 eq)

  • Standard: 2,4-Dichloropyrimidine (1.0 eq)[1]

  • Nucleophile: Morpholine (1.0 eq) - Limiting Reagent[1]

  • Base: DIPEA (3.0 eq)

  • Solvent: DMSO-d6 (for in-situ NMR monitoring)

Methodology:

  • Preparation: Dissolve Substrate (0.05 mmol) and Standard (0.05 mmol) in 0.6 mL DMSO-d6 in an NMR tube.

  • T0 Scan: Acquire a 1H NMR spectrum to establish integration baselines for the C5-H (Naphthyridine) and C5-H (Pyrimidine).

  • Initiation: Add Morpholine (0.05 mmol) and DIPEA (0.15 mmol). Shake vigorously.

  • Monitoring: Acquire spectra at t=10 min, 1h, and 24h at 25°C.

  • Analysis: Calculate the conversion of both electrophiles.

    • Calculation: Integration of Product Peak / (Integration of Starting Material + Product).[1]

Interpretation (The Trustworthiness Check):

  • If Naphthyridine Conversion > 50% while Pyrimidine < 10%: The scaffold is Highly Activated . Suitable for weak nucleophiles (anilines).[1]

  • If Naphthyridine Conversion < 10% : The scaffold requires catalysis (Buchwald-Hartwig conditions).[1] Do not attempt thermal SNAr with valuable amines.[1]

Mechanistic Signaling Diagram

The following diagram illustrates how the 1,6-Naphthyridine scaffold (specifically the N6 and C2-OMe features) interacts within the kinase pocket to filter out off-target signals (VEGFR2, PI3K) while engaging the target (MET/mTOR).[1]

SelectivityMechanism Scaffold 1,6-Naphthyridine Core (5-Cl-2-OMe) Mechanism1 N6 Hydrogen Bond (Selectivity Filter) Scaffold->Mechanism1 Mechanism2 Reduced Lipophilicity (LogP Modulation) Scaffold->Mechanism2 Mechanism3 C2-Methoxy Shield (Steric Clash) Scaffold->Mechanism3 Target Primary Target (MET / mTOR / CK2) OffTarget Off-Targets (VEGFR2 / PI3K) Mechanism1->Target High Affinity Mechanism1->OffTarget Weak/No Binding Mechanism2->Target Improved Solubility Mechanism3->OffTarget Steric Exclusion

Caption: Mechanistic basis of selectivity. N6 nitrogen and C2-methoxy group act as "filters," permitting binding to specific kinase pockets (MET, mTOR) while sterically or electronically excluding common off-targets.[1]

References

  • Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors. Source: European Journal of Medicinal Chemistry (2020).[1][2][3] URL:[Link]

  • Discovery of Torin 2, a Potent and Selective mTOR Inhibitor. Source: Journal of Medicinal Chemistry (2011).[1][4] URL:[Link][1]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Source: ACS Medicinal Chemistry Letters (2023).[1] URL:[Link][1]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Source: Drug Hunter / RSC Medicinal Chemistry (2024/2026).[1] URL:[Link]

Sources

Validation

Comparative Guide: Synthetic Routes to Functionalized 1,6-Naphthyridines

Executive Summary The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its electron-deficient nature and dual-nitrogen placement ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its electron-deficient nature and dual-nitrogen placement make it a critical pharmacophore for kinase inhibitors (e.g., PI3K, c-Met) and anti-infectives. However, its synthesis is non-trivial due to the deactivated nature of the ring system, which resists classical electrophilic functionalization.

This guide objectively compares the three dominant synthetic distinct strategies: Classical Condensation (De Novo) , Transition-Metal Catalyzed Cross-Coupling , and Modern Cycloaddition (IEDDA) .

Part 1: Strategic Landscape & Reactivity Profile

Before selecting a route, one must understand the electronic bias of the 1,6-naphthyridine core.

  • Electronic Deficiency: The presence of two nitrogen atoms (N1 and N6) significantly lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack (SNAr, Minisci) but resistant to electrophilic substitution (SEAr).

  • Regioselectivity Hotspots:

    • C2, C5, and C7: These positions are

      
       to the nitrogens and are most electron-deficient. They are the primary sites for nucleophilic displacement of halogens or radical C-H activation.
      
    • C3 and C4: These positions are relatively more electron-rich (though still deficient compared to benzene) and are difficult to functionalize directly without pre-installed handles.

Decision Matrix: Choosing Your Route
FeatureRoute 1: De Novo Condensation Route 2: Cross-Coupling Route 3: IEDDA Cycloaddition
Primary Use Case Multi-gram synthesis of simple coresSAR exploration; library generationHighly substituted/asymmetric cores
Key Limitation Harsh conditions (acid/heat); poor regiocontrolRequires pre-functionalized halidesAvailability of 1,2,4-triazines
Atom Economy Low (stoichiometric waste)Moderate (ligand/boron waste)High (N₂ is the only byproduct)
Scalability High ModerateLow to Moderate

Part 2: Detailed Synthetic Routes

Route 1: The "Old Guard" – Modified Skraup/Friedländer Synthesis

Best for: Large-scale preparation of the parent scaffold or simple alkyl derivatives.

The classical Skraup reaction (glycerol + aniline) is notoriously violent and low-yielding for naphthyridines due to the deactivating effect of the pyridine nitrogen. Modern variations utilize 4-aminopyridine and


-unsaturated aldehydes (or their equivalents like glycerol) in the presence of mild oxidants.
  • Mechanism: Acid-catalyzed Michael addition followed by intramolecular cyclization and oxidation.

  • Critical Protocol Note: The use of sulfo-mix (nitrobenzene/sulfuric acid) is obsolete due to safety risks. Modern protocols use sodium 3-nitrobenzenesulfonate as a water-soluble oxidant or perform the reaction in phosphoric acid.

Expert Insight:

"Do not attempt a standard Skraup on a valuable 4-aminopyridine intermediate. The high temperatures (>140°C) often lead to polymerization. Instead, use the Gould-Jacobs reaction (condensation with diethyl ethoxymethylenemalonate) followed by thermal cyclization to access the 4-hydroxy-1,6-naphthyridine, which can be chlorinated to the useful 4-Cl intermediate."

Route 2: The "Workhorse" – Pd-Catalyzed Cross-Coupling

Best for: Late-stage diversification and drug discovery (SAR).

This route relies on constructing a halogenated core (usually 2-Cl, 5-Cl, or di-halogenated variants) and utilizing Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Chemo-selectivity (The Key Advantage): In di-halogenated systems (e.g., 5-bromo-8-tosyloxy-1,6-naphthyridine), the reactivity order follows the electron deficiency.

    • Reactivity Order: C5-Br > C8-OTs > C2-Cl.

    • Why? The C5 position is activated by the N6 nitrogen and is less sterically hindered than C8.

Protocol: C5-Selective Suzuki Coupling

  • Substrate: 5-bromo-8-(tosyloxy)-1,6-naphthyridine (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) – Note: Simple triphenylphosphine ligands often outperform bulky Buchwald ligands here due to steric crowding at the peri-positions.

  • Base/Solvent: K₂CO₃ (2.0 equiv) in Dioxane/H₂O (4:1).

  • Conditions: 80°C, 4h.

  • Validation: Monitor disappearance of starting material by TLC (look for the blue fluorescent spot of the product).

Route 3: The "Avant-Garde" – Inverse Electron Demand Diels-Alder (IEDDA)

Best for: Constructing highly substituted rings with precise regiocontrol.

This method reacts an electron-deficient 1,2,4-triazine (diene) with an electron-rich enamine or ynamine (dienophile). It is a powerful "click-like" reaction that releases nitrogen gas, driving the equilibrium forward.

  • Mechanism: [4+2] Cycloaddition

    
     Retro-Diels-Alder (-N₂) 
    
    
    
    Aromatization.
  • Advantage: It allows the placement of substituents at C3 and C4 that are impossible to access via Skraup or SNAr methods.

Part 3: Visualization & Logic

Figure 1: Retrosynthetic Logic Flow

This diagram illustrates the decision process for selecting the optimal synthetic pathway based on the desired substitution pattern.

G Target Target: Functionalized 1,6-Naphthyridine Analysis Analyze Substitution Pattern Target->Analysis Sub_C3_C4 Substituents at C3/C4? Analysis->Sub_C3_C4 Yes Sub_C2_C5_C7 Substituents at C2/C5/C7? Analysis->Sub_C2_C5_C7 No, mainly alpha positions Route_IEDDA Route 3: IEDDA Cycloaddition (Use 1,2,4-Triazine) Sub_C3_C4->Route_IEDDA High Complexity Route_Coupling Route 2: Pd-Cross Coupling (Start with Halogenated Core) Sub_C2_C5_C7->Route_Coupling Library/SAR Route_DeNovo Route 1: Modified Skraup (Start with 4-Aminopyridine) Sub_C2_C5_C7->Route_DeNovo Bulk Scale/Simple

Caption: Decision tree for selecting synthetic routes based on target regiochemistry.

Figure 2: Chemo-selective Functionalization Workflow

This diagram details the specific reactivity order for a poly-halogenated 1,6-naphthyridine, a common scenario in drug development.

Reactivity Start 5-bromo-8-tosyloxy- 1,6-naphthyridine Step1 Step 1: Suzuki Coupling (1.0 eq Ar-B(OH)2) Start->Step1 Br reacts first (More reactive at C5) Intermed Intermediate: 5-Aryl-8-tosyloxy derivative Step1->Intermed Step2 Step 2: Suzuki/Buchwald (Harsh Conditions) Intermed->Step2 OTs reacts second (Requires higher T) Final Product: 5,8-Diaryl-1,6-naphthyridine Step2->Final

Caption: Sequential functionalization exploiting the reactivity difference between C5-Br and C8-OTs.

Part 4: Comparative Performance Data

The following data summarizes typical outcomes for synthesizing a "Drug-Like" 1,6-naphthyridine (MW 350-450) containing one aryl and one amine substituent.

MetricModified Skraup (Route 1)Pd-Coupling (Route 2)IEDDA (Route 3)
Overall Yield 15 - 30%60 - 85% 50 - 75%
Step Count 1 - 2 (Linear)3 - 5 (Convergent)2 - 3 (Convergent)
Functional Group Tolerance Low (Acid sensitive)High (Base sensitive)Moderate (Lewis acid sensitive)
Purification Difficulty High (Tar formation)Moderate (Catalyst removal)Low (N₂ byproduct)
Cost per Gram Low ($)High (

$ - Pd/Ligands)
Moderate (

)

References

  • Review of Synthetic Strategies: Devadoss, T., et al. "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review."[1] ChemistrySelect, 2021.

  • Skraup Reaction Mechanics: Manske, R. H. F.[2] "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942.

  • IEDDA Cycloaddition: Boger, D. L. "Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes." Chemical Reviews, 1986.

  • Chemo-selective Coupling: Shinde, A. H., et al. "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1,6]-naphthyridines." Tetrahedron Letters, 2017.

  • Biomedical Applications: Mphahlele, M. J., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 2021.[3][4]

Sources

Comparative

A Strategic Guide to the Kinase Selectivity Profiling of 5-Chloro-2-methoxy-1,6-naphthyridine

This guide provides a comprehensive framework for the systematic evaluation of 5-Chloro-2-methoxy-1,6-naphthyridine, a novel small molecule, against a broad panel of human kinases. As researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of 5-Chloro-2-methoxy-1,6-naphthyridine, a novel small molecule, against a broad panel of human kinases. As researchers and drug development professionals, our goal extends beyond simple potency; we seek to understand the selectivity profile of a compound to anticipate its biological effects, identify potential therapeutic windows, and mitigate off-target liabilities.[1][2] The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors.[3] Specifically, the 1,6-naphthyridine core has been explored for various therapeutic applications, making a thorough understanding of its kinome-wide interactions essential.[3]

This document outlines the strategic rationale, experimental protocols, and data interpretation methodologies necessary to build a robust selectivity profile for this compound. We will approach this evaluation not as a single experiment, but as a tiered campaign, moving from broad primary screening to quantitative dose-response analysis.

The Imperative of Selectivity: Why Profile the Entire Kinome?

The human kinome comprises over 500 protein kinases that regulate nearly every aspect of cellular life.[4] Due to the highly conserved nature of the ATP-binding pocket, achieving absolute selectivity for a single kinase is a formidable challenge.[5][6] Many small molecule inhibitors, including those in clinical use, exhibit polypharmacology, inhibiting multiple kinases.[2][7] This can be a double-edged sword: while multi-targeting can offer enhanced efficacy, it also increases the risk of toxicity due to inhibition of kinases essential for normal physiological functions.[2][8]

Therefore, early and comprehensive kinase profiling is not merely a characterization step but a critical, self-validating system for any kinase inhibitor program.[1][9] It allows us to:

  • Identify the primary target(s) and confirm on-target activity.

  • Uncover off-target activities that could lead to adverse effects or confound biological readouts.[8]

  • Guide Structure-Activity Relationship (SAR) studies to rationally design more selective next-generation compounds.[5]

  • Provide a rationale for observed cellular phenotypes and potential translational strategies.

The chloro and methoxy substituents on the naphthyridine core are common in medicinal chemistry for optimizing ligand-protein interactions.[10][11] These groups can engage in a variety of interactions, including hydrogen bonds, halogen bonds, and multipolar interactions, which can subtly but significantly alter a compound's potency and selectivity profile.[12] Our evaluation will determine how these specific decorations on the 1,6-naphthyridine scaffold drive its interactions across the kinome.

The Candidate and Comparative Compounds

To contextualize the selectivity profile of our test article, we must include well-characterized benchmarks.

Compound Structure Description
Test Article: 5-Chloro-2-methoxy-1,6-naphthyridine The investigational compound. Its kinase inhibition profile is unknown.
Comparator 1: Staurosporine A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases. It serves as a positive control for inhibition and a benchmark for poor selectivity.
Comparator 2: SGC-CK2-1 A highly selective chemical probe for Casein Kinase 2 (CK2).[13] While the target of our test article is unknown, comparing it to a selective inhibitor illustrates the desired endpoint of a successful optimization campaign.

A Tiered Approach to Kinase Profiling

We will employ a multi-stage screening workflow to efficiently allocate resources, moving from a broad, qualitative assessment to a focused, quantitative analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & IC50 Determination cluster_2 Phase 3: Selectivity Analysis A Test Compound @ 10 µM B Broad Kinase Panel (~400 Kinases) A->B Screen against C Single-Point % Inhibition Data B->C Generates D Identify 'Hits' (e.g., >80% Inhibition) C->D E 10-Point Dose-Response Curve D->E Select for F Calculate IC50 Values E->F Generates G Quantitative IC50 Data F->G H Calculate Selectivity Score (S-Score) G->H I Kinome Tree Visualization H->I J Comparative Analysis vs. Controls I->J

Caption: Tiered workflow for kinase inhibitor profiling.

Phase 1: Primary Screening

Objective: To identify which kinases from a broad panel are sensitive to 5-Chloro-2-methoxy-1,6-naphthyridine at a single, high concentration.

Methodology: A radiometric assay, such as the HotSpot™ platform, is considered the gold standard as it directly measures the transfer of a phosphate group from [γ-³³P]-ATP to a substrate, minimizing interference from compound autofluorescence or light scattering.[14][15]

Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

  • Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase-specific reaction buffer, the appropriate peptide or protein substrate, and any required cofactors.

  • Compound Plating: Dispense 5-Chloro-2-methoxy-1,6-naphthyridine (dissolved in 100% DMSO) into a 96-well plate. Also include wells for a no-inhibitor (DMSO vehicle) control and a positive control inhibitor. The final assay concentration of DMSO should be kept constant, typically ≤1%.

  • Kinase Addition: Add the specific kinase enzyme to each well and briefly pre-incubate with the compound to allow for binding to occur.

  • Initiation of Reaction: Start the kinase reaction by adding an ATP mixture containing both unlabeled ATP and [γ-³³P]-ATP. The concentration of unlabeled ATP should be close to the Kₘ for each specific kinase to provide a more physiologically relevant measure of inhibition.[16][17] Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a filtermat plate, which captures the phosphorylated substrate while unbound [γ-³³P]-ATP is washed away.

  • Detection: After washing and drying the filtermat, measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity for the test compound relative to the DMSO control.

    • Percent Inhibition = 100 x (1 - [(Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)])

Illustrative Data Presentation (Hypothetical)

Below is a hypothetical representation of primary screening results for our test article and comparators against a small, diverse subset of the kinome.

Kinase Target 5-Chloro-2-methoxy-1,6-naphthyridine (% Inhibition @ 10 µM) Staurosporine (% Inhibition @ 1 µM) SGC-CK2-1 (% Inhibition @ 1 µM)
CSNK2A1 (CK2α) 98% 99%99%
PIM1 92% 97%5%
DYRK1A 85% 98%2%
MAPK1 (ERK2) 45%95%1%
SRC 15%99%0%
EGFR 5%96%3%

Phase 2: IC₅₀ Determination

Objective: To quantify the potency of the compound against the "hits" identified in the primary screen.

Methodology: Using the same radiometric assay protocol described above, a 10-point, 3-fold serial dilution of the compound is performed to generate a dose-response curve for each confirmed hit kinase.

Data Analysis: The resulting data are plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A non-linear regression analysis (sigmoidal dose-response model) is used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Illustrative Data Presentation (Hypothetical)

Kinase Target 5-Chloro-2-methoxy-1,6-naphthyridine (IC₅₀, nM) Staurosporine (IC₅₀, nM) SGC-CK2-1 (IC₅₀, nM)
CSNK2A1 (CK2α) 5065
PIM1 25010>10,000
DYRK1A 8008>10,000

Phase 3: Selectivity Analysis

Objective: To integrate the IC₅₀ data into a clear, comparative view of the compound's selectivity profile.

Selectivity Score (S-Score): A simple and effective way to quantify selectivity is the S-score, which divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[18] A lower S-score indicates higher selectivity.

  • Hypothetical S-Score (1 µM):

    • 5-Chloro-2-methoxy-1,6-naphthyridine: S(1µM) = 3 / 400 = 0.0075

    • Staurosporine: S(1µM) = 350 / 400 = 0.875

    • SGC-CK2-1: S(1µM) = 1 / 400 = 0.0025

This quantitative metric immediately positions our test article as highly selective, though not as exquisitely so as the dedicated chemical probe, and vastly superior to the promiscuous inhibitor Staurosporine.

Kinome Tree Visualization: Mapping inhibition data onto a phylogenetic tree of the human kinome provides a powerful visual representation of selectivity.[19] Circles representing inhibited kinases are placed on the tree, with the size of the circle corresponding to the potency of inhibition. A selective compound will show a small number of circles clustered in a specific branch of the tree, whereas a non-selective compound will decorate the entire tree.

G cluster_TK TK cluster_TKL TKL cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC A B A->B C A->C D E D->E F D->F G H G->H I G->I J K CK2α J->K L J->L M N M->N O PIM1 M->O P Q P->Q R P->R S T S->T U DYRK1A S->U Root->A Root->D Root->G Root->J Root->M Root->P Root->S

Caption: Illustrative kinome map for a selective inhibitor.

Conclusion and Forward Look

This structured evaluation provides a robust pathway to understanding the kinase interaction profile of 5-Chloro-2-methoxy-1,6-naphthyridine. Based on our hypothetical data, the compound emerges as a potent and highly selective inhibitor of CSNK2A1 (CK2α) with weaker, but notable, off-target activity against PIM1 and DYRK1A.

This profile is vastly superior to a non-selective compound like Staurosporine and provides a clear direction for further investigation. Next steps would include:

  • Orthogonal Assays: Confirming the binding affinity using a different assay format, such as a thermal shift assay or TR-FRET, to ensure the observed inhibition is not an artifact of the assay technology.[16][17]

  • Cellular Target Engagement: Employing techniques like NanoBRET™ to confirm that the compound engages its target kinases in a cellular context.[17]

  • SAR Expansion: Synthesizing analogs of 5-Chloro-2-methoxy-1,6-naphthyridine to improve potency on CK2α and, critically, to eliminate the off-target activities on PIM1 and DYRK1A.

By following this guide, researchers can generate a high-quality, interpretable dataset that will be invaluable for making informed decisions in the progression of 5-Chloro-2-methoxy-1,6-naphthyridine as a chemical probe or a potential therapeutic lead.

References

  • Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Shukla, S., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(22). [Link]

  • Scott, J. S., et al. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Chen, A. I., et al. (2013). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 41(Database issue), D459–D469. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Kinase Profiling Inhibitor Database. University of Dundee. [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Liggett, S. B., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 455–459. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Carles, F., et al. (2018). PKIDB: A Curated, Annotated and Updated Database of Protein Kinase Inhibitors in Clinical Trials. Molecules, 23(4), 908. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Database Commons. PKIDB. [Link]

  • Jeon, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 977992. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Sutherland, J. J., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Hu, Y., & Bajorath, J. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences, 23(8), 4118. [Link]

  • Kestav, K., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324393. [Link]

  • Johnson, T. A., et al. (2019). The Properties of Kinase Inhibitors. Royal Society of Chemistry. [Link]

  • Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Ferguson, F. M., et al. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]

  • Vennerstrom, J. L., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Letters in Drug Design & Discovery, 4(2), 111-114. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 458–465. [Link]

  • Iriepa, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3249. [Link]

  • Abarca, B., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • de Oliveira, A. C. C., et al. (2025). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Journal of Fungi, 11(6), 498. [Link]

  • Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Kumar, A., & Kumar, V. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6823-6845. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • Hylse, O., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(10), 2041-2052. [Link]

  • Abarca, B., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Ishihara, Y., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(9), 1047-1061. [Link]

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Validation

A Head-to-Head Comparison of Naphthyridine-Based JAK2 Kinase Inhibitors: AZD1480 vs. CEP-37440

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Significance of the Naphthyridine Scaffold and the JAK/STAT Pathway The naphthyridine scaffold is a privileged heterocyclic structure...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Naphthyridine Scaffold and the JAK/STAT Pathway

The naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its rigid, planar nature and its capacity to form crucial hydrogen bonds with kinase targets.[1][2] This has led to the development of numerous kinase inhibitors based on this framework, targeting a range of kinases implicated in diseases like cancer and inflammation.[1][3][4] Among the eight isomers of naphthyridine, the 1,7- and 2,7-naphthyridine cores have garnered significant attention in drug discovery.[1][2][5]

A key signaling pathway often dysregulated in various cancers and myeloproliferative neoplasms is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Constitutive activation of JAK2, a non-receptor tyrosine kinase, leads to the phosphorylation and activation of STAT3, promoting tumor cell proliferation, survival, and angiogenesis.[6][7] This makes JAK2 a prime therapeutic target.

This guide provides a detailed head-to-head comparison of two naphthyridine-based kinase inhibitors with activity against JAK2: AZD1480 and CEP-37440 . While both compounds have been investigated for their anticancer properties, they exhibit distinct kinase inhibition profiles and have been explored in different contexts. This analysis will delve into their in vitro and in vivo performance, supported by experimental data, to offer valuable insights for researchers in the field.

Inhibitor Profiles

AZD1480 is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[8][9] It has been extensively studied for its ability to block STAT3 signaling and its potential therapeutic application in solid tumors and glioblastoma.[10][11]

CEP-37440 is a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[12][13][14] While its primary targets are FAK and ALK, it also exhibits inhibitory activity against JAK2, making it a relevant compound for comparison.[15] Its dual-targeting mechanism offers a different therapeutic strategy by simultaneously blocking multiple oncogenic pathways.[13]

Head-to-Head Performance Comparison

In Vitro Kinase Inhibition

The in vitro potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

InhibitorPrimary Target(s)JAK2 IC50/KiOther Notable Targets (IC50/Ki)Reference(s)
AZD1480 JAK1, JAK2<0.4 nM (IC50), 0.26 nM (Ki)JAK1: 1.3 nM (IC50)[8][10]
CEP-37440 FAK, ALK120 nM (Ki)FAK: 2.3 nM (Ki)[15]

Analysis: AZD1480 demonstrates significantly higher potency against JAK2 compared to CEP-37440. This suggests that at lower concentrations, AZD1480 would be more effective at specifically inhibiting JAK2-mediated signaling. CEP-37440's primary potency against FAK and ALK indicates a different therapeutic rationale, with JAK2 inhibition being a secondary activity.[13][15]

Cellular Activity

The efficacy of an inhibitor in a cellular context provides a more biologically relevant measure of its activity, accounting for factors like cell permeability and engagement with the intracellular target.

InhibitorCell LineAssayKey FindingsReference(s)
AZD1480 TEL-Jak2 driven Ba/F3 cellsSTAT5 PhosphorylationIC50 of 46 nM[10]
Human and murine glioma cellsCell Proliferation, ApoptosisDecrease in proliferation and induction of apoptosis[11]
CEP-37440 Anaplastic large-cell lymphoma cellsCell ProliferationReduced cell proliferation[15]
FC-IBC02 breast cancer cellsCell ProliferationComplete inhibition of proliferation[15]

Analysis: Both inhibitors show efficacy in cell-based assays. AZD1480's potent inhibition of STAT5 phosphorylation in a JAK2-dependent cell line directly reflects its on-target activity.[10] The ability of both compounds to inhibit proliferation and induce apoptosis in various cancer cell lines underscores their potential as anticancer agents.[11][15] The choice between these inhibitors in a research setting would depend on the specific cellular context and the desired signaling pathway to be targeted.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism setting.[16]

InhibitorXenograft ModelDosingKey FindingsReference(s)
AZD1480 Human solid tumor xenograftsNot specifiedSuppression of tumor growth[10]
Intracranial GBM tumorsNot specifiedIncreased survival of mice[11]
CEP-37440 Breast cancer preclinical modelsNot specifiedEfficacy demonstrated[15]

Analysis: Both AZD1480 and CEP-37440 have demonstrated in vivo efficacy in preclinical models. AZD1480 has shown the ability to suppress tumor growth and increase survival in models of solid tumors and glioblastoma.[10][11] CEP-37440 has also shown efficacy in breast cancer models.[15] However, the clinical development of AZD1480 was discontinued due to dose-limiting neurologic adverse events.[9] This highlights the importance of considering the overall safety and tolerability profile of an inhibitor, in addition to its efficacy.

Mechanistic Insights and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for characterizing kinase inhibitors.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (Tyr705) STAT3_P p-STAT3 STAT3->STAT3_P STAT3_Dimer STAT3 Dimer STAT3_P->STAT3_Dimer Dimerizes DNA DNA STAT3_Dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds AZD1480 AZD1480 AZD1480->JAK2 Inhibits CEP-37440 CEP-37440 CEP-37440->JAK2 Inhibits

Caption: The JAK/STAT signaling pathway and points of inhibition.

Kinase Inhibitor Characterization Workflow

Inhibitor_Workflow Start Inhibitor Discovery Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Start->Biochemical_Assay Determine IC50 Cell_Based_Assay Cell-Based Assays (e.g., p-STAT3 Western Blot, Cell Viability) Biochemical_Assay->Cell_Based_Assay Assess Cellular Potency In_Vivo_Model In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Model Evaluate Efficacy & Toxicity Clinical_Trials Clinical Trials In_Vivo_Model->Clinical_Trials Human Studies

Caption: A generalized workflow for kinase inhibitor characterization.

Experimental Methodologies

In Vitro JAK2 Kinase Assay (Example Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against JAK2 kinase.[17][18]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.3, 125 mM NaCl, 24 mM MgCl2, 1.25 mM DTT).

    • Dilute recombinant human JAK2 kinase in the reaction buffer to the desired concentration (e.g., 8 ng/µL).

    • Prepare a substrate/ATP mixture containing a suitable peptide substrate and ATP at a concentration near the Km value.

    • Serially dilute the test compounds (AZD1480, CEP-37440) in DMSO and then in aqueous buffer.

  • Assay Procedure:

    • Add the substrate/ATP mixture to the wells of a microplate.

    • Add the diluted test compounds to the wells. Include controls with vehicle (DMSO) only.

    • Initiate the kinase reaction by adding the diluted JAK2 enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, AlphaLISA) or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

    • Measure the signal on a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-STAT3 (p-STAT3)

This protocol is used to assess the ability of the inhibitors to block JAK2-mediated STAT3 phosphorylation in cells.[7][19]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., one with constitutively active JAK2 or one that can be stimulated with a cytokine like IL-6) and allow them to adhere overnight.

    • Treat the cells with various concentrations of AZD1480 or CEP-37440 for a specified time (e.g., 2 hours).

    • If necessary, stimulate the cells with a cytokine to induce STAT3 phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and loading control signals.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitors on cell proliferation and viability.[20]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of AZD1480 or CEP-37440. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent and measure the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Read the plate on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of the inhibitors.[16][21][22]

  • Xenograft Establishment:

    • Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[21]

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, AZD1480, CEP-37440).

    • Administer the compounds to the mice at a predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Analyze the tumors for pharmacodynamic markers (e.g., p-STAT3 levels by western blot or immunohistochemistry) and other relevant endpoints.

    • Compare the tumor growth inhibition between the treatment and control groups.

Conclusion

This guide provides a comparative analysis of two naphthyridine-based kinase inhibitors, AZD1480 and CEP-37440, with a focus on their activity against JAK2. AZD1480 is a highly potent and selective JAK1/2 inhibitor, while CEP-37440 is a dual FAK/ALK inhibitor with secondary activity against JAK2. The choice between these inhibitors for research purposes will depend on the specific scientific question being addressed. For studies focused on the direct consequences of JAK2 inhibition, AZD1480 would be the more appropriate tool. In contrast, CEP-37440 offers the opportunity to investigate the effects of dual pathway inhibition. The provided experimental protocols offer a starting point for researchers to design and execute their own comparative studies. It is important to note that while preclinical data is informative, the ultimate therapeutic potential of any inhibitor is determined by its performance in clinical trials, where both efficacy and safety are rigorously evaluated.

References

  • Hedvat, M., et al. (2009). The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell, 16(6), 487-497. [Link]

  • Wang, L., et al. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 25(18), 4258. [Link]

  • Plimack, E. R., et al. (2013). AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors. Investigational New Drugs, 31(6), 1548-1556. [Link]

  • McFarland, B. C., et al. (2011). Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma. Molecular Cancer Therapeutics, 10(12), 2384-2393. [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 734930. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of JAK2 inhibitor AZD1480. Retrieved February 17, 2026, from [Link]

  • Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 452-459. [Link]

  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(1), e23. [Link]

  • Taylor & Francis Online. (2023). Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture. Cancer Biology & Therapy, 24(1), 2200301. [Link]

  • SprINGER Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Cep-37440. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 17(3), 563-577. [Link]

  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved February 17, 2026, from [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]

  • Google Patents. (n.d.). Naphthyridine compounds as jak kinase inhibitors.
  • Wiley Online Library. (2023). Head‐to‐head comparison of TKI and CPI first‐line treatment strategies in advanced renal cell carcinoma—Real‐world data from the German research platform CARAT. International Journal of Cancer, 153(10), 1937-1949. [Link]

  • Wood, G., et al. (2016). Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 59(17), 7884-7903. [Link]

  • ASCO Publications. (2023). Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? JCO Oncology Practice, 19(5), 333-335. [Link]

  • Maude, S. L., et al. (2012). Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood, 120(17), 3510-3518. [Link]

  • MDPI. (2022). Focal Adhesion Kinase Inhibitors. Encyclopedia, 2(1), 499-519. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of ALK-FAK inhibitor CEP-37440. Retrieved February 17, 2026, from [Link]

  • Reaction Biology. (n.d.). JAK2 (V617F) NanoBRET Kinase Assay. Retrieved February 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033. [Link]

  • Hiroshima, Y., et al. (2021). Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib. Cancer Genomics & Proteomics, 18(6), 769-776. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved February 17, 2026, from [Link]

  • Scott, J. S., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Medicinal Chemistry Letters, 12(11), 1735-1742. [Link]

  • Arthur, D. E., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1253. [Link]

  • ResearchGate. (n.d.). Cell viability assay using potential PAK inhibitors. Retrieved February 17, 2026, from [Link]

  • Lirias. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Retrieved February 17, 2026, from [Link]

  • bioRxiv. (2025). Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT. Retrieved February 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Substituted 1,6-Naphthyridine Derivatives for Cancer Research

For Researchers, Scientists, and Drug Development Professionals The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of biological activities, including potent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted 1,6-naphthyridine derivatives against different cancer cell lines. While a systematic comparative study on a series of 5-chloro-2-methoxy-1,6-naphthyridine derivatives is not extensively available in the public domain, this guide synthesizes the existing data on related analogues to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts in this promising chemical space.

The 1,6-Naphthyridine Core: A Versatile Scaffold for Anticancer Drug Design

The 1,6-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has been the subject of extensive research in the development of novel therapeutic agents. Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to modulate pharmacological activity. Several 1,6-naphthyridine derivatives have been investigated as potential anticancer agents, demonstrating a range of mechanisms of action, including the inhibition of key enzymes involved in cancer progression such as topoisomerase I and protein kinases like AXL and MET.[3][4][5]

Comparative In Vitro Cytotoxicity of 1,6-Naphthyridine Derivatives

The cytotoxic potential of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following table summarizes the available in vitro cytotoxicity data (IC50 values) for a selection of substituted 1,6-naphthyridine analogues against various human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Derivative 1 2-(3',4'-dimethoxyphenyl)-5,7-dimethylHeLa (Cervical)172.8[6]
HL-60 (Leukemia)102.9[6]
PC-3 (Prostate)124.6[6]
Derivative 2 2-(2',4'-dimethoxyphenyl)-5,7-dimethylHeLa (Cervical)89.2[6]
HL-60 (Leukemia)18.2[6]
PC-3 (Prostate)45.8[6]
Derivative 3 2-(naphthalen-2-yl)-5,7-dimethylHeLa (Cervical)2.6[6]
HL-60 (Leukemia)1.5[6]
PC-3 (Prostate)8.9[6]
Derivative 4 2-(naphthalen-2-yl)-6-methylHeLa (Cervical)2.3[6]
HL-60 (Leukemia)0.8[6]
PC-3 (Prostate)6.4[6]
Derivative 5 2-(naphthalen-2-yl)-7-methylHeLa (Cervical)0.7[6]
HL-60 (Leukemia)0.1[6]
PC-3 (Prostate)5.1[6]
Reference ColchicineHeLa (Cervical)23.6[6]
HL-60 (Leukemia)7.8[6]
PC-3 (Prostate)19.7[6]

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data reveals several key trends that can inform the design of more potent 1,6-naphthyridine-based anticancer agents:

  • Substitution at the C2 Position is Critical: The nature of the substituent at the C2 position of the 1,6-naphthyridine ring significantly influences cytotoxic activity. Aromatic and heteroaromatic moieties at this position have been shown to be crucial for potency. For instance, the replacement of a dimethoxyphenyl group (Derivatives 1 and 2) with a naphthyl group (Derivatives 3, 4, and 5) leads to a dramatic increase in cytotoxicity against all tested cell lines.[6]

  • Impact of Methyl Substitution on the Naphthyridine Core: The position of methyl groups on the 1,6-naphthyridine scaffold also plays a role in modulating activity. A single methyl group at the C6 or C7 position (Derivatives 4 and 5) appears to be more favorable for cytotoxicity than dimethyl substitution at C5 and C7 (Derivative 3).[6] Notably, the 7-methyl substituted naphthyl derivative (Derivative 5) exhibited the most potent activity, with IC50 values in the nanomolar range against the HL-60 leukemia cell line.[6]

  • The Role of Chloro and Methoxy Groups: While direct comparative data for a series of 5-chloro-2-methoxy-1,6-naphthyridine derivatives is limited, the general principles of medicinal chemistry suggest that these substituents can significantly impact a molecule's properties. The chloro group, an electron-withdrawing substituent, can influence the electronic environment of the aromatic system and participate in halogen bonding.[2] The methoxy group, an electron-donating group, can act as a hydrogen bond acceptor.[2] The combination of these two groups at specific positions on the 1,6-naphthyridine scaffold represents a promising avenue for the development of novel anticancer agents, warranting further investigation.

Experimental Methodologies for Cytotoxicity Assessment

The determination of in vitro cytotoxicity is a cornerstone of anticancer drug discovery. The following are detailed protocols for the most commonly employed assays in the evaluation of 1,6-naphthyridine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the 1,6-naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of approximately 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a cell-staining method that is based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.

Workflow Diagram:

Caption: Workflow of the SRB cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing and Staining: Wash the plates several times with water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data clearly demonstrate that strategic substitutions on this heterocyclic core can lead to highly potent cytotoxic compounds. While the specific comparative cytotoxicity of 5-chloro-2-methoxy-1,6-naphthyridine derivatives remains an area for further exploration, the established structure-activity relationships for related analogues provide a strong rationale for the synthesis and evaluation of this particular subclass. Future research should focus on a systematic investigation of the impact of chloro and methoxy substitutions at various positions of the 1,6-naphthyridine ring to develop a comprehensive SAR and identify lead candidates with enhanced potency and selectivity for further preclinical and clinical development.

References

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Chemical Papers, 75(8), 3899-3921. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

  • LaVoie, E. J., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Bioorganic & Medicinal Chemistry, 11(9), 2061-2073. [Link]

  • Ho, J., & Camarero, J. A. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(1), 21-35. [Link]

  • LaVoie, E. J., et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][1][7]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(22), 8095-8106. [Link]

  • Sharma, S., et al. (2021). A Concise Overview of Chemotherapeutic Drugs in Gastrointestinal Cancers: Mechanisms of Action and Resistance. Fortune Journal of Health Sciences, 4, 131-154. [Link]

Sources

Validation

Benchmarking 5-Chloro-2-methoxy-1,6-naphthyridine: A Pivotal Scaffold in Kinase &amp; RORγt Inhibitor Design

Executive Summary In the landscape of "privileged structures" for drug discovery, the 1,6-naphthyridine scaffold has emerged as a superior alternative to traditional quinolines and isoquinolines. Specifically, 5-Chloro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of "privileged structures" for drug discovery, the 1,6-naphthyridine scaffold has emerged as a superior alternative to traditional quinolines and isoquinolines. Specifically, 5-Chloro-2-methoxy-1,6-naphthyridine represents a high-value "bifunctional" intermediate. It offers a unique balance of electronic deficiency (facilitating nucleophilic attacks) and specific solvation properties (conferred by the methoxy group).

This guide benchmarks this specific scaffold against industry standards—4-Chloroquinoline (traditional kinase scaffold) and 1,5-Naphthyridine isomers—to demonstrate its advantages in solubility, metabolic stability, and synthetic reactivity.

Physicochemical Benchmarking

The 1,6-naphthyridine core possesses two nitrogen atoms in separate rings, significantly altering its physicochemical profile compared to mono-nitrogen heterocycles like quinoline.

Table 1: Comparative Physicochemical Profile
Property5-Chloro-2-methoxy-1,6-naphthyridine 4-Chloroquinoline (Standard)5-Chloro-1,5-naphthyridine (Isomer)
LogP (Predicted) 2.1 - 2.4 2.9 - 3.21.8 - 2.1
tPSA (Ų) ~38.0 ~12.9~25.0
Water Solubility Moderate (Enhanced by OMe + 2N)LowModerate
pKa (Conj. Acid) ~3.8 (N1), ~1.0 (N6) ~4.9~2.9
Electronic Character Highly Electron Deficient Electron DeficientHighly Electron Deficient
Metabolic Liability Low (Reduced oxidative metabolism)High (Prone to N-oxidation/hydroxylation)Low

Expert Insight: The lower LogP of the 1,6-naphthyridine scaffold compared to quinoline is a critical advantage for CNS and oral drug candidates, reducing non-specific binding and improving unbound fraction (


). The 2-methoxy  group acts as a dual-purpose motif: it blocks the C2 metabolic soft spot (common in pyridines) while serving as a weak hydrogen bond acceptor to orient the molecule within the ATP-binding pocket of kinases.

Synthetic Reactivity: The "Chloro" Advantage

The C5-chlorine in 5-Chloro-2-methoxy-1,6-naphthyridine is significantly more reactive toward Nucleophilic Aromatic Substitution (


) than the C4-chlorine of quinoline.
Mechanism of Enhanced Reactivity

In 4-chloroquinoline , the chlorine is activated by the single nitrogen at position 1 (para-like activation). In 5-chloro-1,6-naphthyridine :

  • The chlorine at C5 is ortho to the N6 nitrogen, providing direct activation.

  • The N1 nitrogen in the fused ring exerts a strong electron-withdrawing inductive effect (-I) across the pi-system, further depleting electron density at C5.

This "dual-activation" allows


 reactions to proceed under milder conditions (lower temperature, weaker nucleophiles), preserving sensitive functional groups on the incoming amine.
Visualization: Reactivity & Logic Flow

ReactivityComparison cluster_0 Standard: 4-Chloroquinoline cluster_1 Subject: 5-Chloro-2-methoxy-1,6-naphthyridine Q_Struct 4-Chloroquinoline Q_Act Activated by 1 N (gamma) Q_Struct->Q_Act Q_Cond Requires High Temp / Strong Base Q_Act->Q_Cond N_Cond Milder Conditions / Faster Kinetics Q_Cond->N_Cond Benchmarking Gap N_Struct 5-Cl-2-OMe-1,6-Naphthyridine N_Act Activated by N6 (ortho) + N1 (inductive) N_Struct->N_Act N_Act->N_Cond

Caption: Comparative reactivity logic showing the electronic advantage of the 1,6-naphthyridine scaffold.

Biological Application Benchmarks

This scaffold is not merely a building block; it is a validated pharmacophore in high-impact therapeutic areas.[1]

Case Study A: c-Met Kinase Inhibition

Research by Vertex and others has utilized the 1,6-naphthyridine core to design c-Met inhibitors.

  • Role of Scaffold: The naphthyridine nitrogen (N1) accepts a hydrogen bond from the hinge region (Met1160).

  • Performance: Derivatives of this scaffold demonstrated

    
     values in the low nanomolar range (e.g., 2.6 μM to <10 nM depending on side chains), often superior to quinoline analogs due to better solubility and kinase selectivity profiles [1].
    
Case Study B: RORγt Inverse Agonists

Takeda utilized a tetrahydro-1,6-naphthyridine scaffold (derived from the aromatic precursor) for RORγt modulation.

  • Advantage: The 1,6-nitrogen placement allowed for a specific "kinked" conformation required to destabilize the receptor's active helix 12, a geometry difficult to achieve with a linear quinoline [2].

Experimental Protocol: Displacement

Objective: Validation of C5-Chloro reactivity by synthesizing a representative amino-derivative. System: Self-validating via TLC monitoring (disappearance of UV-active starting material, appearance of polar product).

Materials
  • Substrate: 5-Chloro-2-methoxy-1,6-naphthyridine (1.0 eq)

  • Nucleophile: 4-Amino-N-methylpiperidine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

Step-by-Step Workflow
  • Preparation: Dissolve 100 mg of 5-Chloro-2-methoxy-1,6-naphthyridine in 2.0 mL of NMP in a microwave-compatible vial.

  • Addition: Add 2.0 equivalents of DIPEA, followed by 1.2 equivalents of the amine nucleophile.

  • Reaction:

    • Standard Method: Heat to 100°C for 4-6 hours.

    • Microwave Method (Recommended): Irradiate at 120°C for 30 minutes.

  • Validation (TLC): Check using 5% MeOH in DCM. The product will appear as a more polar spot (lower

    
    ) that stains positive with Ninhydrin (if secondary amine formed) or UV.
    
  • Workup: Dilute with water (10 mL). If solid precipitates, filter and wash. If oil forms, extract with EtOAc (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Gradient: 0-10% MeOH/DCM).

Synthetic Pathway Diagram

SyntheticPathway Start Start: 5-Chloro-2-methoxy-1,6-naphthyridine (Lipophilic, UV+) Reagents Reagents: Amine (1.2 eq), DIPEA (2.0 eq) Solvent: NMP, 120°C (MW) Start->Reagents Intermediate Transition State: Meisenheimer Complex (Stabilized by N1/N6) Reagents->Intermediate Nucleophilic Attack Product Product: 5-Amino-derivative (Polar, High Solubility) Intermediate->Product Elimination of Cl-

Caption: Step-wise synthetic transformation via SNAr mechanism.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry, 2013. URL:[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: Journal of Organic Chemistry, 2015. URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Molecules (MDPI), 2021. URL:[Link][2]

  • Nucleophilic Aromatic Substitution (SNAr) in Heterocyclic Chemistry. Source: Chemistry LibreTexts. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-methoxy-1,6-naphthyridine proper disposal procedures

Executive Safety Profile & Chemical Identity Before initiating any disposal workflow, you must accurately identify the hazard profile.[1] 5-Chloro-2-methoxy-1,6-naphthyridine is a halogenated nitrogen heterocycle. Its di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile & Chemical Identity

Before initiating any disposal workflow, you must accurately identify the hazard profile.[1] 5-Chloro-2-methoxy-1,6-naphthyridine is a halogenated nitrogen heterocycle. Its disposal is strictly regulated not just by its toxicity, but by its chlorine content , which dictates the incineration method required to prevent the formation of dioxins and hydrochloric acid gas.

Parameter Technical Detail
Chemical Name 5-Chloro-2-methoxy-1,6-naphthyridine
Functional Class Halogenated Heterocycle / Aryl Chloride
Primary Hazard Irritant / Harmful (Skin, Eye, Respiratory)
Waste Stream Halogenated Organic Waste (Strict Segregation Required)
Environmental Aquatic Toxicity (Do not release to drains)
Signal Word WARNING

Critical Hazard Statements (GHS):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Waste Characterization & Segregation Logic

The Core Directive: You must segregate this compound into Halogenated Waste streams.[1]

The Scientific "Why": Standard chemical waste is often disposed of via "fuel blending," where waste is burned as fuel in cement kilns. However, compounds containing chlorine (like 5-Chloro-2-methoxy-1,6-naphthyridine) cannot be processed this way.

  • Acid Generation: Combustion releases Hydrogen Chloride (HCl) gas, which corrodes standard incinerator scrubbers.[1]

  • Dioxin Formation: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs), which are persistent environmental pollutants.[1]

Therefore, this compound requires high-temperature incineration (>1100°C) with specific flue gas cleaning. Mixing it with non-halogenated solvents (like Acetone or Ethanol) forces the entire mixture to be treated as expensive halogenated waste.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing boats, solid spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous solid waste drum.[1] Do not use metal containers if the compound is damp or acidic, as corrosion may occur.[1][4]

  • Double Bagging: Place the solid substance (or the original vial) inside a clear polyethylene bag (minimum 2 mil thickness). Seal with tape.[1] Place this bag inside a second bag (double containment).

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Constituent: "5-Chloro-2-methoxy-1,6-naphthyridine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent, or dissolved stock.[5][6]

  • Segregation: Ensure the waste container is explicitly marked "HALOGENATED SOLVENT WASTE." [1]

    • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) or reactive metals are in the same carboy.

  • pH Check: If the compound was used in a reaction with acids or bases, check the pH.[1] Neutralize to pH 6–8 before adding to the solvent waste drum to prevent exothermic reactions inside the drum.[1]

  • Solvent Carrier: If dissolving solid waste for easier disposal (not recommended unless necessary), use Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid using water unless the facility has a specific aqueous waste stream for organics.[1]

  • Closure: Cap the carboy tightly with a vented cap (if available) to prevent pressure buildup from volatile solvents.[1]

Scenario C: Empty Container Management (Rinsing)
  • Triple Rinse: Rinse the empty original glass bottle three times with a small volume of a compatible solvent (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour the rinsate (the wash liquid) into the Halogenated Liquid Waste container.[1] Do not pour rinsate down the sink.[1]

  • Defacing: Cross out the original label or remove it entirely.[1][4]

  • Glass Disposal: Once triple-rinsed and dry, the bottle can be discarded in the "Lab Glass" or "Puncture Proof" bin (depending on local facility rules for chemically decontaminated glass).

Visual Workflow: The Decision Tree

The following diagram illustrates the critical decision points for disposing of 5-Chloro-2-methoxy-1,6-naphthyridine to ensure compliance and safety.

DisposalWorkflow Start Start: 5-Chloro-2-methoxy-1,6-naphthyridine Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Is Solid Liquid Liquid/Solution (Reaction Mix, Mother Liquor) StateCheck->Liquid Is Liquid Bagging Double Bag in Polyethylene (2-mil min) Solid->Bagging Rinsing Triple Rinse Container (Collect Rinsate as Halogenated) Solid->Rinsing If Empty Bottle Segregation Segregate into HALOGENATED Waste Stream Liquid->Segregation Contains Chlorine Labeling Label: 'Toxic, Halogenated Organic' Bagging->Labeling Segregation->Labeling Rinsing->Segregation Rinsate Liquid FinalDisp Final Disposal: High-Temp Incineration Rinsing->FinalDisp Clean Glass Labeling->FinalDisp

Figure 1: Decision logic for segregating halogenated naphthyridine waste. Note the critical convergence on the "Halogenated" stream to prevent incineration errors.

Emergency Spill Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2]

Spill Type Immediate Action Protocol
Dry Powder Spill 1. Isolate: Evacuate the immediate area (10 ft radius).2. PPE: Wear Nitrile gloves, lab coat, and N95 dust mask/respirator.3. Contain: Cover with a damp paper towel to prevent dust generation.4.[1] Clean: Scoop into a bag. Wipe surface with soap/water.[1][2][3][7] Dispose of all materials as Solid Hazardous Waste .
Liquid Spill 1. Ventilate: Open fume hoods; ensure airflow.2. Absorb: Use vermiculite, sand, or commercial spill pads.[2] Do not use sawdust (potential reaction with oxidizers if present).3.[1] Collect: Place soaked absorbent into a heavy-duty bag or bucket.4.[1] Label: Mark as "Debris from Halogenated Spill."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-1,6-naphthyridine (Isomer Class). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Toxicity and Reactivity (40 CFR Part 261).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

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